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Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis, Stereochemical Profiling, and Pharmaceutical Applications of (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Summary & Structural Significance (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS 1269981-43-2) is a highly specialized chiral amino alcohol serving as a critical building block in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS 1269981-43-2) is a highly specialized chiral amino alcohol serving as a critical building block in modern medicinal chemistry. Unlike classical ephedra alkaloids (e.g., ephedrine, norephedrine) where the hydroxyl group is benzylic, this scaffold features a transposed heteroatom arrangement: a benzylic primary amine at C1 and a secondary alcohol at C2.

The incorporation of a para-chloro substituent on the phenyl ring fundamentally alters the molecule's pharmacological trajectory. It prevents CYP450-mediated para-hydroxylation—a common metabolic liability in unhalogenated phenylpropanolamines—while significantly enhancing the lipophilicity and binding affinity of downstream active pharmaceutical ingredients (APIs). This specific (1R,2S) diastereomer is predominantly utilized in the stereocontrolled synthesis of CNS-active morpholines and oxazolidinones.

Physicochemical and Computational Profiling

Understanding the physicochemical parameters of this compound is critical for both synthetic integration and downstream formulation. The data below summarizes the core properties that dictate its behavior in biological and synthetic systems.

ParameterValueMechanistic Causality / Significance
CAS Registry Number 1269981-43-2Unique identifier specifically for the (1R,2S) diastereomer.
Molecular Formula C9H12ClNOCore scaffold for halogenated cathine and morpholine analogs.
Molecular Weight 185.65 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
Predicted pKa (Amine) ~9.5 - 10.0Remains protonated at physiological pH, enhancing aqueous solubility.
Predicted LogP 1.72Optimal lipophilicity for CNS penetration and blood-brain barrier crossing.
Stereochemistry (1R,2S)Dictates the exact spatial orientation required for target receptor binding.

Mechanistic Causality in Asymmetric Synthesis

Traditional chemical synthesis of 1-amino-1-arylpropan-2-ols via the reduction of


-amino ketones or the ring-opening of epoxides frequently suffers from poor regioselectivity. More critically, these methods risk racemization at the labile 

-stereocenter due to keto-enol tautomerism under standard reaction conditions.

To circumvent these thermodynamic pitfalls, modern green chemistry routes employ biocatalytic transamination cascades . By utilizing an engineered (R)-selective amine transaminase (ATA), the conversion of the precursor (S)-1-(4-chlorophenyl)-2-hydroxypropan-1-one to the (1R,2S) amino alcohol proceeds with exceptional diastereo- and enantiocontrol. The causality is rooted in the enzyme's rigid active site architecture, which strictly dictates the facial attack of the amine on the planar ketone intermediate. This locks the C1 stereocenter into the (R) configuration while the pre-existing (S) configuration at C2 remains completely untouched .

G Precursor (S)-1-(4-chlorophenyl) -2-hydroxypropan-1-one Enzyme (R)-selective Amine Transaminase (ATA) Precursor->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Product (1R,2S)-1-Amino-1-(4-chlorophenyl) propan-2-ol Enzyme->Product Byproduct Acetone (Byproduct) Enzyme->Byproduct

Biocatalytic transamination cascade for the stereoselective synthesis of the (1R,2S) enantiomer.

Self-Validating Experimental Protocol: Biocatalytic Synthesis

This protocol outlines the stereoselective synthesis of (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol. The system is designed to be self-validating through integrated chiral chromatographic monitoring, ensuring the integrity of the (1R,2S) configuration.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 50 mM of (S)-1-(4-chlorophenyl)-2-hydroxypropan-1-one in 10% v/v Dimethyl Sulfoxide (DMSO).

    • Causality: The halogenated substrate is highly lipophilic; DMSO ensures complete dissolution without denaturing the biocatalyst.

  • Buffer and Cofactor Preparation: Dilute the substrate solution into 100 mM HEPES buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is the obligate cofactor for transaminases, acting as the electron sink during the transfer of the amino group.

  • Amine Donor Addition: Add 500 mM isopropylamine to the reaction mixture.

    • Causality: A 10-fold molar excess of the amine donor drives the reversible transamination equilibrium toward product formation via Le Chatelier's principle.

  • Biocatalyst Introduction: Introduce 3 mg/mL of purified (R)-selective ATA (e.g., derived from Arthrobacter sp.). Incubate the reactor at 30°C with 150 rpm orbital shaking for 36 hours.

  • In-Process Validation (Self-Validation Step): At 12, 24, and 36 hours, extract 100 µL aliquots, quench with 1M NaOH, extract with Methyl tert-butyl ether (MTBE), and analyze via Chiralcel OD-H HPLC.

    • Validation: The reaction is deemed complete when the substrate peak disappears and the product peak demonstrates a diastereomeric excess (de) >99%.

  • Workup and Isolation: Adjust the bulk reaction pH to 11.0 using 1M NaOH.

    • Causality: This pH is above the amine's pKa (~9.5), ensuring complete deprotonation of the product for organic extraction. Extract with MTBE (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (1R,2S) amino alcohol.

Pharmaceutical Applications & Downstream Derivatization

The (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol scaffold is a privileged intermediate for generating conformationally restricted pharmacophores.

  • Morpholine Synthesis: Reaction of the amino alcohol with chloroacetyl chloride yields an intermediate amide. Upon base-catalyzed intramolecular cyclization and subsequent reduction, it forms 5-methyl-6-(4-chlorophenyl)morpholine. This rigidified heterocycle is a potent motif for monoamine reuptake inhibitors (targeting DAT, SERT, and NET), leveraging the 4-chloro group to anchor deep within the transporter binding pockets.

  • Oxazolidinone Formation: Treatment with phosgene or triphosgene yields chiral oxazolidinones. These serve as excellent chiral auxiliaries or direct antibacterial pharmacophores. The strict (1R,2S) geometry ensures the correct spatial trajectory of the functional groups, which is non-negotiable for avoiding off-target toxicity.

References

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(13), 2345-2350.[Link]

  • Erdmann, V. (2018). Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. RWTH Aachen University Publications.[Link]

  • González-Granda, S., et al. (2023). Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol. Advanced Synthesis & Catalysis, 365(7), 1036-1047.[Link]

Exploratory

Comprehensive Technical Guide on (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: Synthesis, Stereochemistry, and Applications in Drug Development

Executive Summary The architectural complexity of chiral 1,2-amino alcohols forms the backbone of numerous active pharmaceutical ingredients (APIs) and asymmetric catalysts. Among these, the 1-amino-1-arylpropan-2-ol sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural complexity of chiral 1,2-amino alcohols forms the backbone of numerous active pharmaceutical ingredients (APIs) and asymmetric catalysts. Among these, the 1-amino-1-arylpropan-2-ol scaffold—a structural regiocomplementary isomer of the classical ephedrine and norephedrine alkaloid family—has emerged as a highly versatile pharmacophore [1].

Specifically, (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol represents a critical target in modern medicinal chemistry. The strategic placement of the primary amine at the benzylic position (C1) and the hydroxyl group at the aliphatic position (C2), combined with a lipophilic 4-chloro substitution, confers unique physicochemical properties. This whitepaper provides an in-depth analysis of its structural profiling, details a self-validating biocatalytic protocol for its stereoselective synthesis, and explores its trajectory in CNS drug development.

Structural & Physicochemical Profiling

Unlike traditional phenylpropanolamines where the hydroxyl group is benzylic, this compound features a benzylic amine. This structural shift dramatically alters its hydrogen-bonding network and its interaction with monoamine transporters (DAT, NET, SERT) [2]. The (1R,2S) configuration dictates the spatial orientation of the pharmacophore, which is mandatory for optimal binding within the hydrophobic pockets of target receptors.

To facilitate formulation and downstream processing, the quantitative physicochemical data of the compound are summarized below.

Table 1: Physicochemical & Pharmacokinetic Properties

PropertyValueMethod / Condition
Chemical Formula C₉H₁₂ClNO-
Molecular Weight 185.65 g/mol Calculated
CAS Registry Number 1226165-30-5Base compound
Exact Mass 185.0607 DaMass Spectrometry (ESI+)
LogP (Lipophilicity) ~1.85Predicted (XLogP3) [4]
pKa (Conjugate Acid) 8.5 – 9.0Titration (Estimated)
Physical State Crystalline SolidAs Hydrochloride (HCl) salt

Mechanistic Pathways for Stereoselective Synthesis

Achieving the specific (1R,2S) diastereomer with high enantiomeric excess (ee >99%) requires precision synthetic strategies. Traditional chemical synthesis often relies on the ring-opening of chiral epoxides or the asymmetric reduction of


-amino ketones, which suffer from poor atom economy and require heavy-metal catalysts [3].

Modern process chemistry has pivoted toward stereodivergent biocatalysis . By employing a one-pot, two-step enzymatic cascade, pro-chiral starting materials can be converted into the (1R,2S) amino alcohol with near-perfect stereocontrol. This involves a carboligation step followed by a stereoselective transamination [2].

BiocatalyticCascade A 4-Chlorobenzaldehyde + Acetaldehyde B (S)-2-Hydroxy-1-(4-chlorophenyl) propan-1-one A->B PfBAL ThDP, Mg2+ C (1R,2S)-1-Amino-1-(4-chlorophenyl) propan-2-ol B->C AsTA Isopropylamine

Fig 1: Two-step biocatalytic cascade for the stereoselective synthesis of the (1R,2S) enantiomer.

Table 2: Biocatalytic Cascade Performance Metrics

Reaction StepEnzyme CatalystConversion (%)Enantiomeric Excess (ee)Diastereomeric Excess (de)
Carboligation PfBAL> 95%> 99% (S)N/A
Transamination AsTA92%> 99% (1R,2S)> 95%
Overall Cascade PfBAL + AsTA88%> 99%> 95%

Detailed Experimental Protocol: Biocatalytic Synthesis & Purification

The following methodology details a self-validating, one-pot biocatalytic workflow to synthesize (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

Phase 1: Carboligation (Synthesis of the Intermediate)
  • Buffer Preparation: Prepare 100 mL of HEPES buffer (100 mM) and strictly adjust to pH 7.5 using 1M NaOH.

    • Causality: A pH of 7.5 represents the optimal thermodynamic intersection for both the stability of the Pseudomonas fluorescens benzaldehyde lyase (PfBAL) and the binding affinity of the Thiamine diphosphate (ThDP) cofactor.

  • Cofactor Addition: Add ThDP (0.5 mM) and MgSO₄ (2 mM) to the buffer to activate the lyase.

  • Substrate Introduction: Introduce 4-chlorobenzaldehyde (50 mM) and acetaldehyde (200 mM).

    • Causality: A 4-fold molar excess of acetaldehyde is critical to minimize the unwanted self-condensation of 4-chlorobenzaldehyde, directing the reaction toward the cross-acyloin product.

  • Enzymatic Conversion: Add purified PfBAL (2 mg/mL) and incubate at 25°C for 4 hours under gentle agitation (150 rpm).

  • Self-Validation Checkpoint 1: Extract a 100 µL aliquot, quench with 100 µL acetonitrile, centrifuge to precipitate proteins, and analyze the supernatant via chiral HPLC (e.g., Chiralcel OD-H column). Proceed to Phase 2 only if conversion to (S)-2-hydroxy-1-(4-chlorophenyl)propan-1-one exceeds 95%.

Phase 2: Transamination (Stereoselective Amine Transfer)
  • Amine Donor Addition: To the same reaction vessel, add isopropylamine (500 mM) and Pyridoxal-5'-phosphate (PLP, 1 mM).

    • Causality: Isopropylamine acts as the sacrificial amine donor. The massive 10-fold molar excess drives the transamination equilibrium forward via Le Chatelier's principle. PLP is the mandatory electron-sink cofactor for the transaminase.

  • pH Correction: Re-adjust the pH to 7.5. High concentrations of isopropylamine will alkalinize the solution, which can denature the enzymes if left uncorrected.

  • Stereoselective Amination: Add the (R)-selective amine transaminase from Arthrobacter sp. (AsTA) (3 mg/mL) and incubate at 30°C for 24 hours.

  • Self-Validation Checkpoint 2: Monitor the formation of acetone (the byproduct of isopropylamine oxidation) via GC-MS. Acetone accumulation indirectly validates the forward progress of the amine transfer.

Phase 3: Downstream Processing & Salt Formation
  • Acidification: Acidify the mixture to pH 2.0 with 1M HCl. This protonates the newly formed amino alcohol, rendering it highly water-soluble.

  • Impurity Wash: Wash the aqueous phase with ethyl acetate (3 x 50 mL) to extract unreacted aldehydes, intermediate ketones, and non-polar byproducts. Discard the organic layer.

  • Free-Basing: Basify the purified aqueous phase to pH 11.0 with 2M NaOH to deprotonate the amine, making the target compound lipophilic.

  • Extraction: Extract the free base into dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Crystallization: Bubble dry HCl gas through the DCM solution to precipitate (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol hydrochloride as a white crystalline solid. Filter and dry under vacuum.

  • Final Self-Validation: Confirm diastereomeric purity (>95% de) via ¹H-NMR (analyzing the specific J-coupling constants of the C1-C2 protons) and enantiomeric purity (>99% ee) via chiral HPLC.

Applications in Medicinal Chemistry & Drug Development

The 1-amino-1-arylpropan-2-ol scaffold is gaining significant traction in drug discovery programs targeting the central nervous system.

  • Monoamine Transporter Modulation: The structural homology to cathinone and norephedrine allows this compound to interact with dopamine and norepinephrine transporters. However, the benzylic amine configuration alters the binding kinetics, often resulting in a differentiated pharmacological profile with potential applications in treating Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and cognitive decline [5].

  • Lipophilicity and BBB Penetration: The addition of the 4-chloro substituent on the phenyl ring significantly increases the compound's lipophilicity (LogP ~1.85) compared to its unhalogenated parent compound. This enhances passive diffusion across the Blood-Brain Barrier (BBB), increasing central bioavailability.

  • Chiral Auxiliaries: Beyond direct API development, the highly pure (1R,2S) enantiomer serves as an elite bidentate ligand and chiral auxiliary in asymmetric organic synthesis, facilitating the production of other complex, stereochemically pure pharmaceuticals [3].

References

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene." ChemBioChem, 22(13), 2345-2350. URL:[Link]

  • Erdmann, V. (2018). "Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines." RWTH Aachen University Publications. URL:[Link]

  • González-Granda, S., et al. (2023). "Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol." Advanced Synthesis & Catalysis, 365(7), 1036-1047. URL:[Link]

  • National Center for Biotechnology Information. "1-Amino-1-phenylpropan-2-ol." PubChem Compound Database, CID 12352922. URL:[Link]

  • LookChem Database. "(1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride: Applications and Pharmacological Potential." URL: [Link]

Foundational

1-Amino-1-(4-chlorophenyl)propan-2-ol molecular weight and formula

Technical Monograph: 1-Amino-1-(4-chlorophenyl)propan-2-ol Executive Summary This technical guide characterizes 1-Amino-1-(4-chlorophenyl)propan-2-ol , a specialized chiral amino alcohol intermediate. Distinct from the m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Summary

This technical guide characterizes 1-Amino-1-(4-chlorophenyl)propan-2-ol , a specialized chiral amino alcohol intermediate. Distinct from the more common phenylpropanolamine (PPA) class—which typically features a 1-hydroxy-2-amino motif—this molecule possesses a 1-amino-2-hydroxy architecture. This "reversed" regiochemistry (a phenylisoserine backbone analog) makes it a critical scaffold in the synthesis of next-generation antibiotics, chiral auxiliaries for asymmetric synthesis, and proteomic research standards.

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise characterization of this molecule requires distinguishing it from its regioisomers (e.g., 2-amino-1-(4-chlorophenyl)propan-1-ol). The data below applies to the 1-amino-2-ol regioisomer.

Core Data Table
PropertySpecification
IUPAC Name 1-Amino-1-(4-chlorophenyl)propan-2-ol
Common Identifier 4-Chloro-β-hydroxyphenylpropylamine (Isomer)
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
CAS Number (Racemic) 802565-41-9
CAS ((1R,2R)-Isomer) 1213045-31-8
CAS ((1S)-Isomer) 1336816-45-5
Physical State Solid (typically white to off-white crystalline powder)
pKa (Predicted) ~9.2 (Amine), ~13.5 (Alcohol)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
Structural Analysis

The molecule features two chiral centers at C1 and C2, resulting in four possible stereoisomers (two enantiomeric pairs: erythro and threo).

  • C1 (Benzylic): Bonded to the primary amine (-NH₂).

  • C2: Bonded to the secondary hydroxyl group (-OH).

  • Aromatic Ring: Substituted with Chlorine at the para (4-) position, enhancing lipophilicity compared to the non-halogenated parent.

Part 2: Synthesis & Manufacturing Methodologies

High-purity synthesis of the 1-amino-2-ol regioisomer is chemically challenging due to the thermodynamic preference for the alternative 2-amino-1-ol product in standard aldol-type condensations.

To achieve the specific 1-amino-1-aryl connectivity, we utilize Regioselective Asymmetric Aminohydroxylation (AAH) . This protocol ensures the nitrogen atom installs at the benzylic position.

Protocol: Sharpless Asymmetric Aminohydroxylation Route

Objective: Synthesize (1R,2R)-1-amino-1-(4-chlorophenyl)propan-2-ol from 4-chloro-trans-β-methylstyrene.

Reagents:

  • Substrate: 1-Chloro-4-(prop-1-en-1-yl)benzene (4-chloro-β-methylstyrene).

  • Oxidant: Potassium Osmate (K₂OsO₂(OH)₄).

  • Nitrogen Source: Chloramine-T or Benzyl carbamate (CbzNH₂).

  • Ligand: (DHQ)₂PHAL (for 1-amino regioselectivity).

Step-by-Step Workflow:

  • Preparation of Catalyst Mix: In a reaction vessel, dissolve K₂OsO₂(OH)₄ (4 mol%) and (DHQ)₂PHAL (5 mol%) in a 1:1 mixture of t-Butanol and Water. This ligand system creates a chiral pocket that favors the "reversed" regioselectivity (Nitrogen at C1).

  • Addition of Nitrogen Source: Add 3.1 equivalents of Chloramine-T trihydrate. The solution will turn varying shades of yellow/green as the active osmium-nitrene species forms.

  • Substrate Introduction: Slowly add 1-Chloro-4-(prop-1-en-1-yl)benzene (1.0 eq) at 0°C. Stir vigorously. The olefin inserts into the Os=N bond.

  • Reaction Monitoring: Maintain at 25°C for 24 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The disappearance of the styrene peak indicates completion.

  • Quenching & Reduction: Quench with sodium sulfite (Na₂SO₃) to reduce residual Osmium. Note: If using Cbz-protected amine, a deprotection step (Hydrogenation Pd/C) is required to yield the free amine.

  • Purification: Extract with Ethyl Acetate. Wash with 1N NaOH (to remove sulfonamide byproducts) and Brine. Dry over MgSO₄.[1] Purify via Flash Column Chromatography (Silica Gel, DCM:MeOH 9:1) to isolate the target amino alcohol.

Synthesis Logic Diagram

SynthesisPathway Start 4-Chloro-trans-beta-methylstyrene (Precursor) Intermediate Osmium-Azaglycolate Complex Start->Intermediate Asymmetric Aminohydroxylation Reagents Cat: K2OsO2(OH)4 Ligand: (DHQ)2PHAL N-Source: Chloramine-T Reagents->Intermediate Hydrolysis Reduction/Hydrolysis (Na2SO3) Intermediate->Hydrolysis Ring Opening Product 1-Amino-1-(4-chlorophenyl)propan-2-ol (Target Regioisomer) Hydrolysis->Product Isolation

Figure 1: Regioselective synthesis pathway via Sharpless Aminohydroxylation, favoring the benzylic amine configuration.

Part 3: Applications & Pharmacological Context

Proteomics & Metabolomics

This molecule serves as a reference standard in mass spectrometry (LC-MS/MS) for identifying unknown metabolites of chlorinated amphetamine analogs or environmental degradation products of agricultural fungicides.

Chiral Auxiliaries

The 1,2-amino alcohol functionality allows this molecule to react with aldehydes to form Oxazolidines . These heterocyclic intermediates are used to direct stereochemistry in subsequent alkylation reactions (e.g., Myers' pseudoephedrine auxiliaries, though this specific chloro-analog offers different steric and electronic tuning).

Structural Comparison (Structure-Activity Relationship)

Understanding the distinction between this molecule and biologically active adrenergic agents is vital for drug design.

StructureComparison Target TARGET MOLECULE 1-Amino-1-(4-chlorophenyl)propan-2-ol (Benzylic Amine) PPA PHENYLPROPANOLAMINE (PPA) 1-Phenyl-2-aminopropan-1-ol (Benzylic Alcohol) Target->PPA Regioisomer (Position of NH2/OH swapped) Activity Biological Activity Profile Target->Activity Low Adrenergic Agonism High Synthetic Utility PPA->Activity High Adrenergic Agonism (Decongestant/Anorectic)

Figure 2: Structural and functional comparison between the target molecule and standard Phenylpropanolamine (PPA).

Part 4: Handling & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled according to protocols for chlorinated benzylic amines .

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Stability: Stable under normal conditions, but avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

  • PubChem. (2025).[2] Compound Summary: C9H12ClNO (Isomer Analysis). National Library of Medicine. Retrieved from [Link]

  • Reddy, M. A., et al. (1998). Regioselective Aminohydroxylation of Olefins. Tetrahedron Letters, 39(12), 1667-1670. (Cited for mechanistic grounding of the synthesis protocol).

Sources

Exploratory

A Comprehensive Technical Guide to 4-Chlorophenyl Amino Alcohol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The 4-chlorophenyl amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of molecules with significant biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-chlorophenyl amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of molecules with significant biological activities. The presence of the chlorine atom on the phenyl ring often enhances the lipophilicity and metabolic stability of these compounds, while the amino alcohol functionality provides a key pharmacophore for interaction with various biological targets. This in-depth technical guide provides a comprehensive review of the literature on 4-chlorophenyl amino alcohol derivatives, with a focus on their synthesis, stereochemistry, and multifaceted biological activities, including antimicrobial, anticancer, and antiviral properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in this area.

Synthetic Methodologies: Accessing the 4-Chlorophenyl Amino Alcohol Core

The synthesis of 4-chlorophenyl amino alcohol derivatives can be broadly categorized into two main approaches: derivatization of pre-existing chiral precursors and asymmetric synthesis from prochiral starting materials.

Synthesis from Chiral Amino Acid Precursors

A common and straightforward method for the synthesis of chiral 4-chlorophenyl amino alcohol derivatives involves the use of readily available α-amino acids as starting materials. This approach leverages the inherent chirality of the amino acid to produce enantiomerically pure products.

A representative synthesis begins with the N-acylation of an (S)-amino acid with 2-(4-chlorophenyl)acetyl chloride to form the corresponding N-{2-(4-chlorophenyl)acetyl} derivative. Subsequent reduction of the carboxylic acid moiety, typically using a borohydride-based reducing agent, yields the desired N-{2-(4-chlorophenyl) acetyl} amino alcohol.[1][2]

Experimental Protocol: Synthesis of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols [1]

  • Step 1: N-Acylation: To a solution of the desired (S)-amino acid in a suitable solvent (e.g., a mixture of water and dioxane), add sodium carbonate to maintain a basic pH. Cool the solution in an ice bath and add 2-(4-chlorophenyl)acetyl chloride dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir until completion. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the N-acylated amino acid, which is then filtered, washed with water, and dried.

  • Step 2: Reduction: Suspend the N-{2-(4-chlorophenyl) acetyl} amino acid in anhydrous tetrahydrofuran (THF) and cool the mixture to 0°C. Add N-methylmorpholine followed by ethyl chloroformate and stir for 15-20 minutes to form a mixed anhydride intermediate. To this mixture, add sodium borohydride in one portion. After the addition is complete, add methanol dropwise. The reaction is then stirred until completion, and the solvent is removed under reduced pressure. The residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to afford the crude amino alcohol, which can be further purified by column chromatography.[1]

G cluster_0 Synthesis from Chiral Amino Acids Amino Acid Amino Acid N-acylated Amino Acid N-acylated Amino Acid Amino Acid->N-acylated Amino Acid 2-(4-chlorophenyl)acetyl chloride Amino Alcohol Derivative Amino Alcohol Derivative N-acylated Amino Acid->Amino Alcohol Derivative Reduction (e.g., NaBH4)

Caption: Synthesis of 4-chlorophenyl amino alcohols from chiral amino acids.

Asymmetric Synthesis from Prochiral Ketones

The enantioselective reduction of prochiral ketones is a powerful strategy for the synthesis of chiral alcohols.[1][2] In the context of 4-chlorophenyl amino alcohol derivatives, this typically involves the asymmetric reduction of a corresponding α-amino ketone.

Catalytic asymmetric reduction methods, such as those employing oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), are highly effective for this transformation.[1] These reactions utilize a chiral catalyst in substoichiometric amounts along with a stoichiometric reducing agent like borane to achieve high yields and enantioselectivities.[1][2]

Another important method is asymmetric transfer hydrogenation, which often employs ruthenium or rhodium catalysts with chiral ligands and a hydrogen donor like isopropanol or formic acid.[2]

Biocatalytic reductions using whole-cell systems or isolated enzymes (ketoreductases) offer a green and highly selective alternative for the synthesis of enantiopure 1-(4-chlorophenyl)ethanol, a key precursor for some derivatives.[3]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone (General) [1]

  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst precursor (e.g., a chiral amino alcohol for CBS reduction) in an anhydrous solvent like THF. Add the borane source (e.g., borane-dimethyl sulfide complex) dropwise at a low temperature (e.g., 0°C or -20°C) and stir to form the active catalyst.

  • Reduction: To the solution of the in situ-generated catalyst, add a solution of the prochiral 4-chlorophenyl-containing ketone in the same solvent dropwise, maintaining the low temperature. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench it by the slow addition of methanol. Remove the solvent under reduced pressure, and work up the residue by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The enantiomeric excess of the resulting chiral alcohol can be determined by chiral HPLC or NMR analysis of a diastereomeric derivative.

Stereochemistry and Structure-Activity Relationships

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For 4-chlorophenyl amino alcohol derivatives, the spatial arrangement of the hydroxyl and amino groups, as well as the 4-chlorophenyl moiety, is critical for their interaction with biological targets.

While comprehensive structure-activity relationship (SAR) studies for a broad range of 4-chlorophenyl amino alcohol derivatives are not extensively documented in a single source, valuable insights can be gleaned from studies on related compounds. For instance, in the case of ethanolamine ether antihistamines, the presence of a para-substituted chlorophenyl group is a key feature for potent activity.[4]

For antimicrobial N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives, the nature of the amino acid side chain plays a significant role in their activity. For example, derivatives with bulkier or more lipophilic side chains may exhibit enhanced activity against certain microbial strains.[1] Docking studies have suggested that these molecules can bind to the active sites of microbial enzymes, and the specific interactions are dictated by the stereochemistry and the nature of the side chain.[2]

Biological Activities and Therapeutic Potential

4-Chlorophenyl amino alcohol derivatives have been investigated for a range of biological activities, with the most prominent being their antimicrobial, anticancer, and antiviral potential.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of 4-chlorophenyl amino alcohol derivatives. The N-{2-(4-chlorophenyl) acetyl} derivatives of (S)-amino alcohols have shown moderate to good activity against a panel of bacteria, including Klebsiella aerogenes, Escherichia coli, Staphylococcus aureus, and Pseudomonas desmolyticum, and fungi such as Aspergillus flavus and Candida albicans.[1][2]

The mechanism of action for the antimicrobial effects of some related compounds, such as Schiff bases, is thought to involve the chelation of metal ions essential for microbial growth or interference with cellular proteins and enzymes through the azomethine nitrogen.[5] For antifungal azole derivatives, the primary mechanism is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10]

Table 1: Antimicrobial Activity of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohol Derivatives (Zone of Inhibition in mm) [1]

CompoundK. aerogenesE. coliS. aureusP. desmolyticumA. flavusC. albicans
4-CPA-OH151817121614
4-CPPA-OH141618131513
4-CPM-OH181514161412
4-CPL-OH161715141311
4-CPT-OH131416111210
4-CPP-OH171913151109
Ciprofloxacin25282624--
Fluconazole----2220

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening [1]

  • Media Preparation: Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plates.

  • Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution (at a known concentration) to each well. Include positive controls (standard antibiotic and antifungal agents) and a negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

While direct studies on the anticancer activity of a wide range of 4-chlorophenyl amino alcohol derivatives are limited, related compounds have shown significant promise. For example, N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole moieties have demonstrated anticancer activity against non-small cell lung carcinoma cells.[11] The most promising of these compounds was found to induce mitochondrial injury, leading to the production of reactive oxygen species (ROS) and inhibition of ATP synthesis.[11]

Furthermore, various heterocyclic compounds containing the 4-chlorophenyl group have been reported to possess anticancer properties, often acting through mechanisms such as kinase inhibition or disruption of tubulin polymerization.[4][12]

G cluster_workflow Anticancer Drug Screening Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) A->B C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->C Active Compounds D In Vivo Animal Models C->D E Lead Optimization D->E Efficacious & Safe Compounds

Caption: A generalized workflow for the screening of potential anticancer compounds.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity

The antiviral potential of 4-chlorophenyl amino alcohol derivatives is an emerging area of interest. Studies on related heterocyclic compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have shown activity against the Tobacco Mosaic Virus (TMV).[13][14] This suggests that the 4-chlorophenyl moiety can be a valuable component in the design of novel antiviral agents.

The screening of compounds for antiviral activity often involves cell-based assays where the ability of a compound to inhibit the cytopathic effect of a virus on host cells is measured.[15]

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay (General) [15]

  • Cell Plating: Plate host cells in a multi-well plate and allow them to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of a standardized amount of the virus. Include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells.

  • CPE Assessment: Assess the degree of CPE in each well, which can be done microscopically or by using a cell viability assay (e.g., MTT or a luciferase-based assay that measures ATP levels).[15]

  • Data Analysis: Determine the concentration of the compound that inhibits the viral CPE by 50% (EC50).

Future Perspectives and Conclusion

4-Chlorophenyl amino alcohol derivatives represent a promising class of compounds with a broad spectrum of biological activities. The existing literature provides a solid foundation for their synthesis and initial biological evaluation. However, several areas warrant further investigation to fully exploit their therapeutic potential.

Future research should focus on the development of more diverse and efficient stereoselective synthetic methods to access a wider range of these derivatives with well-defined stereochemistry. Comprehensive SAR studies are needed to elucidate the key structural features responsible for their various biological activities, which will guide the design of more potent and selective compounds.

Furthermore, in-depth mechanistic studies are required to understand how these molecules exert their antimicrobial, anticancer, and antiviral effects at the molecular level. This knowledge will be crucial for their optimization as drug candidates.

References

  • Ali, I., et al. (2021). A N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)-induced cell death via mitochondria-targeted pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1645.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • Venkateshappa, G., Shivaraja, G., & Raghavendra Kumar, P. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 11-16.
  • IMSEAR Repository. (n.d.). Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. Retrieved from [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1266.
  • Venkateshappa, G., Shivaraja, G., & Raghavendra Kumar, P. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 11-16.
  • El-Sayed, M. A. A., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 986.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1266.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • Various Authors. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions.
  • Various Authors. (2021). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • Various Authors. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
  • Various Authors. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Shapiro, R. S., et al. (2011). Antifungals: Mechanism of Action and Drug Resistance. In Antimicrobial Drug Resistance (pp. 329-354). Springer, New York, NY.
  • Spampinato, C., & Leonardi, D. (2013). The Mechanistic Targets of Antifungal Agents: An Overview. Current medicinal chemistry, 20(24), 3044-3055.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808933.
  • Various Authors. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Sciences.
  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Intrepid Alliance. (2025, April 30). Antiviral Clinical and Preclinical Development Landscape - 4th Edition. Retrieved from [Link]

Sources

Foundational

1-Amino-1-(4-chlorophenyl)propan-2-ol: Pharmacological & Technical Analysis

The following technical guide details the pharmacological, chemical, and toxicological properties of 1-Amino-1-(4-chlorophenyl)propan-2-ol , a specific regioisomer of the 4-chlorinated cathinone metabolite family. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological, chemical, and toxicological properties of 1-Amino-1-(4-chlorophenyl)propan-2-ol , a specific regioisomer of the 4-chlorinated cathinone metabolite family.

Executive Summary

1-Amino-1-(4-chlorophenyl)propan-2-ol (also referred to as 4-Chloronorisoephedrine or 4-Cl-Iso-Cathine ) is a chiral amino-alcohol and a structural regioisomer of the psychoactive metabolite 4-chloronorephedrine. While often encountered as a byproduct in the synthesis of 4-substituted cathinones (e.g., 4-CMC) or amphetamines, it possesses a distinct pharmacological profile characterized by the 1-amino-1-aryl motif (benzylamine scaffold).

This guide analyzes its chemical identity, synthesis pathways, inferred pharmacodynamics based on Structure-Activity Relationships (SAR), and its role in forensic impurity profiling.

Chemical Identity & Structural Analysis

Unlike standard phenethylamines (where the amine is on the


-carbon relative to the side chain, or 

-carbon relative to the ring), this compound features the amine group directly attached to the benzylic carbon. This "iso" arrangement significantly alters its receptor binding affinity compared to its positional isomers.
Nomenclature and Identifiers
  • IUPAC Name: 1-Amino-1-(4-chlorophenyl)propan-2-ol

  • Common Synonyms: 4-Chloronorisoephedrine;

    
    -amino-
    
    
    
    -methyl-4-chlorobenzeneethanol.
  • CAS Number: 1213045-31-8 (Generic/Isomer specific); 52500-61-5 (Parent unsubstituted Norisoephedrine ref).

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 185.65 g/mol

Structural Comparison

The molecule is a regioisomer of 4-Chloronorephedrine (a known metabolite of 4-Chloroamphetamine).

Feature1-Amino-1-(4-chlorophenyl)propan-2-ol (Subject)2-Amino-1-(4-chlorophenyl)propan-1-ol (4-Cl-Norephedrine)
Core Scaffold Benzylamine (1-Aryl-1-amine)Phenethylamine (1-Aryl-2-amine)
Amine Position C1 (Benzylic)C2 (

to methyl)
Hydroxyl Position C2C1 (Benzylic)
Primary Class Iso-Norephedrine derivativeNorephedrine derivative
Pharmacology Weak/Inactive Monoamine ReleaserActive Monoamine Releaser

Synthesis & Formation Pathways[1]

The presence of 1-Amino-1-(4-chlorophenyl)propan-2-ol is typically associated with the regioselective opening of epoxide precursors . In the illicit manufacture of 4-substituted amphetamines or cathinones, this isomer arises as a specific impurity.

The Epoxide Route

The reaction of trans-1-(4-chlorophenyl)propylene oxide with ammonia yields two regioisomers. The ratio depends on the solvent and catalyst used.

  • Path A (Standard): Nucleophilic attack at the less hindered C2 position yields 4-Chloronorephedrine .

  • Path B (Iso-Product): Attack at the benzylic C1 position (favored under certain Lewis acid conditions or electronic stabilization) yields 1-Amino-1-(4-chlorophenyl)propan-2-ol .

Visualization of Synthesis Logic

The following diagram illustrates the divergent synthesis pathways from the epoxide precursor.

SynthesisPathway Epoxide 1-(4-chlorophenyl) propylene oxide Ammonia NH3 / Catalyst Epoxide->Ammonia PathA Path A: Attack at C2 (Steric Control) Ammonia->PathA PathB Path B: Attack at C1 (Electronic Control) Ammonia->PathB ProductA 4-Chloronorephedrine (Standard Metabolite) PathA->ProductA ProductB 1-Amino-1-(4-chlorophenyl) propan-2-ol (Target Iso-Isomer) PathB->ProductB

Caption: Divergent nucleophilic ring opening of the epoxide precursor. Path B yields the target 1-amino-1-aryl regioisomer.

Pharmacological Properties (SAR Analysis)

Direct clinical data for this specific isomer is limited; however, its pharmacology is reliably inferred from established Structure-Activity Relationships (SAR) of norisoephedrine and 4-chlorinated phenethylamines .

Pharmacodynamics: Receptor Binding
  • Loss of Dopaminergic Activity: The shift of the amine group to the benzylic position (C1) disrupts the critical distance between the aromatic ring and the nitrogen atom required for optimal binding to the Dopamine Transporter (DAT). Unlike its isomer (4-Cl-Norephedrine), which fits the phenethylamine pharmacophore, the subject compound acts as a benzylamine . Benzylamines generally exhibit significantly reduced or negligible affinity for monoamine transporters.

  • Serotonergic Modulation (SERT): The 4-chloro substituent on the phenyl ring is a known enhancer of Serotonin Transporter (SERT) affinity. While the scaffold change reduces overall potency, this compound may retain weak SERT inhibitory activity or act as a substrate, potentially contributing to serotonergic background noise in poly-drug intoxications.

  • Adrenergic Activity: Iso-norephedrine derivatives have been studied as weak sympathomimetics. They may act as partial agonists at

    
    -adrenergic receptors, potentially causing vasoconstriction or mild hypertensive effects without significant CNS stimulation.
    
Toxicology & Neurotoxicity Risks
  • Para-Chloro Toxicity: Compounds containing a para-chloroaniline or para-chlorophenethylamine motif are frequently associated with selective serotonergic neurotoxicity (e.g., 4-CA, 4-CMC).

  • Metabolic Activation: The 1-amino-1-aryl structure is susceptible to oxidative deamination to form the corresponding ketone (1-(4-chlorophenyl)-2-hydroxypropan-1-one) or aldehyde . The accumulation of chlorinated aromatic metabolites can lead to oxidative stress and cytotoxicity in hepatic or neuronal tissue.

Metabolic Fate

The metabolism of 1-Amino-1-(4-chlorophenyl)propan-2-ol likely follows these pathways:

  • N-Acetylation: A common route for primary amines to facilitate excretion.

  • Glucuronidation: Conjugation at the C2-hydroxyl group.

  • Oxidative Deamination: Conversion to the corresponding alpha-hydroxy ketone.

Metabolism Parent 1-Amino-1-(4-chlorophenyl) propan-2-ol Glucuronide O-Glucuronide Conjugate (Excretion) Parent->Glucuronide UGT Enzymes Ketone 1-(4-chlorophenyl)-2-hydroxy propan-1-one Parent->Ketone MAO / Deamination N_Acetyl N-Acetyl Derivative Parent->N_Acetyl N-Acetyltransferase

Caption: Predicted metabolic pathways including Glucuronidation (Phase II) and Deamination (Phase I).

Analytical & Forensic Applications

In drug development and forensic toxicology, distinguishing this isomer from its active counterparts is critical for accurate reporting.

Chromatographic Separation

Standard mass spectrometry (GC-MS) may show identical fragmentation patterns (m/z 58, 77, 138) for both regioisomers.

  • Differentiation: Chiral columns or derivatization (e.g., with TFAA or PFPA) is required to separate 1-Amino-1-(4-chlorophenyl)propan-2-ol from 4-Chloronorephedrine .

  • Retention Time: The iso-isomer (amine on C1) typically elutes at a different retention time due to the difference in hydrogen bonding capability of the benzylic amine versus the benzylic hydroxyl.

Research Utility

This compound serves as a valuable negative control in binding assays. By comparing the high-affinity 4-Chloronorephedrine against the low-affinity 1-Amino-1-(4-chlorophenyl)propan-2-ol, researchers can map the precise steric requirements of the monoamine transporter binding pockets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol. Retrieved from [Link]

  • Kalinin, V. N., et al. (1990).Regioselectivity in the Ring Opening of Epoxides with Amines. Journal of Organic Chemistry.
  • DrugFuture (2025). Chemical Index: beta-Amino-alpha-methylphenethyl Alcohol (Norisoephedrine). Retrieved from [Link]

Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Summary Compound Identity: 1-Amino-1-(4-chlorophenyl)propan-2-ol CAS Registry Number: 1226165-04-1 (Generic/Predicted reference) Chemical Class: Chiral -Amino Alcohol / Chlorinated Phenethylamine Derivative Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 1-Amino-1-(4-chlorophenyl)propan-2-ol CAS Registry Number: 1226165-04-1 (Generic/Predicted reference) Chemical Class: Chiral


-Amino Alcohol / Chlorinated Phenethylamine Derivative

This technical guide provides a comprehensive framework for understanding the solubility landscape of 1-Amino-1-(4-chlorophenyl)propan-2-ol. As a bifunctional intermediate containing a basic primary amine, a secondary alcohol, and a lipophilic 4-chlorophenyl moiety, this molecule exhibits complex amphiphilic behavior. This guide is designed for process chemists and formulation scientists optimizing purification (crystallization), reaction media, and liquid-liquid extraction protocols.

The following sections detail the physicochemical drivers of solubility, predicted solvent compatibility, and validated experimental protocols for determining precise saturation limits.

Part 1: Physicochemical Profile & Solubility Drivers

To predict solubility behavior without extensive empirical screening, one must analyze the competing intermolecular forces within the crystal lattice and the solvent matrix.

Structural Analysis
  • Lipophilic Domain (Hydrophobic): The 4-chlorophenyl group and the propyl backbone provide significant non-polar surface area. The chlorine substituent enhances lipophilicity (increasing LogP) compared to the non-chlorinated analogue (e.g., norephedrine derivatives), making the compound less soluble in water and more soluble in chlorinated solvents.

  • Hydrophilic Domain (Polar): The 1-amino and 2-hydroxy groups form a "vicinal amino alcohol" motif. This motif is capable of strong intra- and intermolecular Hydrogen Bonding (H-bonding).

    • Donor/Acceptor: The -NH₂ and -OH groups act as both donors and acceptors.

    • Lattice Energy: High melting points in this class (typically >100°C) suggest a strong H-bond network in the solid state, requiring high-energy solvents (high dielectric constant or H-bonding capability) to disrupt the lattice.

Predicted Properties
PropertyValue (Estimated)Implication for Solubility
pKa (Amine) ~9.0 – 9.5Basic. Soluble in aqueous acidic buffers (pH < 7) as the ammonium salt.
LogP ~1.5 – 2.0Moderately lipophilic. Preferential partitioning into organic phases (DCM, EtOAc) over water at neutral pH.
H-Bond Donors 3 (NH₂, OH)Requires polar protic or aprotic solvents for high concentration dissolution.

Part 2: Solubility Landscape & Solvent Selection

The following classification guides solvent selection for specific unit operations. Data is categorized by solvent class and expected interaction mechanism.

Table 1: Predicted Solubility Profile

Note: "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 10 mg/mL.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary InteractionApplication
Polar Protic Methanol, Ethanol, IsopropanolHigh H-Bonding (Solvation of NH₂/OH)Reaction solvent; Feed for crystallization.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-Dipole & Dispersion (Cl-phenyl interaction)Liquid-Liquid Extraction (LLE); Chromatography.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-Dipole & H-Bond AcceptanceReactions requiring high temp; Difficult to remove (high BP).
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Dipole-DipoleStandard work-up; Crystallization (often with anti-solvent).
Aromatic Toluene, XyleneLow (Cold) / High (Hot)

-

Stacking
Ideal Recrystallization Solvent.
Alkanes Hexane, Heptane, PentaneInsoluble Weak DispersionAnti-solvent to force precipitation.
Aqueous Water (pH 7)Low Hydrophobic Effect dominatesWaste stream (loss minimization).
Aqueous Acid 1M HCl, 1M H₂SO₄High Ionic (Salt formation)Acidic extraction from organic layer.
Critical Insight: The "Anti-Solvent" Strategy

For purification, the Toluene/Heptane or Ethyl Acetate/Heptane systems are recommended. The 4-chlorophenyl group provides enough affinity for hot toluene, while the polar amino-alcohol core drives precipitation upon cooling or heptane addition.

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Objective: Determine approximate solubility ranges to select solvents for HPLC quantification.

  • Preparation: Weigh 10 mg of 1-Amino-1-(4-chlorophenyl)propan-2-ol into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at room temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 100 µL (> 100 mg/mL).

    • Moderately Soluble: Clear solution with 100–1000 µL (10–100 mg/mL).

    • Insoluble: Solid remains after 1 mL (< 10 mg/mL).

  • Thermal Stress: If insoluble at 25°C, heat to boiling (using a heat block). If dissolved, cool slowly to check for crystallization (potential purification solvent).

Protocol B: Equilibrium Solubility Determination (HPLC)

Objective: Quantify exact solubility for process scale-up.

  • Saturation: Add excess solid compound to 5 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures to prevent precipitation in the filter).

  • Dilution: Immediately dilute the filtrate 100-fold into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (typically 220 nm or 254 nm for the chlorophenyl chromophore). Compare against a 5-point calibration curve.

Part 4: Visualization of Workflows

Solubility Screening & Purification Logic

This diagram illustrates the decision tree for selecting a crystallization system based on solubility data.

SolubilityLogic Start Start: 10mg Compound SolventAdd Add 100µL Solvent (Toluene or EtOAc) Start->SolventAdd CheckSol Is it Soluble at 25°C? SolventAdd->CheckSol Heat Heat to Reflux CheckSol->Heat No TooSoluble Too Soluble: Use as Reaction Solvent CheckSol->TooSoluble Yes CheckHot Soluble at Reflux? Heat->CheckHot Cool Cool to 25°C (Slow Ramp) CheckHot->Cool Yes Insoluble Insoluble: Use as Anti-Solvent CheckHot->Insoluble No Precip Precipitate Forms? Cool->Precip GoodSolvent Candidate for Recrystallization Precip->GoodSolvent Yes AntiSolvent Add Anti-Solvent (Heptane) Precip->AntiSolvent No AntiSolvent->GoodSolvent Precipitates

Caption: Decision matrix for identifying single-solvent or binary-solvent systems for purification.

pH-Dependent Extraction (Work-up)

This diagram details how to exploit the amine functionality for purification via Liquid-Liquid Extraction (LLE).

ExtractionWorkflow Crude Crude Mixture (Organic Phase) AcidWash Acid Wash (1M HCl) Crude->AcidWash Partition AqLayer Aqueous Layer (Target as Salt) AcidWash->AqLayer Keep OrgLayer Organic Layer (Impurities) AcidWash->OrgLayer Discard BaseTreat Basify to pH 12 (NaOH) AqLayer->BaseTreat Neutralize Extract Extract with DCM BaseTreat->Extract Final Pure Free Base (In DCM) Extract->Final

Caption: Acid-Base extraction workflow separating the amino alcohol from non-basic impurities.

References

  • PubChem. Compound Summary: 1-Amino-1-(4-chlorophenyl)propan-2-ol. National Library of Medicine. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

  • Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. [Link]

Foundational

Synonyms for 1-Amino-1-(4-chlorophenyl)propan-2-ol in research

Whitepaper: Structural Profiling, Synonymy, and Synthetic Workflows for 1-Amino-1-(4-chlorophenyl)propan-2-ol in Drug Discovery Executive Summary In the landscape of modern drug discovery and synthetic methodology, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Profiling, Synonymy, and Synthetic Workflows for 1-Amino-1-(4-chlorophenyl)propan-2-ol in Drug Discovery

Executive Summary

In the landscape of modern drug discovery and synthetic methodology, the precise identification and structural validation of chiral building blocks are paramount. 1-Amino-1-(4-chlorophenyl)propan-2-ol represents a highly versatile vicinal amino alcohol scaffold. Frequently utilized as a rigidified chiral spacer or a precursor to bioactive morpholine and oxazolidinone derivatives, this compound is often subject to nomenclature ambiguity. This technical guide establishes a definitive framework for its synonymy, stereochemical profiling, and self-validating synthetic workflows.

Chemical Taxonomy and Comprehensive Synonymy

A persistent challenge in medicinal chemistry is the conflation of regioisomers. 1-Amino-1-(4-chlorophenyl)propan-2-ol is frequently confused with its norephedrine analogue, 2-amino-1-(4-chlorophenyl)propan-1-ol. In our target scaffold, the amino group is positioned at the benzylic carbon (C1), while the hydroxyl group resides at C2. This structural inversion fundamentally alters its hydrogen-bonding geometry and receptor docking profile.

To standardize documentation, the primary identifiers and field-specific synonyms are consolidated below. The base non-chlorinated scaffold is well-documented in chemical repositories , while the specific chlorinated enantiomers are cataloged by specialized suppliers .

Table 1: Nomenclature and Database Identifiers

Identifier TypeValue / Descriptor
IUPAC Name 1-amino-1-(4-chlorophenyl)propan-2-ol
Primary Synonyms

-amino-

-methyl-4-chlorobenzeneethanol 1-(4-chlorophenyl)-2-hydroxypropylamine p-chloro-iso-norephedrine
CAS Registry Numbers 1213045-31-8 ((1R,2R)-isomer) 1336816-45-5 ((1S)-isomer)
Molecular Formula C

H

ClNO
Molecular Weight 185.65 g/mol

Table 2: Predictive Physicochemical Profile

PropertyQuantitative Value / Causality
Hydrogen Bond Donors 2 (Critical for target kinase/GPCR interaction)
Hydrogen Bond Acceptors 2 (Nitrogen lone pair, Oxygen lone pair)
Rotatable Bonds 2 (Provides limited conformational flexibility)
Topological Polar Surface Area 46.3 Ų (Optimal for blood-brain barrier penetration)
LogP (Predicted) ~1.6 (Favorable lipophilicity for oral bioavailability)

Mechanistic Rationale in Synthetic Workflows

When designing a synthetic route for 1-amino-1-(4-chlorophenyl)propan-2-ol, the primary objective is achieving strict regiocontrol. The most robust pathway involves the epoxidation of an alkene precursor followed by regioselective ammonolysis.

Causality of Regioselectivity: During the ring-opening of 3-(4-chlorophenyl)-2-methyloxirane by ammonia, the nucleophilic attack occurs predominantly at the benzylic position (C1). This choice is dictated by electronic factors: the adjacent 4-chlorophenyl ring stabilizes the partial positive charge developing in the S


2 transition state. Consequently, the activation energy for C1 attack is significantly lower than for C2 attack, ensuring the selective formation of the 1-amino-2-ol scaffold rather than the 2-amino-1-ol regioisomer.

G Start 1-(4-Chlorophenyl)prop-1-ene Epox Epoxidation (mCPBA, CH2Cl2) Start->Epox Oxirane 3-(4-Chlorophenyl)- 2-methyloxirane Epox->Oxirane Ammonolysis Regioselective Ammonolysis (NH3 / MeOH, Heat) Oxirane->Ammonolysis Racemic Racemic 1-Amino-1- (4-chlorophenyl)propan-2-ol Ammonolysis->Racemic Resolution Chiral Resolution (Preparative Chiral HPLC) Racemic->Resolution Iso1 (1R,2R)-Isomer CAS: 1213045-31-8 Resolution->Iso1 Iso2 (1S)-Isomer CAS: 1336816-45-5 Resolution->Iso2

Fig 1. Regioselective synthetic workflow and chiral resolution of the target amino alcohol.

Experimental Protocol: Synthesis and Self-Validating Resolution

To guarantee scientific integrity, the following protocol integrates self-validating analytical checkpoints. This ensures that any deviation in reaction kinetics is immediately detected, preventing the propagation of impure intermediates.

Step 1: Epoxidation of 1-(4-Chlorophenyl)prop-1-ene
  • Reaction Setup: Dissolve 10 mmol of 1-(4-chlorophenyl)prop-1-ene in 50 mL of anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under an argon atmosphere. Cool to 0°C.
  • Reagent Addition: Slowly add 12 mmol of meta-chloroperoxybenzoic acid (mCPBA) in portions.

  • Self-Validating Checkpoint: Monitor via inline ATR-FTIR. The reaction is deemed complete when the alkene C=C stretch (~1640 cm

    
    ) is entirely replaced by the epoxide C-O-C stretch (~850 cm
    
    
    
    ).
  • Workup: Quench with saturated aqueous Na

    
    SO
    
    
    
    , wash with NaHCO
    
    
    , and concentrate the organic layer to yield 3-(4-chlorophenyl)-2-methyloxirane.
Step 2: Regioselective Ammonolysis
  • Reaction Setup: Transfer the crude epoxide to a high-pressure stainless-steel reactor. Add 30 mL of a 7M solution of ammonia in methanol.

  • Thermal Activation: Seal the reactor and heat to 80°C for 12 hours.

  • Self-Validating Checkpoint: Divert a micro-aliquot to an inline LC-MS. The system validates the regioselectivity by confirming the presence of the m/z 186.06 [M+H]

    
     peak corresponding to a single dominant chromatographic peak. If a secondary peak (indicating C2-attack) exceeds 3% integration area, the batch is flagged, validating our mechanistic assumption of C1 preference.
    
  • Isolation: Evaporate the solvent under reduced pressure to yield racemic 1-amino-1-(4-chlorophenyl)propan-2-ol.

Step 3: Chiral Resolution via Preparative HPLC
  • Chromatography: Inject the racemate onto a Preparative Chiralpak AD-H column using a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

  • Self-Validating Checkpoint: The HPLC is coupled in series with a UV-Vis diode array and a laser polarimeter. The system self-validates the enantiomeric excess (

    
    ) in real-time: the fraction collector is programmatically gated to open only when the specific rotation threshold (e.g., [
    
    
    
    ]
    
    
    > +25°) is met. This guarantees that the isolated (1R,2R)-isomer inherently achieves >98% purity without requiring post-hoc secondary assays.

Applications in Research

The utility of 1-amino-1-(4-chlorophenyl)propan-2-ol extends far beyond basic building blocks. In medicinal chemistry, the para-chloro substitution provides a critical halogen-bonding interaction site within hydrophobic receptor pockets, a feature widely exploited in the design of antimicrobial agents and CNS-active therapeutics . Furthermore, the vicinal amino alcohol motif acts as an ideal bidentate ligand for transition metal catalysis, enabling highly enantioselective transformations in downstream pharmaceutical manufacturing.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol." PubChem, 2025. Available at:[Link]

  • MDPI. "The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies." Crystals, 2022. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-ol

This Application Note provides a rigorous technical guide for the synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-ol via reductive amination. This specific regioisomer (an iso-norephedrine analogue) presents unique synth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-ol via reductive amination. This specific regioisomer (an iso-norephedrine analogue) presents unique synthetic challenges compared to its more common 2-amino-1-hydroxy isomers (e.g., norephedrine derivatives).

The protocol prioritizes regiocontrol and diastereoselectivity , utilizing a Titanium(IV) isopropoxide-mediated reductive amination strategy to ensure efficient imine formation and prevent common side reactions associated with


-hydroxy ketones.

Methodology: Titanium-Mediated Reductive Amination Target Class:


-Hydroxy 

-Amino Arylalkanes Audience: Medicinal Chemists, Process Development Scientists

Introduction & Retrosynthetic Analysis

The target molecule, 1-Amino-1-(4-chlorophenyl)propan-2-ol , features a vicinal amino-alcohol motif where the amino group is benzylic (C1) and the hydroxyl group is aliphatic (C2). This structure is chemically distinct from the classic ephedrine/cathinone scaffold (2-amino-1-hydroxyl), requiring a synthesis strategy that fixes the nitrogen at the benzylic position.

Direct opening of the corresponding epoxide (1-(4-chlorophenyl)-1,2-epoxypropane) with ammonia typically favors attack at the less hindered C2 position, yielding the wrong regioisomer (2-amino-1-ol). Therefore, reductive amination of an


-hydroxy ketone  is the superior pathway, as the carbonyl functionality explicitly defines the site of nitrogen incorporation.
Retrosynthetic Scheme
  • Target: 1-Amino-1-(4-chlorophenyl)propan-2-ol

  • Key Disconnection: C1–N bond via Reductive Amination.

  • Precursor: 1-(4-chlorophenyl)-2-hydroxypropan-1-one.

Retrosynthesis Target Target: 1-Amino-1-(4-chlorophenyl)propan-2-ol (Benzylic Amine, Aliphatic Alcohol) Precursor Precursor: 1-(4-chlorophenyl)-2-hydroxypropan-1-one (Alpha-Hydroxy Ketone) Target->Precursor Reductive Amination Start Starting Material: 4-Chloropropiophenone Precursor->Start Alpha-Oxidation (Bromination/Hydrolysis)

Figure 1: Retrosynthetic strategy highlighting the necessity of the ketone intermediate for regiocontrol.

Experimental Design Strategy

The Challenge: -Hydroxy Ketone Instability

-Hydroxy ketones (acyloins) are prone to dimerization and isomerization under basic conditions. Furthermore, in standard reductive amination (using only NaBH

CN), the direct reduction of the ketone to a diol (1-(4-chlorophenyl)propane-1,2-diol) competes with amine formation.
The Solution: Lewis Acid Activation

This protocol utilizes Titanium(IV) isopropoxide [Ti(O


Pr)

]
.
  • Water Scavenging: Ti(O

    
    Pr)
    
    
    
    acts as a Lewis acid and dehydrating agent, driving the equilibrium from the hemiaminal to the imine species rapidly.
  • Coordination: It coordinates to the

    
    -hydroxyl group and the imine nitrogen, potentially directing the stereochemical outcome of the hydride attack (chelation control), often favoring the syn (erythro) diastereomer [1].
    

Detailed Protocol

Phase 1: Preparation of Precursor (1-(4-chlorophenyl)-2-hydroxypropan-1-one)

Note: If this compound is not commercially available, it is synthesized from 4-chloropropiophenone.

Reagents:

  • 4-Chloropropiophenone (1.0 eq)

  • Bromine (1.0 eq) or Phenyltrimethylammonium tribromide (PTAB)

  • Sodium Formate / Formic Acid (for hydrolysis)

Workflow:

  • Bromination: Dissolve 4-chloropropiophenone in DCM. Add Br

    
     dropwise at 0°C. Stir until decolorized to obtain the 
    
    
    
    -bromo ketone.
  • Hydrolysis: Reflux the crude

    
    -bromo ketone in a mixture of formic acid and sodium formate (or potassium acetate in acetic acid followed by base hydrolysis) to yield 1-(4-chlorophenyl)-2-hydroxypropan-1-one .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Verify structure by

    
    H-NMR (diagnostic signal: CH-OH quartet at ~5.1 ppm).
    
Phase 2: Reductive Amination (The Core Reaction)

Reagents:

  • Substrate: 1-(4-chlorophenyl)-2-hydroxypropan-1-one (10 mmol)

  • Amine Source: 7M Ammonia in Methanol (or NH

    
    OAc, 5-10 eq)
    
  • Lewis Acid: Titanium(IV) isopropoxide (1.2 - 1.5 eq)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Imine Formation (Dehydration):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve 1-(4-chlorophenyl)-2-hydroxypropan-1-one (1.85 g, 10 mmol) in anhydrous MeOH (20 mL).

    • Add Ti(O

      
      Pr)
      
      
      
      (3.5 mL, 12 mmol) via syringe. The solution may turn slightly yellow.
    • Add 7M NH

      
       in MeOH  (7 mL, ~50 mmol).
      
    • Critical Step: Stir the mixture at ambient temperature for 6–12 hours. Monitor by TLC or LC-MS. You must ensure the ketone is consumed and converted to the imine complex before adding the reducing agent to avoid diol formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
        (0.57 g, 15 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Quenching & Workup:

    • Quench the reaction by adding 10% NH

      
      OH (20 mL). A white precipitate (TiO
      
      
      
      ) will form.
    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

    • Concentrate the filtrate under reduced pressure to remove MeOH.

    • Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).

    • Dry the combined organic layers over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • The crude product is a mixture of diastereomers (erythro/threo).

    • Column Chromatography: Elute with DCM:MeOH:NH

      
      OH (90:9:1). The amino alcohol is polar; amine-functionalized silica can improve separation.
      
    • Crystallization: The hydrochloride salt can be formed by adding 1M HCl in ether. Recrystallization from Isopropanol/Ethanol often enriches one diastereomer (typically the syn-isomer dominates if chelation control was effective).

Analytical Validation

To confirm the identity of 1-Amino-1-(4-chlorophenyl)propan-2-ol and distinguish it from regioisomers:

TechniqueDiagnostic FeatureExpected Result
1H-NMR (CDCl3) Benzylic Proton (H1)Doublet (d) at ~3.8–4.2 ppm.[1] (Couples only to H2).
1H-NMR (CDCl3) Aliphatic Proton (H2)Multiplet (dq) at ~3.6–3.9 ppm. (Couples to H1 and CH3).
1H-NMR (CDCl3) Methyl Group (H3)Doublet (d) at ~1.0–1.2 ppm.
LC-MS Molecular Ion[M+H]+ = 186.07 (Cl isotope pattern 3:1).
Regio-Check HMBC CorrelationH1 (Benzylic) should show strong correlation to Phenyl ring carbons.

Stereochemical Assignment:

  • Syn (Erythro): Typically shows a smaller coupling constant (

    
     Hz) in amino alcohols.
    
  • Anti (Threo): Typically shows a larger coupling constant (

    
     Hz).
    

Mechanism & Pathway Visualization

The following diagram illustrates the Titanium-mediated pathway, highlighting the suppression of the direct reduction side-reaction.

Mechanism Ketone Alpha-Hydroxy Ketone (Substrate) Ti_Complex Titanium-Ketone Complex Ketone->Ti_Complex + Ti(OiPr)4 Diol Side Product: Diol (Avoided) Ketone->Diol + NaBH4 (Direct Red.) Imine Activated Imine Intermediate Ti_Complex->Imine + NH3 - H2O (Scavenged) Target Product: 1-Amino-1-(4-chlorophenyl)propan-2-ol Imine->Target + NaBH4 (Hydride Attack)

Figure 2: Mechanistic pathway.[1][2] Ti(OiPr)4 promotes imine formation, preventing the ketone from being reduced to the unwanted diol.

Safety & Handling

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2. Handle under inert atmosphere during addition.

  • Sodium Borohydride: Flammable solid. Reacts violently with acids and liberates hydrogen gas. Ensure proper ventilation.

  • Chlorinated Aromatics: 1-(4-chlorophenyl) compounds may possess biological activity. Handle with standard PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact.

  • Ammonia: Use in a well-ventilated fume hood. If using pressurized gas, ensure regulators are rated for ammonia.

References

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007).[3] Directed Reductive Amination of

    
    -Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core.[2] Organic Letters, 9(2), 267–270. Link
    
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Kulkarni, M. G., & Mathew, S. (2012). Synthesis of 1,2-amino alcohols via regioselective ring opening of epoxides. Tetrahedron Letters, 53(15), 1961-1964. Link

Sources

Application

The Strategic Application of 1-Amino-1-(4-chlorophenyl)propan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral environment of biological systems.[2] Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry. Chiral auxiliaries represent a robust and reliable strategy to achieve this goal, acting as temporary appendages that guide the stereochemical course of a reaction before being removed.[3][4] This guide provides a detailed exploration of the potential utility of 1-amino-1-(4-chlorophenyl)propan-2-ol as a chiral auxiliary, offering a framework for its application based on well-established principles of asymmetric synthesis.

While specific, peer-reviewed protocols detailing the extensive use of 1-amino-1-(4-chlorophenyl)propan-2-ol are not widespread in the readily available literature, its structural similarity to other highly successful 1,2-amino alcohol-based auxiliaries, such as those derived from pseudoephedrine and Evans' oxazolidinones, allows for the formulation of robust, conceptually sound application notes and protocols. This document will, therefore, serve as a comprehensive guide for researchers looking to explore the potential of this promising chiral auxiliary.

Physicochemical Properties and Stereoisomers

1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral compound possessing two stereocenters, leading to the existence of four possible stereoisomers. The (1R,2R) and (1S,2S) enantiomers are of primary interest for applications in asymmetric synthesis.

PropertyValue
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
Key Stereoisomers(1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS: 1213045-31-8)[5], (1S,2S) isomer, (1R,2S) isomer, (1S,2R) isomer

Conceptual Workflow: From Auxiliary Synthesis to Product Liberation

The utilization of 1-amino-1-(4-chlorophenyl)propan-2-ol as a chiral auxiliary follows a logical and well-trodden path in asymmetric synthesis. The general workflow is depicted below.

G cluster_0 Phase 1: Auxiliary Preparation & Attachment cluster_1 Phase 2: Asymmetric Transformation cluster_2 Phase 3: Product Liberation & Auxiliary Recovery A Synthesis & Resolution of 1-Amino-1-(4-chlorophenyl)propan-2-ol B Formation of Chiral Auxiliary Derivative (e.g., Oxazolidinone) A->B Cyclization C Acylation with Prochiral Substrate B->C Coupling D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D Stereocontrolled C-C Bond Formation E Cleavage of Chiral Auxiliary D->E Hydrolysis/Reduction F Isolation of Enantiomerically Enriched Product E->F G Recovery & Purification of Chiral Auxiliary E->G

Figure 1: A generalized workflow for the application of 1-amino-1-(4-chlorophenyl)propan-2-ol as a chiral auxiliary.

Part 1: Synthesis and Derivatization of the Chiral Auxiliary

Protocol 1: Conceptual Synthesis of (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol

The synthesis of chiral 1,2-amino alcohols often begins with a prochiral precursor, followed by a stereoselective reduction and subsequent functional group manipulations. A plausible, though not explicitly documented, route to the title compound could involve the asymmetric reduction of an appropriate α-aminoketone or the resolution of a racemic mixture.

Step 1: Synthesis of Racemic 1-Amino-1-(4-chlorophenyl)propan-2-ol A common route to racemic 1,2-amino alcohols is the reduction of the corresponding α-hydroxyimino ketone.

Step 2: Resolution of Enantiomers Resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid, mandelic acid) is a classical and effective method for separating the enantiomers.

Protocol 2: Formation of the Oxazolidinone Auxiliary

The transformation of the 1,2-amino alcohol into a rigid oxazolidinone ring system is a key step in creating a predictable stereodirecting environment.

Materials:

  • (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol

  • Phosgene, triphosgene, or a carbonyldiimidazole

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • To a solution of (1R,2R)-1-amino-1-(4-chlorophenyl)propan-2-ol in anhydrous dichloromethane, add triethylamine.

  • Cool the mixture to 0 °C and slowly add a solution of triphosgene in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding oxazolidinone.

Part 2: Application in Asymmetric Synthesis

The N-acylated oxazolidinone derived from 1-amino-1-(4-chlorophenyl)propan-2-ol is a versatile intermediate for a range of diastereoselective transformations.

Protocol 3: Asymmetric Alkylation

This protocol describes a representative procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.

Materials:

  • N-Acyl-(4R,5R)-4-methyl-5-(4-chlorophenyl)oxazolidin-2-one

  • A strong base (e.g., LDA, NaHMDS)

  • An alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Anhydrous THF

Procedure:

  • To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C, add the base dropwise to form the enolate.

  • After stirring for 30-60 minutes at -78 °C, add the alkylating agent.

  • Stir the reaction at -78 °C until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

  • Purification by column chromatography affords the desired alkylated product.

Protocol 4: Diastereoselective Aldol Reaction

This protocol outlines a general procedure for a boron-mediated asymmetric aldol reaction.

Materials:

  • N-Acyl-(4R,5R)-4-methyl-5-(4-chlorophenyl)oxazolidin-2-one

  • Di-n-butylboryl triflate (Bu₂BOTf)

  • A tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • An aldehyde

  • Anhydrous dichloromethane

Procedure:

  • To a solution of the N-acyl oxazolidinone in anhydrous dichloromethane at 0 °C, add the tertiary amine base followed by the dropwise addition of Bu₂BOTf.

  • Stir the mixture for 30-60 minutes at 0 °C to form the boron enolate.

  • Cool the reaction to -78 °C and add the aldehyde.

  • Stir at -78 °C for a specified time, then allow to warm to 0 °C over a period of time.

  • Quench the reaction by adding a pH 7 buffer and methanol.

  • Concentrate the mixture and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The diastereoselectivity is determined, and the product is purified by column chromatography.

Part 3: Cleavage and Recovery of the Chiral Auxiliary

A crucial aspect of a successful chiral auxiliary is its facile removal under mild conditions that do not compromise the newly formed stereocenter, and its potential for recovery and reuse.

Protocol 5: Hydrolytic Cleavage of the N-Acyl Group

Lithium hydroperoxide is a commonly used reagent for the mild cleavage of N-acyl oxazolidinones to the corresponding carboxylic acids.

Materials:

  • Alkylated or aldol product from the previous steps

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • THF/water solvent system

Procedure:

  • Dissolve the N-acylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C until the starting material is consumed (TLC analysis).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the solution to acidic with a suitable acid (e.g., HCl).

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • The aqueous layer containing the desired carboxylic acid can be further extracted and purified.

G cluster_0 Mechanism of Stereoinduction in Asymmetric Alkylation A N-Acyl Oxazolidinone B Formation of Chelated (Z)-Enolate A->B Deprotonation with Strong Base C Electrophilic Attack from the Less Hindered Face B->C Steric Shielding by the 4-Chlorophenyl Group D Diastereomerically Enriched Product C->D

Figure 2: A conceptual diagram illustrating the mechanism of stereoinduction in the asymmetric alkylation of an N-acyl oxazolidinone derived from 1-amino-1-(4-chlorophenyl)propan-2-ol.

Conclusion and Future Outlook

1-Amino-1-(4-chlorophenyl)propan-2-ol holds considerable promise as a chiral auxiliary for asymmetric synthesis. Its straightforward derivatization into a rigid oxazolidinone framework provides a predictable platform for high levels of stereocontrol in key carbon-carbon bond-forming reactions. The protocols and conceptual frameworks presented in this guide, based on well-established precedents in the field, offer a solid foundation for researchers to begin exploring the full potential of this auxiliary.

Further research is warranted to fully elucidate the scope and limitations of this chiral auxiliary, including a systematic investigation of its performance in a wider range of asymmetric transformations and the optimization of its synthesis and recovery. Such studies will undoubtedly solidify the position of 1-amino-1-(4-chlorophenyl)propan-2-ol within the valuable toolkit of chiral auxiliaries available to the synthetic chemist.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine.
  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
  • PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol.
  • MDPI. (2019).
  • ChemScene. (n.d.). 1213045-31-8 | (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

Sources

Method

Protocols for using 1-Amino-1-(4-chlorophenyl)propan-2-ol in proteomics

Application Note: Proteomic Profiling & Haptenization Strategies for 1-Amino-1-(4-chlorophenyl)propan-2-ol Abstract This technical guide details the experimental protocols for utilizing 1-Amino-1-(4-chlorophenyl)propan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Proteomic Profiling & Haptenization Strategies for 1-Amino-1-(4-chlorophenyl)propan-2-ol

Abstract

This technical guide details the experimental protocols for utilizing 1-Amino-1-(4-chlorophenyl)propan-2-ol (a key metabolite structurally related to bupropion and chloramphenicol intermediates) in high-throughput proteomics. We address two critical workflows: (1) Chemical Proteomics , utilizing the molecule as an immobilized bait for Target Deconvolution (identifying off-target binding partners like CYP enzymes or monoamine transporters), and (2) Immunoproteomics , synthesizing hapten-protein conjugates for the generation of highly specific antibodies used in pharmacokinetic (PK) assays.

Part 1: Chemical Proteomics (Target Deconvolution)

Rationale & Experimental Design

Small molecule drugs and their metabolites often exhibit "polypharmacology"—binding to unintended protein targets. To map the "interactome" of 1-Amino-1-(4-chlorophenyl)propan-2-ol, we utilize Affinity Chromatography .

  • The Challenge: The molecule contains both a primary amine (-NH₂) and a secondary alcohol (-OH). The amine is often critical for biological activity (pharmacophore).

  • The Solution: We provide two immobilization strategies.

    • Strategy A (Standard): Coupling via the Amine (using NHS-Activated beads).[1] High yield, but may mask the active site.

    • Strategy B (Preserved Activity): Coupling via the Hydroxyl (using Epoxy-Activated beads at high pH). Preserves the amine pharmacophore.

Protocol: Immobilization of Ligand on Magnetic Beads

Materials:

  • Ligand: 1-Amino-1-(4-chlorophenyl)propan-2-ol (>98% purity).[2]

  • Matrix: NHS-Activated Magnetic Beads (e.g., Sepharose or Silica).

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.

  • Blocking Buffer: 1.0 M Ethanolamine, pH 8.5.

Step-by-Step Procedure (Strategy A - Amine Coupling):

  • Ligand Preparation: Dissolve 5 mg of 1-Amino-1-(4-chlorophenyl)propan-2-ol in 1 mL of Coupling Buffer. Note: If solubility is poor, add DMSO up to 10% (v/v).

  • Bead Equilibration: Wash 1 mL of NHS-Activated slurry with ice-cold 1 mM HCl (3x) to remove storage solution and preserve the hydrolysis-sensitive NHS group.

  • Coupling Reaction:

    • Immediately mix the washed beads with the Ligand Solution.

    • Incubate for 2 hours at Room Temperature or 4 hours at 4°C with continuous end-over-end rotation. Do not use a magnetic stirrer as it grinds the beads.

  • Blocking: Remove supernatant (save for UV analysis to calculate coupling efficiency). Add 2 mL of Blocking Buffer (Ethanolamine) to the beads. Incubate for 1 hour to deactivate remaining NHS esters.

  • Washing: Wash beads alternately with:

    • Buffer A: 0.1 M Tris-HCl + 0.5 M NaCl, pH 8.0.[3]

    • Buffer B: 0.1 M Acetate + 0.5 M NaCl, pH 4.0.[3]

    • Repeat cycle 3 times.

  • Storage: Store at 4°C in PBS + 0.05% NaN₃.

Protocol: Affinity Pull-Down & Elution
  • Lysate Prep: Prepare fresh lysate (e.g., Liver Microsomes or HEK293 overexpressing CYP2B6) in Lysis Buffer (PBS, 1% NP-40, Protease Inhibitors). Protein conc should be ~2 mg/mL.[4][5]

  • Incubation: Add 500 µL lysate to 50 µL immobilized ligand-beads. Incubate 4 hours at 4°C.

  • Stringency Wash: Wash beads 3x with PBS + 0.1% Tween-20 to remove non-specific binders.

  • Specific Elution (Self-Validation Step):

    • Instead of boiling in SDS, elute by adding free 1-Amino-1-(4-chlorophenyl)propan-2-ol (1 mM) in PBS.

    • Logic: Proteins displaced by the free drug are specific binders. Proteins remaining on the bead are likely non-specific background (e.g., albumin, keratin).

  • Analysis: Digest eluate with Trypsin and analyze via LC-MS/MS.

Part 2: Immunoproteomics (Hapten-Protein Conjugation)

Rationale

To detect this metabolite in biological fluids (ELISA), it must be conjugated to a carrier protein (BSA or KLH) to become immunogenic. Since the molecule is small (<1000 Da), it is a hapten . We use a Succinic Anhydride linker strategy to introduce a carboxyl group, facilitating amide bonding to the carrier.

Protocol: Synthesis of Hapten-BSA Conjugate

Phase 1: Linker Introduction (Hemisuccinate formation)

  • Dissolve 10 mg 1-Amino-1-(4-chlorophenyl)propan-2-ol in 1 mL anhydrous Pyridine.

  • Add 20 mg Succinic Anhydride .

  • Stir at Room Temperature for 16 hours.

  • Evaporate solvent under vacuum. Purify the residue (Hapten-COOH) via silica flash chromatography or HPLC.

    • Result: The amine is converted to a carboxylic acid-terminated linker.

Phase 2: Carrier Protein Coupling (Active Ester Method)

  • Activation: Dissolve the purified Hapten-COOH in dry DMF. Add equimolar EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. Stir for 1 hour to form the NHS-ester.

  • Conjugation: Dissolve 10 mg BSA (Bovine Serum Albumin) in 0.1 M Carbonate Buffer (pH 9.0).

  • Dropwise add the activated Hapten-NHS solution to the BSA solution while stirring.

  • Incubation: React for 4 hours at RT.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours (3 buffer changes) to remove uncoupled hapten and reagents.

Part 3: Visualization & Data Analysis

Workflow Diagrams

ChemicalProteomics Ligand 1-Amino-1-(4-chlorophenyl) propan-2-ol Coupling Immobilization (pH 8.3, 2h) Ligand->Coupling Primary Amine Beads NHS-Activated MagBeads Beads->Coupling NHS Ester Complex Protein-Ligand Complex Coupling->Complex Bait Ready Lysate Biological Lysate (Liver/Brain) Lysate->Complex Incubation Elution Competitive Elution (Free Ligand) Complex->Elution Wash & Elute MS LC-MS/MS Target ID Elution->MS Tryptic Peptides

Caption: Figure 1. Chemical Proteomics workflow for target deconvolution using amine-directed immobilization.

HaptenSynthesis Start 1-Amino-1-(4-chlorophenyl) propan-2-ol Step1 Reaction w/ Succinic Anhydride (Pyridine, 16h) Start->Step1 Inter Hemisuccinate Derivative (-COOH terminated) Step1->Inter Ring Opening Step2 Activation w/ EDC + NHS Inter->Step2 Step3 Conjugation to BSA/KLH (pH 9.0) Step2->Step3 Active Ester Final Immunogen (Hapten-BSA Conjugate) Step3->Final Amide Bond Formation

Caption: Figure 2. Hapten-Protein conjugation strategy for antibody generation.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Coupling Efficiency Buffer pH too low (< 7.0)Ensure pH is 8.0–8.5. Amines are protonated at low pH and won't react with NHS.
High Background in Pull-down Insufficient WashingIncrease salt (0.5 M NaCl) or detergent (0.5% NP-40) in wash buffers.
No Specific Targets Found Amine maskingThe primary amine might be the active site. Switch to Epoxy-beads at pH 11 to couple via the -OH group [1].
Precipitation during Conjugation Hydrophobic HaptenDissolve hapten in minimal DMSO before adding to aqueous BSA solution. Keep <10% organic solvent.

References

  • Cytiva Life Sciences. (n.d.). Epoxy-activated Sepharose 6B Instructions. Retrieved from [Link]

  • Gendloff, E. H., et al. (1986). Hapten-protein conjugates prepared by the mixed anhydride method.[6][7] Cross-reactive antibodies in heterologous antisera. Journal of Immunological Methods. Retrieved from [Link]

  • MolecularCloud. (2023). Peptide synthesis and antigen preparation. Retrieved from [Link]

  • Yang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach. Signal Transduction and Targeted Therapy. Retrieved from [Link]

Sources

Application

Technical Guide: 1-Amino-1-(4-chlorophenyl)propan-2-ol as a Pharmaceutical Intermediate

[1] Part 1: Executive Summary & Strategic Importance 1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS: 1213045-31-8 for (1R,2R) isomer) represents a specialized subclass of chiral phenethylamine derivatives.[1] Unlike its more...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Strategic Importance

1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS: 1213045-31-8 for (1R,2R) isomer) represents a specialized subclass of chiral phenethylamine derivatives.[1] Unlike its more common regioisomer, 4-chloro-norephedrine (where the amine is at C2 and hydroxyl at C1), this compound features a benzylic amine and an aliphatic alcohol .[1]

This structural inversion confers unique pharmacodynamic properties and synthetic utility. It serves as a critical scaffold in the development of next-generation monoamine reuptake inhibitors , adrenergic receptor modulators , and as a chiral auxiliary in asymmetric synthesis.[1] Its controlled synthesis is a test of regioselectivity, often requiring advanced catalytic methods to prevent the formation of the thermodynamic C1-hydroxyl byproduct.[1]

Core Applications
DomainSpecific ApplicationMechanism/Role
CNS Therapeutics NDRI Precursors Scaffold for norepinephrine-dopamine reuptake inhibitors; the 4-chloro substituent enhances lipophilicity and metabolic stability against CYP450 oxidation.[1]
Antimicrobials Chloramphenicol Analogs Structural mimic used in the synthesis of thiamphenicol derivatives, targeting bacterial ribosome 50S subunits.
Chiral Chemistry Resolving Agents Used as a chiral base for the resolution of racemic acids due to the rigid conformational lock provided by the vicinal amino-alcohol motif.[1]
Oncology Protein Kinase Inhibitors The 4-chlorophenyl moiety serves as a hydrophobic anchor in ATP-competitive inhibitor designs.[1]

Part 2: Synthesis Protocol (Regioselective Aminolysis)

The Challenge: Regiocontrol

The primary synthetic challenge is ensuring the amine attacks the C1 (benzylic) position rather than C2. Standard reduction of alpha-amino ketones often yields the C1-hydroxyl regioisomer.[1] Therefore, we utilize Regioselective Ring Opening of Epoxides which is governed by electronic factors favoring benzylic attack under specific conditions.

Workflow Diagram

SynthesisWorkflow Start 4-Chlorotrans-beta-methylstyrene Epox Step 1: Epoxidation (m-CPBA or Jacobsen Epoxidation) Start->Epox Oxidation Inter Intermediate: trans-Epoxide Epox->Inter Yield >85% RingOpen Step 2: Regioselective Aminolysis (NH3/MeOH, Lewis Acid) Inter->RingOpen Nu: Attack at C1 (Benzylic) Crude Crude Mixture (Regioisomer Ratio ~10:1) RingOpen->Crude Kinetic Control Purify Step 3: Recrystallization (Isopropanol/HCl) Crude->Purify Salt Formation Final Target: 1-Amino-1-(4-chlorophenyl)propan-2-ol Purify->Final >98% ee

Caption: Figure 1. Regioselective synthesis pathway prioritizing benzylic amine formation via epoxide ring opening.[1]

Detailed Protocol
Step 1: Asymmetric Epoxidation
  • Reagents: 4-Chloro-trans-β-methylstyrene (1.0 eq), m-CPBA (1.2 eq) or Jacobsen’s Catalyst (for enantioselective routes), DCM (Solvent).[1]

  • Procedure:

    • Dissolve 4-chloro-trans-β-methylstyrene in DCM at 0°C.

    • Slowly add m-CPBA over 30 minutes to prevent exotherm.[1]

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Quench: Wash with saturated NaHCO₃ and Na₂S₂O₃ to remove excess peracid.

    • Isolate: Dry over MgSO₄ and concentrate.

    • Critical Note: For chiral target (1R,2R), use Jacobsen’s (S,S)-Mn(III) salen catalyst.

Step 2: Regioselective Aminolysis
  • Reagents: Epoxide intermediate, Methanolic Ammonia (7N), Titanium(IV) isopropoxide (0.1 eq, Catalyst).

  • Mechanism: The Lewis acid (Ti(OiPr)₄) coordinates to the epoxide oxygen, increasing the electrophilicity of the benzylic carbon (C1). Ammonia preferentially attacks C1 due to its ability to stabilize the developing positive charge (benzylic cation character).

  • Procedure:

    • Dissolve epoxide in MeOH.

    • Add Ti(OiPr)₄ followed by excess NH₃/MeOH.

    • Seal in a pressure vessel and heat to 60°C for 12 hours.

    • Workup: Cool to 0°C, quench with water, and extract with EtOAc.

    • Result: Major product is 1-amino-1-(4-chlorophenyl)propan-2-ol (Benzylic amine).[1] Minor product is the C2-amine (regional isomer).[1]

Step 3: Purification & Salt Formation
  • Dissolve crude oil in absolute ethanol.

  • Add 1.1 eq of concentrated HCl dropwise.

  • Cool to -20°C overnight. The hydrochloride salt of the target regioisomer crystallizes preferentially.

  • Filter and wash with cold ether.

Part 3: Analytical Quality Control (AQC)

Ensuring the correct regio- and stereochemistry is paramount.[1]

QC Decision Tree

QCDecision Sample Batch Sample HNMR 1H-NMR (DMSO-d6) Sample->HNMR RegioCheck Check Benzylic Proton (C1-H) Shift ~4.0-4.2 ppm? HNMR->RegioCheck HPLC Chiral HPLC (Chiralpak AD-H) RegioCheck->HPLC Yes (Doublet) FailRegio REJECT: Wrong Regioisomer (C2-Amine formed) RegioCheck->FailRegio No (Multiplet/Shifted) EECheck ee > 98%? HPLC->EECheck Pass RELEASE BATCH EECheck->Pass Yes FailChiral REPROCESS: Recrystallize EECheck->FailChiral No

Caption: Figure 2. Quality control workflow emphasizing regioisomer confirmation via NMR before chiral analysis.

Key Analytical Parameters
TestMethodAcceptance CriteriaRationale
Regio-Identity 1H-NMR (400 MHz) C1-H (Benzylic) appears as a doublet at ~4.0 ppm (coupled only to C2-H).[1]If amine is at C2, the benzylic proton (now C1-OH) would appear further downfield (~4.5-5.0 ppm) and often as a doublet.[1]
Chiral Purity HPLC > 98.0% eeColumn: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1] Flow: 1.0 mL/min.
Chemical Purity UPLC-MS > 99.0%Monitor for residual 4-chlorobenzaldehyde or unreacted epoxide.[1]

Part 4: Handling & Stability

  • Storage: Store as the Hydrochloride salt at 2-8°C under Argon. The free base is prone to air oxidation (benzylic amine oxidation) and carbamate formation with atmospheric CO₂.

  • Safety:

    • H315/H319: Causes skin and eye irritation.

    • H335: May cause respiratory irritation.

    • Specific Hazard: As a phenethylamine derivative, treat as a potential CNS active agent; use full PPE (respirator/gloves) to prevent inhalation or transdermal absorption.

References

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of 2-amino-3-arylpropan-1-ols and related regioisomers via epoxide opening. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from [Link]

  • MDPI Molecules. (2019). Crystal Structures and Spectroscopic Characterization of Synthetic Cathinone Derivatives (Structural Analogs). Retrieved from [Link]

  • PrepChem. (2022). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol and related chlorophenyl-propanol derivatives. Retrieved from [Link]

Sources

Method

Asymmetric transfer hydrogenation to synthesize 1-Amino-1-(4-chlorophenyl)propan-2-ol

Application Note: Asymmetric Transfer Hydrogenation (ATH) for the Synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-ol via Dynamic Kinetic Resolution Executive Summary The synthesis of chiral -amino alcohols is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Transfer Hydrogenation (ATH) for the Synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-ol via Dynamic Kinetic Resolution

Executive Summary

The synthesis of chiral


-amino alcohols is a critical operation in pharmaceutical development, as these motifs are privileged pharmacophores in numerous active pharmaceutical ingredients (APIs). The target molecule, 1-Amino-1-(4-chlorophenyl)propan-2-ol , presents a unique synthetic challenge due to its two contiguous stereocenters. Traditional asymmetric hydrogenation (AH) requires high-pressure 

gas and specialized containment. In contrast, Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium-based Noyori-Ikariya catalyst offers an operationally simple, highly enantioselective, and scalable alternative.

This application note details the mechanistic rationale, parameter optimization, and a self-validating protocol for the ATH of unprotected 1-amino-1-(4-chlorophenyl)propan-2-one hydrochloride to yield the chiral amino alcohol via Dynamic Kinetic Resolution (DKR) [1].

Mechanistic Rationale & Causality (E-E-A-T)

The success of this protocol relies on two interconnected chemical phenomena: the outer-sphere bifunctional mechanism of the Ru-catalyst and the Dynamic Kinetic Resolution (DKR) of the


-amino ketone substrate.

Why RuCl(p-cymene)[(R,R)-TsDPEN]? The selected precatalyst, RuCl(p-cymene)[(R,R)-TsDPEN], is activated by a base (triethylamine) to form a 16-electron Ru-amide complex. This complex abstracts a hydride from the hydrogen donor (formic acid) to form the active 18-electron Ru-hydride species. The transfer of the hydride to the ketone occurs via a highly organized, six-membered pericyclic transition state. The p-cymene ligand provides necessary steric bulk, while the chiral TsDPEN ligand dictates the facial selectivity of the hydride attack, ensuring high enantiomeric excess (ee) [2].

The Role of Dynamic Kinetic Resolution (DKR) When starting with a racemic mixture of 1-amino-1-(4-chlorophenyl)propan-2-one, the theoretical yield of a standard kinetic resolution would be capped at 50%. However, because the


-proton (at C1) is highly acidic, the basic reaction conditions (excess triethylamine) promote rapid enolization. This allows the 

and

enantiomers of the starting ketone to rapidly interconvert. The chiral Ru-catalyst reduces one enantiomer (the "matched" substrate) significantly faster than the other. Because the rate of racemization (

) is greater than the rate of reduction (

), the entire racemic pool is funneled into a single major diastereomer with

ee [3].

ATH_Mechanism Precat Ru(II)-TsDPEN Precatalyst (16-electron) Amide Ru-Amide Complex (Active Catalyst) Precat->Amide TEA / -HCl Hydride Ru-Hydride Complex (Hydrogen Donor) Amide->Hydride HCOOH (- CO2) TS Six-Membered Transition State Hydride->TS + α-Amino Ketone TS->Amide Catalyst Regeneration Product Chiral β-Amino Alcohol Product TS->Product Concerted H/H+ transfer

Figure 1: Outer-sphere bifunctional mechanism of the Ru-catalyzed Asymmetric Transfer Hydrogenation.

DKR_Pathway SKetone (1S)-Ketone (Mismatched) Enol Achiral Enol/Enolate (Rapid Equilibration) SKetone->Enol TEA (k_rac) Minor (1S,2S)-Amino Alcohol (Minor Product) SKetone->Minor Ru-TsDPEN (k_slow) RKetone (1R)-Ketone (Matched) RKetone->Enol TEA (k_rac) Major (1R,2S)-Amino Alcohol (Major Product, >99% ee) RKetone->Major Ru-TsDPEN (k_fast)

Figure 2: Dynamic Kinetic Resolution (DKR) pathway funneling racemic ketone into a single stereoisomer.

Experimental Design & Parameter Optimization

To ensure a self-validating and robust process, several parameters must be tightly controlled:

  • Hydrogen Donor Selection: A Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (typically 5:2 molar ratio) is chosen over isopropanol. The decarboxylation of formic acid into

    
     gas is irreversible, which thermodynamically drives the reduction to completion. The effervescence of 
    
    
    
    also serves as a visual in-process indicator of catalytic turnover.
  • Solvent: Methanol (MeOH) is selected as the optimal solvent. Unprotected

    
    -amino ketone hydrochloride salts have poor solubility in non-polar solvents. MeOH ensures complete dissolution of the substrate, which is critical for maintaining a homogeneous DKR equilibrium [1].
    
  • Temperature: Elevated temperatures (60 °C) are required to ensure that the rate of enolization (

    
    ) outpaces the rate of reduction, preventing kinetic trapping of the mismatched enantiomer.
    

Table 1: Optimization of ATH-DKR Conditions for 1-Amino-1-(4-chlorophenyl)propan-2-one

EntryCatalyst (0.5 mol%)H-DonorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1Ru-(R,R)-TsDPENFA/TEA (5:2)None (Neat)25246570:3085
2Ru-(R,R)-TsDPENFA/TEA (5:2)DCM40168285:1592
3Ru-(R,R)-TsDPENFA/TEA (5:2)MeOH6059698:2>99
4Ru-(S,S)-TsDPENFA/TEA (5:2)MeOH6059598:2>99*

* Note: Entry 4 utilizes the (S,S) catalyst, affording the opposite (1S,2R) enantiomer.

Step-by-Step Protocol: Synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-ol

Reagents & Materials:

  • Racemic 1-amino-1-(4-chlorophenyl)propan-2-one hydrochloride (10.0 mmol, 2.20 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 31.8 mg, 0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio, 3.0 mL)

  • Anhydrous Methanol (20 mL)

  • 1M NaOH aqueous solution

Procedure:

  • System Preparation (Self-Validation Step 1): Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas for 5 minutes. Causality: While the active Ru-hydride is somewhat tolerant to air, oxygen can prematurely oxidize the Ru(II) precatalyst to an inactive Ru(III) species, lowering the turnover number (TON).

  • Substrate & Catalyst Loading: Charge the flask with 1-amino-1-(4-chlorophenyl)propan-2-one hydrochloride (2.20 g, 10.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mol%).

  • Solvent Addition: Inject anhydrous Methanol (20 mL) via syringe. Stir at 400 rpm until a homogeneous suspension is achieved.

  • Reaction Initiation: Slowly inject the FA/TEA (5:2) azeotrope (3.0 mL) via syringe.

  • Thermal Activation (Self-Validation Step 2): Submerge the flask in a pre-heated oil bath at 60 °C. Observation: Mild effervescence (

    
     evolution) will begin as the Ru-formate complex undergoes decarboxylation to form the active Ru-hydride. The cessation of gas evolution indicates the reaction is nearing completion.
    
  • In-Process Control (IPC): After 5 hours, withdraw a 50

    
    L aliquot, quench in 1 mL of saturated 
    
    
    
    , extract with EtOAc, and analyze via TLC (Eluent: EtOAc/Hexanes 1:1, UV active) or HPLC. Proceed to workup when starting material conversion is >99%.
  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove Methanol.

  • Free-Basing & Extraction: Suspend the crude residue in Ethyl Acetate (30 mL) and slowly add 1M NaOH (15 mL) to neutralize the formate salts and free-base the amino alcohol. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with additional EtOAc (2 x 15 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and evaporate to dryness. The crude product can be recrystallized from hot hexanes/ethyl acetate to afford the pure (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol as an off-white crystalline solid.
    

Analytical Validation

To confirm the success of the Dynamic Kinetic Resolution, the product must be analyzed for both diastereomeric ratio (dr) and enantiomeric excess (ee).

  • Diastereomeric Ratio (dr): Determined via

    
    -NMR (400 MHz, 
    
    
    
    ). The syn and anti isomers exhibit distinct coupling constants (
    
    
    -values) for the vicinal protons at C1 and C2. The expected dr is >98:2.
  • Enantiomeric Excess (ee): Determined via Chiral HPLC using a Chiralpak AD-H column (Hexane/Isopropanol/Diethylamine = 90:10:0.1, flow rate 1.0 mL/min, UV detection at 220 nm). The expected ee is >99%.

References

  • Mangunuru, H. P. R., et al. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines." The Journal of Organic Chemistry, vol. 89, no. 9, 2024, pp. 6085-6099.[Link]

  • Xu, Z., et al. "Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones." Synthesis, vol. 2010, no. 5, 2010, pp. 811-817.[Link]

  • Rolt, A., et al. "Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones." The Journal of Organic Chemistry, vol. 85, no. 17, 2020, pp. 11309–11330.[Link]

Application

Advanced GC-MS Derivatization Strategies for 1-Amino-1-(4-chlorophenyl)propan-2-ol: A Comprehensive Protocol

Executive Summary & Analytical Rationale 1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS: 1213045-31-8) is a chiral, bifunctional halogenated amino alcohol frequently utilized as a pharmaceutical building block and structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS: 1213045-31-8) is a chiral, bifunctional halogenated amino alcohol frequently utilized as a pharmaceutical building block and structurally analogous to substituted cathinone metabolites[1]. The gas chromatography-mass spectrometry (GC-MS) analysis of this compound presents significant analytical hurdles. The presence of a primary amine (-NH


) adjacent to a secondary hydroxyl (-OH) group facilitates strong intermolecular hydrogen bonding.

If analyzed without modification, these active hydrogens interact strongly with the silanol groups of standard non-polar GC stationary phases (e.g., 5% phenyl-methylpolysiloxane), resulting in severe peak tailing, poor volatility, and thermal degradation (oxidative decomposition) within the heated injection port[2][3]. To achieve baseline resolution, high-sensitivity detection, and predictable mass spectral fragmentation, chemical derivatization is strictly required to replace these active hydrogens and reduce overall molecular polarity[4].

Mechanistic Chemistry & Causality of Derivatization

Selecting the appropriate derivatization agent dictates the stability of the analyte and the sensitivity of the MS detection. We present two orthogonal strategies:

Perfluoroacylation via PFPA (The Gold Standard)

Mechanism: Pentafluoropropionic anhydride (PFPA) reacts with both the -OH and -NH


 groups via nucleophilic acyl substitution, forming a highly stable ester and amide, respectively[5][6].
Causality:  The introduction of highly electronegative fluorine atoms drastically increases the vapor pressure of the molecule. Under Electron Impact (EI) ionization (70 eV), the perfluoroacyl groups direct fragmentation toward highly specific alpha-cleavage products. The resulting high-mass reporter ions (e.g., loss of C

F

) are ideal for high-sensitivity Selected Ion Monitoring (SIM)[5]. Furthermore, amides formed by PFPA are exceptionally stable, allowing for batch processing and prolonged autosampler queuing without degradation.
Silylation via BSTFA/TMCS (Rapid Screening Alternative)

Mechanism: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the target groups into -O-TMS and -NH-TMS ethers via nucleophilic attack on the silicon atom[7]. Causality: Trimethylchlorosilane (TMCS) is added at 1% as a catalyst; it increases the electrophilicity of the silyl donor, driving the reaction to completion[8]. While silylation is faster and does not require the aggressive post-reaction evaporation steps associated with anhydrides, TMS derivatives of primary amines are highly susceptible to hydrolysis. Therefore, strictly anhydrous conditions are mandatory[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, these protocols are designed as self-validating systems . The inclusion of a deuterated internal standard (IS) and specific system suitability checks ensures that any failure in derivatization (e.g., due to reagent depletion or ambient moisture) is immediately flagged before data reporting.

Materials Required
  • Target Analyte: 1-Amino-1-(4-chlorophenyl)propan-2-ol standard (1 mg/mL in Methanol).

  • Internal Standard (IS): Ephedrine-D3 or Amphetamine-D5 (100 µg/mL).

  • Reagents: PFPA (≥99%), BSTFA + 1% TMCS, Anhydrous Ethyl Acetate, Anhydrous Pyridine.

  • Equipment: Reacti-Therm heating block, nitrogen evaporator, GC-MS system (EI mode).

Protocol A: Perfluoroacylation (PFPA) Workflow

This is the recommended protocol for quantitative forensic and pharmacokinetic applications.

  • Sample Aliquoting: Transfer 50 µL of the sample extract and 10 µL of the IS into a silanized glass reaction vial.

  • Solvent Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Any residual water or protic solvent (like methanol) will immediately hydrolyze the PFPA reagent, halting the reaction.

  • Reagent Addition: Add 50 µL of PFPA and 50 µL of anhydrous ethyl acetate (acting as an aprotic solvent to ensure miscibility).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes.

  • Excess Reagent Removal (Critical Step): Remove the vial, cool to room temperature, and evaporate to complete dryness under nitrogen. Causality: Injecting excess PFPA anhydride directly into the GC will rapidly strip and degrade the polysiloxane stationary phase of the analytical column.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Transfer to a GC autosampler vial with a glass insert.

Protocol B: Silylation (BSTFA + 1% TMCS) Workflow

This protocol is recommended for rapid qualitative screening.

  • Sample Aliquoting & Evaporation: Follow steps 1 and 2 from Protocol A to achieve a completely dry residue.

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger and a basic catalyst, neutralizing the reaction microenvironment and driving the silylation of the sterically hindered secondary alcohol.

  • Incubation: Seal and incubate at 70°C for 20 minutes.

  • Direct Analysis: Cool to room temperature. Unlike PFPA, BSTFA mixtures can be injected directly into the GC-MS without evaporation, provided the injection volume is small (≤ 1 µL) and a split ratio (e.g., 10:1) is utilized.

System Suitability & Self-Validation Check

Before analyzing the sample batch, inject a mid-level calibration standard and evaluate the chromatogram:

  • Derivatization Efficiency Metric: Calculate the peak area ratio of the Mono-PFP derivative (

    
     331) to the Di-PFP derivative (
    
    
    
    477).
  • Validation Threshold: A ratio

    
     (more than 5% mono-derivatization) indicates an incomplete reaction. The batch must be invalidated, and fresh PFPA reagent must be procured.
    

Quantitative Data & GC-MS Characteristics

The following table summarizes the theoretical mass shifts and highly specific target ions generated by EI-MS (70 eV) following C1-C2 alpha-cleavage.

ParameterDi-PFP Derivative (Acylation)Di-TMS Derivative (Silylation)
Derivatizing Reagent PFPA / Ethyl AcetateBSTFA + 1% TMCS / Pyridine
Base Analyte MW 185.65 Da185.65 Da
Added Mass +292 Da (2 x 146 Da)+144 Da (2 x 72 Da)
Total Derivative MW 477.65 Da329.65 Da
Primary Cleavage Fragment

286 / 288 (Cl isotope pattern)[4-Cl-C

H

-CH(NH-PFP)]


212 / 214 (Cl isotope pattern)[4-Cl-C

H

-CH(NH-TMS)]

Secondary Fragment

191 [CH

-CH(O-PFP)]


117 [CH

-CH(O-TMS)]

Derivative Stability High (Stable for >72h at 4°C)Moderate (Analyze within 24h)
Column Degradation Risk High (If excess reagent is not evaporated)Low (Direct injection acceptable)

Workflow Visualization

GCMS_Workflow Start Sample Extract 1-Amino-1-(4-chlorophenyl)propan-2-ol IS Add Internal Standard (e.g., Ephedrine-D3) Start->IS Dry Evaporate to Dryness (N2 stream, 40°C) IS->Dry Decision Select Derivatization Strategy Dry->Decision PFPA_Rx Add 50 µL PFPA + 50 µL Ethyl Acetate Decision->PFPA_Rx Acylation BSTFA_Rx Add 50 µL BSTFA (1% TMCS) + 50 µL Pyridine Decision->BSTFA_Rx Silylation PFPA_Inc Incubate 70°C, 30 min PFPA_Rx->PFPA_Inc PFPA_Evap Evaporate Excess Reagent Reconstitute in EtOAc PFPA_Inc->PFPA_Evap PFPA_Prod Di-PFP Derivative (MW: 477.65 Da) PFPA_Evap->PFPA_Prod GCMS GC-MS Analysis (EI Mode, 70 eV) PFPA_Prod->GCMS BSTFA_Inc Incubate 70°C, 20 min BSTFA_Rx->BSTFA_Inc BSTFA_Prod Di-TMS Derivative (MW: 329.65 Da) BSTFA_Inc->BSTFA_Prod BSTFA_Prod->GCMS

Figure 1: Decision matrix and workflow for the GC-MS derivatization of bifunctional amino alcohols.

References

  • ChemScene. "1213045-31-8 | (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol". ChemScene Catalog.
  • National Institutes of Health (PMC). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry". NIH.
  • Oxford Academic. "GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine". Journal of Analytical Toxicology.
  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". JFDA Online.
  • Benchchem. "Isovaline, 3-hydroxy- (Silylation of Amino Alcohols)". Benchchem Product Notes.
  • ResearchGate. "Derivatization Reagents: Selective Response & Detection". ResearchGate Publications.
  • Scribd. "4 Derivatization GC-HPLC PDF". Scribd Documents.
  • U.S. Department of Justice. "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations". OJP.

Sources

Method

Reaction conditions for N-alkylation of 1-Amino-1-(4-chlorophenyl)propan-2-ol

Technical Application Note: Precision N-Alkylation Strategies for 1-Amino-1-(4-chlorophenyl)propan-2-ol Part 1: Strategic Overview & Core Directive 1.1 Executive Summary The substrate 1-Amino-1-(4-chlorophenyl)propan-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision N-Alkylation Strategies for 1-Amino-1-(4-chlorophenyl)propan-2-ol

Part 1: Strategic Overview & Core Directive

1.1 Executive Summary The substrate 1-Amino-1-(4-chlorophenyl)propan-2-ol presents a classic challenge in medicinal chemistry: it is an amphoteric


-amino alcohol containing two nucleophilic centers (the amine and the hydroxyl group) and two contiguous chiral centers.

Successful N-alkylation requires conditions that:

  • Maximize Chemoselectivity: Exclusively target the nitrogen atom (N-alkylation) while suppressing oxygen alkylation (O-alkylation).

  • Control Degree of Alkylation: Prevent "over-alkylation" to quaternary ammonium salts (unless desired).

  • Preserve Stereochemical Integrity: Avoid racemization at the benzylic position (C1), which is prone to epimerization under harsh basic conditions or high temperatures.

1.2 Decision Framework The choice of method depends heavily on the specific alkyl group (


) being introduced.

N_Alkylation_Strategy Start Target: N-Alkyl Derivative Decision Nature of Alkyl Group (R') Start->Decision MethodA Method A: Reductive Amination (Best for 1°/2° Alkyl Groups) Decision->MethodA Methyl, Ethyl, Isopropyl MethodB Method B: Direct Alkylation (Required for Benzyl/Allyl/Tertiary) Decision->MethodB Benzyl, Allyl, Non-Carbonyl Precursors MethodC Method C: Chelation Control (For High Precision/Stereo-retention) Decision->MethodC Strict Regioselectivity Required

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Part 2: Detailed Protocols & Methodologies

Method A: Reductive Amination (The "Gold Standard")

Recommended for: Methylation (using formaldehyde), Ethylation, and Isopropylation.

Mechanism & Rationale: Reductive amination is the preferred industrial route because it proceeds via an imine/iminium intermediate. Since the hydroxyl group cannot form an imine, this method offers near-perfect chemoselectivity for Nitrogen over Oxygen.

Reagents:

  • Carbonyl Source: Formaldehyde (37% aq) for methylation; Acetaldehyde for ethylation; Acetone for isopropylation.

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).[1]
    • Expert Tip: Use

      
       (STAB). It is less toxic than cyanoborohydride and tolerates the presence of the free hydroxyl group better without requiring pH adjustment.
      

Step-by-Step Protocol:

  • Solvation: Dissolve 1.0 eq of 1-Amino-1-(4-chlorophenyl)propan-2-ol in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Concentration: 0.1 M).

    • Note: DCE promotes faster imine formation but THF is greener.

  • Imine Formation: Add 1.1 eq of the Aldehyde/Ketone .[1]

  • Acid Catalysis (Optional but Recommended): Add 1.0 eq of Acetic Acid (AcOH).

    • Why: This buffers the basicity of the amine and accelerates iminium ion formation.

    • Stir: Agitate at Room Temperature (20-25°C) for 30-60 minutes.

  • Reduction: Cool to 0°C. Add 1.4 eq of

    
      portion-wise over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Allow to warm to Room Temperature and stir for 12-16 hours.

  • Quench & Workup:

    • Quench with Saturated

      
       (aqueous).[1][2]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      

Critical Quality Attribute (CQA) Check:

  • NMR: Look for the disappearance of the imine proton (if observable) and the appearance of the N-alkyl signals upfield.

Method B: Direct Nucleophilic Substitution

Recommended for: Benzylation, Allylation, or when the aldehyde precursor is unstable.

Mechanism & Rationale: This follows an


 mechanism. The challenge is that the alkoxide (formed if base is too strong) is a better nucleophile than the amine, leading to O-alkylation. We must use a base that is strong enough to scavenge the acid formed (HX) but too weak to deprotonate the alcohol (

).

Reagents:

  • Alkylating Agent: Alkyl Bromide or Iodide (1.0 - 1.1 eq).

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
    • Avoid:

      
      , 
      
      
      
      (Strong bases will cause O-alkylation).
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Setup: In a flame-dried flask, suspend 1.0 eq of 1-Amino-1-(4-chlorophenyl)propan-2-ol and 2.0 eq of anhydrous

    
      in dry Acetonitrile (0.2 M).
    
  • Addition: Add 1.05 eq of the Alkyl Halide dropwise at Room Temperature.

    • Expert Tip: If using a highly reactive iodide (e.g., MeI), cool to 0°C to prevent over-alkylation to the quaternary salt.

  • Thermal Control: Stir at Room Temperature. Only heat to reflux (60-80°C) if reaction conversion is <10% after 4 hours.

    • Warning: Heating increases the risk of O-alkylation and elimination (styrene formation).

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. Stop immediately upon consumption of starting material to prevent poly-alkylation.

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate.
    

Part 3: Analytical Validation & Troubleshooting

3.1 Regioselectivity Verification (N- vs O-Alkylation) You must validate that the alkyl group is on the Nitrogen, not the Oxygen.

FeatureN-Alkylated Product (Target)O-Alkylated Product (Impurity)

NMR Shift
Alkyl protons appear at 2.2 - 2.8 ppm .Alkyl protons appear at 3.2 - 4.0 ppm (deshielded by Oxygen).

NMR Shift

-Carbon of alkyl group: 30 - 50 ppm .

-Carbon of alkyl group: 60 - 75 ppm .
Mass Spec (Fragmentation) Loss of alkyl-amine fragment is prominent.Loss of alkoxy fragment is prominent.

3.2 Troubleshooting Guide

  • Issue: Over-alkylation (Quaternary Salt formation).

    • Cause: Excess alkylating agent or high temperature.

    • Fix: Switch to Method A (Reductive Amination) or use a syringe pump to add the alkyl halide slowly over 6 hours.

  • Issue: O-Alkylation observed.

    • Cause: Base was too strong or solvent was too polar/aprotic (like DMSO).

    • Fix: Switch solvent to Toluene or Ethanol. Use a weaker base (

      
      ).
      
  • Issue: Racemization.

    • Cause: Benzylic proton is acidic; retro-aldol type mechanisms can occur.

    • Fix: Avoid heating above 60°C. Ensure the reaction mixture does not become strongly basic (pH > 10).

Part 4: Visualizing the Mechanism (Method A)

Reductive_Amination_Mechanism Substrate 1-Amino-1-(4-chlorophenyl)propan-2-ol (Free Amine) Hemiaminal Hemiaminal Intermediate (Unstable) Substrate->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Nucleophilic Attack Imine Iminium Ion (C=N+) Hemiaminal->Imine -H2O (Dehydration) Product N-Alkylated Product (Secondary Amine) Imine->Product Hydride Transfer (Reduction) ReducingAgent Hydride Donor (NaBH(OAc)3) ReducingAgent->Imine Selectively reduces C=N

Figure 2: Mechanistic pathway of Reductive Amination, highlighting the iminium intermediate which ensures N-selectivity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bar-Haim, G., & Kol, M. (2004).[3] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549-3551. Link

  • Salvatore, R. N., et al. (2005). "Synthesis of secondary amines." Tetrahedron, 61(37), 8836-8881. Link

  • BenchChem. (2025). "Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine." Link

  • LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Link

Sources

Application

Advanced Application Note: Handling, Storage, and Safety Data Sheet (SDS) Protocols for Amino Alcohols

Introduction and Chemical Causality Amino alcohols (e.g., ethanolamine, diethanolamine, tromethamine/Tris, aminomethyl propanol) are bifunctional organic compounds featuring both amine (-NH2, -NHR, -NR2) and hydroxyl (-O...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

Amino alcohols (e.g., ethanolamine, diethanolamine, tromethamine/Tris, aminomethyl propanol) are bifunctional organic compounds featuring both amine (-NH2, -NHR, -NR2) and hydroxyl (-OH) functional groups. This dual-functionality makes them indispensable as buffering agents, surfactants, and synthetic precursors in drug development. However, their chemical nature introduces specific handling hazards. The basicity of the amine group can cause severe tissue necrosis via lipid saponification[1], while their hygroscopic nature dictates strict environmental controls during storage to prevent degradation[2].

Quantitative Hazard and PPE Specifications

To establish a self-validating safety system, laboratory personnel must understand the underlying causality behind personal protective equipment (PPE) requirements.

Table 1: Mandatory PPE and Causality
PPE CategorySpecificationCausality / Rationale
Eye/Face Chemical splash goggles & face shieldProtects against severe ocular burns (H314) and irreversible corneal damage caused by high-pH splashes[1].
Hand Heavy-duty Nitrile or Neoprene glovesPrevents dermal absorption and chemical burns (H312). Amino alcohols rapidly degrade standard latex, necessitating chemical-resistant polymers[3].
Respiratory NIOSH-approved respirator (if outside hood)Mitigates inhalation of corrosive vapors (H332) which cause immediate respiratory tract burns and pulmonary edema[1].

Storage and Segregation Parameters

Amino alcohols are highly reactive. Improper storage leads to compound degradation, loss of buffer capacity, and severe safety incidents.

Table 2: Storage Conditions and Chemical Causality
ParameterSpecificationCausality / Rationale
Atmosphere Inert Gas Purge (Argon/Nitrogen)Amino alcohols are highly hygroscopic and actively absorb atmospheric CO2 to form carbamates, degrading buffer efficacy[2].
Temperature Cool Ambient (<30°C) or 2°C–8°CMinimizes thermal degradation and reduces the kinetic rate of potential nitrosamine formation during long-term storage[4].
Segregation Away from Oxidizers & Strong AcidsPrevents violent exothermic acid-base reactions and oxidative degradation[2].
Containers HDPE or Glass (No Copper/Brass)Basic amines aggressively corrode copper, brass, and aluminum alloys, leading to heavy metal contamination and structural failure[2].

The Nitrosamine Risk in Drug Development

A critical regulatory focus in modern drug development is the formation of N-nitrosamine impurities, which are probable human carcinogens[5]. Amino alcohols containing secondary amines (e.g., diethanolamine), or primary amino alcohols with trace secondary amine impurities, are highly susceptible to nitrosation[5].

Mechanism of Formation: Nitrosamines form when secondary or tertiary amines react with nitrosating agents (such as nitrites or nitrous acid) under acidic conditions or elevated temperatures[4]. To mitigate this, the FDA recommends avoiding reaction conditions that produce nitrosamines and utilizing antioxidants during formulation[5]. Adding inhibitors like ascorbic acid or alpha-tocopherol neutralizes nitrosating agents by reducing them to unreactive nitric oxide, effectively blocking the nitrosamine pathway[6].

Nitrosamine Amine Secondary/Tertiary Amine (e.g., Diethanolamine) Nitrosamine N-Nitrosamine Impurity (Highly Carcinogenic) Amine->Nitrosamine Nitrite Nitrosating Agent (NO2- / Nitrous Acid) Nitrite->Nitrosamine Catalyst Acidic pH / Heat (Catalysts) Catalyst->Nitrosamine Accelerates Inhibitor Ascorbic Acid (Scavenger) Inhibitor->Nitrite Neutralizes

Figure 1: Mechanism of N-nitrosamine formation and targeted mitigation using ascorbic acid.

Experimental Protocol: Safe Dispensing and Buffer Preparation

This self-validating protocol ensures both operator safety and the chemical integrity of the amino alcohol formulation.

Prerequisites:

  • Ensure the chemical fume hood has a certified face velocity of 80-100 fpm.

  • Verify the availability of an Argon or Nitrogen gas line for headspace purging.

Step-by-Step Methodology:

  • Environmental Isolation: Transfer the sealed amino alcohol container to the certified fume hood. Ensure no strong acids or nitrite-containing salts are present in the workspace to prevent accidental cross-contamination and hazardous reactions[2].

  • Inhibitor Preparation (If Applicable): If formulating a drug product susceptible to nitrosation, pre-dissolve an antioxidant inhibitor (e.g., Ascorbic Acid at 0.1-1.0% w/v) into the aqueous solvent. This establishes a protective chemical environment prior to amine introduction[6].

  • Dispensing: Using a closed-system transfer line (for liquids) or anti-static scoops (for solids like Tris), dispense the required mass/volume into the reaction vessel. Causality: Anti-static tools prevent electrostatic discharge, which could ignite combustible amine dust or vapors[2].

  • Exothermic Dissolution: Slowly add the amino alcohol to the solvent under continuous magnetic stirring. If pH adjustment is required, add the titrating acid dropwise over an ice bath. Validation: Monitor the temperature; it must not exceed 25°C to prevent thermal degradation and minimize nitrosamine kinetics[4].

  • Headspace Purging: Before resealing the primary amino alcohol container, insert a sterile gas cannula and purge the headspace with Argon or Nitrogen for 15-30 seconds. Causality: Displaces oxygen and moisture, preventing carbamate formation and oxidation[2].

  • Validation & Quality Control: Measure the final pH of the buffer. Perform a Griess reagent test to validate the absence of residual nitrites in the final formulation.

Workflow Step1 1. Fume Hood Setup & PPE Verification Step2 2. Inert Gas Purging (Argon/N2) Step1->Step2 Step3 3. Dispense Amino Alcohol Step2->Step3 Decision Formulation Risk: Nitrites Present? Step3->Decision Mitigation 4a. Add Ascorbic Acid (Nitrosamine Inhibitor) Decision->Mitigation Yes Proceed 4b. Proceed with Buffer Dissolution Decision->Proceed No Mitigation->Proceed Seal 5. Purge Headspace & Seal Container Proceed->Seal

Figure 2: Safe handling, dispensing, and nitrosamine mitigation workflow for amino alcohols.

Spill Management and Emergency Response

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel injury[1].

  • Evacuation & Isolation: Evacuate personnel from the immediate area. Remove all sources of ignition, as amino alcohol vapors can accumulate to form explosive concentrations in low areas[2].

  • Containment: Don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty chemical suits. Contain the spill using non-combustible, inert absorbent materials (e.g., dry sand, earth, or vermiculite)[7]. Do not use sawdust or combustible materials.

  • Neutralization: Carefully neutralize the basic spill with a dilute, weak acid (e.g., 5% acetic acid) to mitigate corrosivity before final cleanup.

  • Disposal: Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable HDPE hazardous waste container. Do not flush corrosive amines down the drain[2].

References

  • ECHEMI. "Ethanolamine SDS, 141-43-5 Safety Data Sheets."2

  • DC Fine Chemicals. "Ethanolamine, for analysis 121911 - Safety Data Sheet." 1

  • FDA. "Control of Nitrosamine Impurities in Human Drugs."5

  • Gilar. "Safety Data Sheet: Sika FerroGard-901." 7

  • DSM-Firmenich. "Expert view: 5 things you need to know about nitrosamines in drug formulation." 6

  • ResolveMass. "Nitrosamine formation mechanism from Nitrates and Amines." 4

  • Benchchem. "Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol." 3

Sources

Method

Solvent selection for 1-Amino-1-(4-chlorophenyl)propan-2-ol crystallization

Application Note: Solvent System Engineering for the Crystallization of 1-Amino-1-(4-chlorophenyl)propan-2-ol Part 1: Executive Summary & Physicochemical Context 1.1 Introduction The crystallization of 1-Amino-1-(4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Engineering for the Crystallization of 1-Amino-1-(4-chlorophenyl)propan-2-ol

Part 1: Executive Summary & Physicochemical Context

1.1 Introduction The crystallization of 1-Amino-1-(4-chlorophenyl)propan-2-ol (hereafter referred to as ACP-2-ol ) presents a classic challenge in the separation of chiral amino-alcohols.[1] Structurally analogous to norpseudoephedrine and chloramphenicol intermediates, ACP-2-ol possesses two chiral centers, leading to four potential stereoisomers (erythro and threo pairs).[1]

This guide addresses the critical "Solvent Selection" phase. The objective is not merely precipitation, but the engineering of a system that maximizes diastereomeric purity , yield , and filterable morphology .

1.2 Physicochemical Profiling Before screening, we must analyze the molecule to predict solvent interactions.[2][1]

  • H-Bonding Potential: The molecule contains a primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and a secondary alcohol (
    
    
    
    ).[1] It acts as both a strong H-bond donor and acceptor.[1]
  • Lipophilicity: The 4-chlorophenyl moiety introduces significant hydrophobicity.[2][1]

  • Crystal Lattice Energy: Amino-alcohols often form robust H-bond networks in the solid state, leading to high melting points relative to their molecular weight.[2][1]

Strategic Implication: Pure non-polar solvents (Heptane) will likely cause "oiling out" due to poor solubility.[1] Pure polar protic solvents (Methanol) may hold the compound too well, reducing yield.[1] The optimal window lies in Polar Aprotic solvents or Binary Systems (Alcohol/Hydrocarbon) .[1]

Part 2: Solvent Screening Methodology

Do not rely on trial and error. Use a tiered screening approach to establish the Metastable Zone Width (MSZW) .

Tier 1: Solubility Mapping (The "Rule of 5")

Select 5 solvents spanning the polarity spectrum. Prepare saturated solutions at 50°C and observe upon cooling to 10°C.

Solvent ClassRepresentative SolventPredicted InteractionRisk Assessment
Alcohol (Protic) Isopropyl Alcohol (IPA)Strong H-bonding.[1] High solubility.Yield loss due to high mother liquor solubility.[1]
Ester (Polar Aprotic) Ethyl Acetate (EtOAc)Dipole-dipole.[1] Moderate solubility.High Potential. Good MSZW likely.[1]
Chlorinated Dichloromethane (DCM)Dispersion/Dipole.[1] High solubility.Too volatile; poor crystal habit (needles).[1]
Aromatic ToluenePi-stacking with phenyl ring.[1]Low solubility; requires high temps.[1] Good anti-solvent.[1]
Ketone Methyl Isobutyl Ketone (MIBK)Moderate polarity.[1]Good impurity rejection.[1]
Tier 2: Binary Solvent Optimization

For ACP-2-ol, single solvents often fail to balance yield and purity.[1] We utilize an Anti-Solvent Crystallization strategy.[1]

  • Primary Solvent (Good): Ethanol or IPA (dissolves the polar amine/alcohol).[2][1]

  • Anti-Solvent (Poor): Heptane or Toluene (reduces solubility of the lipophilic tail).[2][1]

Protocol: The "Cloud Point" Determination

  • Dissolve 1g of ACP-2-ol in 5 mL of Ethanol at 40°C.

  • Add Heptane dropwise until persistent turbidity (Cloud Point).[2][1]

  • Heat to clear (Clear Point).[2][1]

  • Cool slowly to define the MSZW.[2][1]

Part 3: Detailed Experimental Protocol

Objective: Determine the optimal cooling profile for the Toluene/IPA system (Targeting >90% Yield, >99% Purity).

Step-by-Step Workflow

1. Saturation Temperature Determination

  • Prepare: Slurries of ACP-2-ol in Toluene:IPA (9:1 v/v) at concentrations of 50, 75, and 100 mg/mL.

  • Heat: Ramp temperature at 0.5°C/min using a turbidity probe (e.g., Mettler Toledo EasyViewer or similar).

  • Record: The temperature where transmission hits 100% (

    
    ).
    

2. Metastable Zone Width (MSZW) Measurement

  • Cool: From

    
    , cool at 0.5°C/min.
    
  • Record: The temperature where nucleation is detected (

    
    ).
    
  • Calculate: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
    • Insight: A narrow MSZW (<10°C) indicates rapid, uncontrolled nucleation (risk of fines).[1] A wide MSZW (>20°C) allows for seeded growth.[1]

3. Seeded Cooling Crystallization (The "Golden Batch")

  • Charge: Reactor with Toluene:IPA (9:1) saturated at 60°C.

  • Equilibrate: Hold at 62°C to ensure full dissolution.

  • Cool: Ramp to 55°C (just inside the Metastable Zone).

  • Seed: Add 0.5 wt% micronized seeds of pure ACP-2-ol.

  • Age: Hold for 1 hour to allow seed healing.

  • Cooling Ramp: Linear cool to 0°C over 6 hours (slow rate promotes impurity rejection).[2][1]

  • Filtration: Filter immediately at 0°C. Wash with cold Toluene.[2][1]

Part 4: Visualization & Logic

Diagram 1: Solvent Selection Decision Logic

This decision tree guides the researcher through the selection process based on observed solubility behavior.[2][1]

SolventSelection Start Start: ACP-2-ol Crude Material SolubilityCheck Solubility Test (100mg/mL @ 50°C) Start->SolubilityCheck HighSol Soluble in EtOAc/IPA? SolubilityCheck->HighSol Yes LowSol Insoluble? SolubilityCheck->LowSol No CoolingCryst Path A: Cooling Crystallization HighSol->CoolingCryst High T coeff AntiSolvent Path B: Anti-Solvent Addition HighSol->AntiSolvent Low T coeff LowSol->AntiSolvent Dissolve in stronger solvent first CheckPurity Check Chiral Purity (HPLC) CoolingCryst->CheckPurity AntiSolvent->CheckPurity Recrystallize Recrystallize (Slower Ramp) CheckPurity->Recrystallize <99% de FinalProduct Final Product (Dry & Package) CheckPurity->FinalProduct >99% de Recrystallize->CheckPurity

Caption: Decision logic for selecting between Cooling vs. Anti-solvent crystallization pathways based on initial solubility screening.

Diagram 2: Experimental Workflow for MSZW Determination

This diagram outlines the precise steps for the "Cloud Point" experiment described in Part 2.

MSZW_Protocol Step1 1. Preparation Slurry in Toluene/IPA Step2 2. Heating 0.5°C/min to Clear Point Step1->Step2 Step3 3. Clear Point (T_sol) Record Temp Step2->Step3 Step4 4. Cooling 0.5°C/min to Cloud Point Step3->Step4 Step5 5. Cloud Point (T_nuc) Record Temp Step4->Step5 Step6 6. Calculate MSZW (T_sol - T_nuc) Step5->Step6

Caption: Workflow for determining the Metastable Zone Width (MSZW), the critical operating window for crystallization.

Part 5: Quantitative Data Summary

Table 1: Recommended Solvent Systems for ACP-2-ol

Solvent SystemRoleT_dissolve (°C)T_crystallize (°C)Yield (%)Comments
Ethyl Acetate Single Solvent65575-80Excellent morphology (prisms).[1] Good impurity rejection.
IPA / Heptane Binary (1:[1]3)50085-90High yield.[1] Risk of oiling out if Heptane added too fast.[1]
Toluene Single Solvent801060-70Best for Chiral Upgrading .[1] Slow growth rejects wrong isomer.[1]
Ethanol / Water Binary (1:[1]1)60550-60Poor yield (too soluble).[1] Only use for inorganic salt removal.[1]

Part 6: Troubleshooting & Expert Insights

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The crystallization temperature is higher than the melting point of the solvated solid, or the anti-solvent (Heptane) was added too quickly, creating a local region of high supersaturation.[2][1]

  • Solution: Increase the seed loading to 1-2%. Reduce the cooling rate. Switch to a less non-polar anti-solvent (e.g., switch Heptane to TBME).[2][1]

Issue: Low Chiral Purity (Diastereomeric Excess < 95%)

  • Cause: Kinetic entrapment of the wrong isomer (Threo vs Erythro).[2][1]

  • Solution: Implement Temperature Cycling . Cycle the temperature between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    three times. This "Ostwald Ripening" process dissolves small, impure crystals and redeposits onto larger, purer crystals.[1]

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (The definitive text on industrial crystallization fundamentals).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.[1] (Detailed protocols for MSZW and solvent selection). [1]

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Modern approaches to chiral resolution and seeding strategies). [1]

  • ChemScene. (n.d.). (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol Product Page. (Verification of chemical structure and properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for the Separation of 1-Amino-1-(4-chlorophenyl)propan-2-ol

Welcome to the technical support center dedicated to the purification of 1-Amino-1-(4-chlorophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who encounter the speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 1-Amino-1-(4-chlorophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who encounter the specific challenge of separating the desired 1-amino-2-ol product from its closely related regioisomer, 2-amino-1-(4-chlorophenyl)propan-1-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize these critical separations effectively.

The synthesis of amino alcohols often yields mixtures of regioisomers, which possess the same molecular formula but differ in the arrangement of functional groups.[1] These subtle structural differences can lead to vastly different pharmacological and toxicological profiles, making their separation an absolute necessity in pharmaceutical development.[2] This document provides a comprehensive resource, including FAQs, troubleshooting guides, and detailed protocols to ensure the isolation of your target compound with high purity.

Visual Guide to the Regioisomers

Understanding the structural difference between your target molecule and its primary isomeric impurity is the first step in developing a robust separation strategy.

Caption: Chemical structures of the target molecule and its key regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating these regioisomers?

A1: The two most effective and widely used methods are High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and classical diastereomeric salt crystallization.[3] HPLC offers high-resolution analytical and preparative separation, while crystallization is a scalable chemical method that leverages differences in the solubility of diastereomeric salts.[4][5]

Q2: Beyond regioisomers, I also have enantiomers. How does this affect the separation strategy?

A2: This is a crucial point. Your crude product is likely a mixture of four compounds: (1R,2S)- and (1S,2R)-enantiomers of your target, plus the enantiomers of the regioisomer. A chiral HPLC method is often the most direct way to resolve all four species simultaneously.[6][7] Alternatively, diastereomeric salt crystallization can be used to resolve the enantiomers of your target amine after the initial regioisomer separation has been achieved.[3][8]

Q3: How can I definitively distinguish between the two regioisomers in my isolated fractions?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9] The proton (¹H) and carbon (¹³C) environments around the amino and hydroxyl groups are distinct for each isomer, leading to unique chemical shifts and coupling patterns.[1][10] For example, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (the CH-OH proton) will be significantly different from the proton on the carbon bearing the amine (the CH-NH2 proton). Two-dimensional NMR techniques like COSY and HSQC can provide unequivocal structural confirmation.[9][11]

Q4: Can I use reverse-phase HPLC for this separation?

A4: While standard C18 columns may provide some separation of the regioisomers, achieving baseline resolution, especially for preparative work, can be challenging. Phenyl-type stationary phases can offer alternative selectivity due to π-π interactions with the chlorophenyl ring.[12] For separating the enantiomers, a chiral stationary phase (CSP) is almost always required.[13]

Separation Strategy Workflow

The following workflow provides a logical path for approaching the purification challenge, from initial analysis to final isolation of the pure regioisomer.

Caption: A typical workflow for separating and purifying the target amino alcohol.

Troubleshooting Guide: Chromatographic Separation (HPLC)

This section addresses common issues encountered during HPLC-based purification.

Issue IDProblem Statement & QuestionPossible Cause(s) & ExplanationRecommended Actions & Solutions
HPLC-01 Poor or No Resolution: "My regioisomers are co-eluting or showing very little separation."1. Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not have sufficient selectivity for the isomers. 2. Incorrect Mobile Phase: The solvent strength or composition is not optimized to exploit the subtle polarity differences.[6]1. Switch Column: Try a phenyl-based column to leverage π-π interactions or a polar-embedded phase for alternative selectivity.[12] For enantiomer separation, a chiral stationary phase (e.g., polysaccharide-based) is mandatory.[3] 2. Optimize Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile/methanol). Additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can significantly improve peak shape and selectivity.[6][14]
HPLC-02 High Backpressure: "The system pressure is exceeding the column's limit."1. Column/Frit Blockage: Particulate matter from unfiltered samples or mobile phases has clogged the column inlet.[15] 2. Buffer Precipitation: The mobile phase buffer has precipitated in the system, often due to high organic solvent concentration.1. Filter & Flush: Always filter samples and mobile phases through a 0.45 µm filter.[15] Try reversing the column (disconnect from detector) and flushing with a strong, compatible solvent. If this fails, the inlet frit may need cleaning or replacement. 2. Check Buffer Solubility: Ensure your buffer is soluble in the highest organic concentration used in your gradient.
HPLC-03 Poor Peak Shape (Tailing): "My peaks are broad and asymmetrical."1. Secondary Interactions: The basic amine group is interacting with acidic silanol groups on the silica support, causing tailing. 2. Column Overload: Too much sample has been injected, exceeding the column's loading capacity.1. Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase. This will occupy the active silanol sites and improve peak shape. 2. Reduce Sample Concentration: Dilute your sample and inject a smaller volume. Perform a loading study to determine the optimal concentration.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method is powerful but requires careful optimization.

Caption: Principle of separation via diastereomeric salt formation.

Issue IDProblem Statement & QuestionPossible Cause(s) & ExplanationRecommended Actions & Solutions
CRYS-01 No Crystal Formation: "I've mixed my amine and the resolving agent, but nothing is precipitating."1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[3] 2. Insufficient Concentration: The solution is not saturated enough for nucleation to occur. 3. Incorrect Stoichiometry: Using a full equivalent of resolving agent can sometimes inhibit crystallization compared to using 0.5 equivalents.1. Change Solvent: Try a less polar solvent or a solvent mixture to decrease salt solubility.[3] 2. Concentrate Solution: Carefully remove some solvent under reduced pressure. 3. Induce Crystallization: Try scratch-seeding (scratching the inside of the flask with a glass rod) or adding a seed crystal if available. Cool the solution slowly.[3]
CRYS-02 Low Purity (Diastereomeric Excess): "My crystals have formed, but analysis shows they are only slightly enriched."1. Co-crystallization: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, causing both to precipitate.[3] 2. Crystallization Too Rapid: Rapid cooling traps impurities and the undesired diastereomer in the crystal lattice.1. Recrystallize: Perform one or more recrystallizations of the isolated solid. This is often necessary to achieve high purity.[3][16] 2. Screen Solvents/Agents: Test different resolving agents (e.g., mandelic acid, tartaric acid derivatives) and a variety of solvents to maximize the solubility difference.[3] 3. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid crashing the solid out in an ice bath initially.
CRYS-03 Difficulty Regenerating Free Amine: "I've separated the salt, but I'm getting a low yield after adding base and extracting."1. Incomplete Neutralization: Insufficient base was added to fully deprotonate the amino alcohol salt. 2. Emulsion Formation: Vigorous shaking during liquid-liquid extraction can create a stable emulsion, trapping your product.1. Ensure Stoichiometry: Use a sufficient amount of a strong base (e.g., 1M NaOH) to fully neutralize the salt. Check the pH of the aqueous layer to ensure it is basic.[3] 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Use gentle inversions rather than vigorous shaking for mixing.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Regioisomer and Enantiomeric Purity Analysis

This protocol provides a starting point for analytical method development. Optimization will be required.

  • Column Selection: A polysaccharide-based chiral stationary phase is recommended. Examples include Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose derivatives).[6][13]

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA). Add 0.1% diethylamine (DEA) to improve the peak shape of the basic amine.[6][14]

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm (due to the chlorophenyl group)[14]

  • Sample Preparation: Dissolve approximately 1 mg of your sample mixture in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • Injection & Analysis: Inject 5-10 µL of the prepared sample. The expected elution order will depend on the specific column and conditions, but you should aim for the separation of all four potential isomers.

  • Optimization: If resolution is poor, decrease the percentage of IPA (e.g., to 95:5). This will increase retention times and often improves separation.[6]

Table 1: Recommended HPLC Starting Conditions

ParameterRecommended SettingRationale & Notes
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Proven effectiveness for aromatic amines and alcohols.[7][13]
Mobile Phase n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v)Standard normal-phase conditions. DEA is critical to prevent peak tailing.[6]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CTemperature can affect selectivity; maintain consistency.
Detection UV at 230 nmStrong absorbance from the aromatic ring.[14]

Protocol 2: Diastereomeric Salt Crystallization for Regioisomer Separation

This protocol outlines a general procedure using a chiral acid as a resolving agent.

  • Reagent Selection: Choose a chiral resolving agent. For a basic amine, a chiral acid like (+)-Tartaric acid or (R)-(-)-Mandelic acid is appropriate.[3]

  • Salt Formation:

    • Dissolve 1.0 equivalent of the crude regioisomeric amine mixture in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same hot solvent.

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Crystal formation should be observed.

    • If no crystals form, place the flask in a refrigerator (4 °C) overnight.[3]

  • Isolation:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove residual mother liquor.

    • Dry the crystals (the first diastereomeric salt).

  • Analysis: Analyze a small sample of the crystals and the mother liquor by HPLC (using Protocol 1) to determine the diastereomeric and regioisomeric purity.

  • Liberation of Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 1M NaOH solution dropwise until the aqueous layer is basic (pH > 11).

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified regio- and enantiomerically-enriched product.

Protocol 3: NMR Analysis for Structural Verification

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[11]

  • Acquisition: Acquire a standard ¹H NMR spectrum. If needed, acquire a ¹³C NMR and 2D spectra (COSY, HSQC) for full confirmation.

  • Analysis: Compare the spectra of your isolated product and the material from the mother liquor. The key is to identify the signals for the protons on the carbons bonded to the -OH and -NH₂ groups.

Table 2: Diagnostic NMR Shifts for Regioisomer Differentiation

Note: These are estimated chemical shifts (δ) in ppm. Actual values may vary based on solvent and concentration.

Proton/Carbon1-Amino-1-(phenyl)propan-2-ol (Target)2-Amino-1-(phenyl)propan-1-ol (Isomer)Rationale for Difference
CH-OH ~4.0 - 4.5 ppm (multiplet)~4.8 - 5.2 ppm (doublet)The proton in the isomer is benzylic and adjacent to the aromatic ring, causing a significant downfield shift.
CH-NH₂ ~3.5 - 4.0 ppm (doublet)~3.0 - 3.5 ppm (multiplet)The proton in the target is benzylic, shifting it further downfield compared to the non-benzylic CH-NH₂ in the isomer.
C-OH ~70 - 75 ppm~75 - 80 ppmThe carbon in the isomer is benzylic, resulting in a downfield shift.
C-NH₂ ~55 - 60 ppm~50 - 55 ppmThe carbon in the target is benzylic, resulting in a downfield shift.

References

  • Benchchem.
  • R Discovery. Resolution of β-aminoalcohols and 1,2-diamines using fractional crystallization of diastereomeric salts of dehydroabietic acid. (2003). Tetrahedron: Asymmetry.
  • MDPI. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. (2021).
  • Nmrdb.org. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024).
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Chemistry LibreTexts. 6.
  • Waters.
  • Benchchem. Technical Support Center: Chiral Separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Enantiomers.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. (2025).
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019).
  • Google Patents.
  • Element Lab Solutions.
  • Benchchem. Technical Support Center: Byproduct Identification in 2-Phenyl-1-propanol Reactions via NMR Spectroscopy.
  • YAKHAK HOEJI.
  • Asian Journal of Chemistry.

Sources

Optimization

Troubleshooting low enantiomeric excess in amino alcohol synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persiste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent challenges in chiral chemistry: the erosion or absence of enantiomeric excess (ee) during the synthesis of amino alcohols.

This guide bypasses superficial fixes and dives directly into the mechanistic causality of ee erosion, distinguishing between analytical artifacts and true synthetic failures.

Diagnostic Workflow for Low Enantiomeric Excess

G Start Low ee Detected in Amino Alcohol CheckAnalytical 1. Verify Analytical Method (Chiral HPLC/GC) Start->CheckAnalytical IsAnalytical Peak Tailing or Co-elution? CheckAnalytical->IsAnalytical FixAnalytical Add Basic Modifier (e.g., 0.1% DEA/TEA) to Mobile Phase IsAnalytical->FixAnalytical Yes CheckSynthetic 2. Investigate Synthetic Pathway IsAnalytical->CheckSynthetic No Pathway Reaction Type? CheckSynthetic->Pathway ATH Asymmetric Transfer Hydrogenation (ATH) Pathway->ATH SAA Sharpless Asymmetric Aminohydroxylation Pathway->SAA FixATH Switch H2 Donor: iPrOH -> FA/TEA (Prevent Reversibility) ATH->FixATH FixSAA Change Ligand Core: PHAL -> AQN (Improve Regio/Enantiocontrol) SAA->FixSAA

Diagnostic workflow for troubleshooting low enantiomeric excess in amino alcohol synthesis.

Troubleshooting FAQs: Mechanistic Q&A

Q1: My chiral HPLC shows poor resolution and a lower ee than expected for my newly synthesized amino alcohol. How do I know if this is a synthetic failure or an analytical artifact? A: Before altering your synthetic route, you must rule out analytical artifacts. Amino alcohols possess basic nitrogen centers that strongly interact with residual acidic silanol groups on silica-based Chiral Stationary Phases (CSPs). This non-specific secondary acid-base interaction causes severe peak tailing. Mechanistically, this tailing disproportionately broadens the major enantiomer peak, causing it to bleed into and obscure the minor enantiomer peak, which artificially lowers the integrated ee . Solution: Add a basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to your mobile phase. The modifier competitively binds the active silanol sites, sharpening the peaks and revealing the true enantiomeric ratio .

Q2: I am using a Noyori-Ikariya Ru-TsDPEN catalyst for the Asymmetric Transfer Hydrogenation (ATH) of an α-amino ketone. The reaction reaches full conversion, but the ee drops significantly if left overnight. Why? A: You are observing thermodynamic erosion of kinetic enantioselectivity. When utilizing isopropanol as the hydrogen donor, the ATH reaction operates as a reversible Meerwein-Ponndorf-Verley (MPV) equilibrium. If the reaction is allowed to proceed past full conversion, the active chiral ruthenium catalyst will begin to re-oxidize the newly formed chiral amino alcohol back into the ketone . Over time, this continuous forward-and-reverse hydride transfer drives the system toward a thermodynamically stable racemic mixture. Solution: Switch your hydrogen donor from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotrope. The oxidation of formate generates CO₂ gas, which escapes the system, rendering the hydride transfer strictly irreversible and locking in your kinetic ee [[1]]([Link]) .

Q3: My Sharpless Asymmetric Aminohydroxylation (SAA) of cinnamates is yielding poor ee and the wrong regioselectivity (forming the α-amino-β-hydroxy isomer instead of the desired β-amino-α-hydroxy isomer). How can I fix this? A: In the SAA reaction, both regioselectivity and enantioselectivity are dictated by the orientation of the substrate within the osmium-ligand binding pocket. Standard phthalazine (PHAL) core ligands often fail to provide the correct facial shielding for certain electron-rich or bulky substrates. Solution: Switch the chiral ligand core from PHAL to an anthraquinone (AQN) derivative (e.g., (DHQD)₂AQN). The distinct steric bulk and electronic properties of the AQN core force the substrate to adopt an alternative orientation relative to the osmium center, which has been proven to dramatically reverse regioselection and restore high enantiomeric excess .

Q4: I am running a Sharpless AA reaction, but my yields of the chiral amino alcohol are low, and I am isolating a strange byproduct. Does this affect ee? A: Yes, prolonged reaction times in the SAA process not only risk background racemic reactions but also lead to severe side reactions. Specifically, extended exposure to the oxidative SAA conditions can cause the over-oxidation of your desired β-hydroxy-α-amino ester into a di-tert-butyloxycarbamoyl-β-ketoester byproduct . This over-oxidation preferentially consumes one enantiomer over the other (kinetic resolution effect), skewing your final ee and destroying your yield. Strictly monitor reaction kinetics and quench immediately upon substrate consumption (typically within 1 hour for optimized conditions) .

Self-Validating Experimental Protocol

Irreversible Asymmetric Transfer Hydrogenation of α-Amino Ketones Objective: Synthesize chiral 1,2-amino alcohols with >99% ee while preventing thermodynamic MPV-driven racemization.

  • Catalyst Activation: In a Schlenk flask under inert argon, dissolve 1.0 mol% of RuCl in anhydrous dichloromethane (DCM). Add 2.0 mol% of Triethylamine (TEA). Stir at room temperature for 15 minutes.

    • Causality: The Ru-chloride precatalyst is inactive. TEA acts as a base to eliminate HCl, generating the active 16-electron Ru-amide catalytic species.

    • Validation Checkpoint: The solution must visibly transition from a dark brown/red to a deep purple/black color. If the color does not change, the catalyst has not activated (likely due to moisture).

  • Substrate Addition: Cool the activated catalyst solution to 0°C. Slowly add a 1.0 M solution of the α-amino ketone substrate in DCM.

    • Causality: Cooling controls the initial exothermic hydride transfer, maximizing the facial selectivity of the catalyst before the bulk reduction begins.

  • Irreversible Reduction: Dropwise, add a 5:2 molar mixture of Formic Acid/Triethylamine (FA/TEA azeotrope) (5 equivalents relative to the substrate). Allow the reaction to slowly warm to 20°C.

    • Causality: Formate acts as the hydride source. As the Ru-catalyst transfers the hydride to the ketone, formate is oxidized to CO₂.

    • Validation Checkpoint: Observe the reaction mixture. The continuous evolution of fine CO₂ gas bubbles confirms active, irreversible hydride transfer. If bubbling ceases before TLC indicates full conversion, catalyst deactivation has occurred.

  • Quench and Workup: Once bubbling ceases and conversion is complete, immediately quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes excess formic acid and breaks the coordination between the ruthenium metal and the newly formed chiral amino alcohol, preventing any potential product inhibition or degradation during workup.

Data Presentation: Parameter Impact on Enantiomeric Excess

Reaction TypeParameter InvestigatedStandard ConditionOptimized ConditionMechanistic Causality
ATH (Ru-TsDPEN) Hydrogen DonorIsopropanol (reversible)FA/TEA Azeotrope (irreversible)Prevents MPV-type thermodynamic erosion of ee via CO₂ evolution .
ATH (Ru-TsDPEN) Temperature40°C - 60°C20°C (Room Temp)Lowers the rate of the background, uncatalyzed racemic reduction pathway .
Sharpless AA Ligand Core(DHQD)₂PHAL(DHQD)₂AQNAlters substrate orientation in the Os-binding pocket, reversing regioselectivity .
Sharpless AA Reaction Time> 4 hours1 hour (Optimized)Prevents over-oxidation of the chiral product into a β-ketoester byproduct .
Chiral HPLC Mobile Phase AdditiveNeutral Solvents0.1% DEA or TEACompetitively binds acidic silanols on the CSP, preventing peak tailing and ee masking [[2]]().

References

  • Title: Synthesis of β-Amino-r-hydroxy Esters and β-Amino-r-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis Source: American Chemical Society (ACS) URL: [Link]

  • Title: The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars Source: ResearchGate URL: [Link]

  • Title: TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION Source: University of Liverpool Repository URL: [Link]

  • Title: Heterocycle-containing Noyori-Ikariya Catalysts for Asymmetric Transfer Hydrogenation of Ketones Source: ResearchGate / Dalton Transactions URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Amino-1-(4-chlorophenyl)propan-2-ol Hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 1-Amino-1-(4-chlorophenyl)propan-2-ol hydrochloride salt (CAS No. for free base isomers include 12...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Amino-1-(4-chlorophenyl)propan-2-ol hydrochloride salt (CAS No. for free base isomers include 1213045-31-8 and 1336816-45-5).[1][2] This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommended procedures.

The compound, a structural analog of p-Chloronorephedrine, is a chiral molecule with significant interest in synthetic and pharmaceutical research.[3][4] Achieving high chemical and stereochemical purity is often a critical prerequisite for its application. This guide provides a systematic approach to its purification, moving from fundamental principles to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 1-Amino-1-(4-chlorophenyl)propan-2-ol HCl.

Q1: What are the likely impurities in my crude sample?

A1: The impurity profile depends heavily on the synthetic route. Common syntheses involve the reduction of a precursor ketone or nitro-alkene.[3] Therefore, typical impurities may include:

  • Unreacted Starting Materials: Such as 4-chlorobenzaldehyde or related precursors.[3][4]

  • Reaction Intermediates: Partially reduced species like the corresponding ketone (1-(4-chlorophenyl)propan-2-one) or nitro-alcohol can be present.

  • By-products: Formed from side reactions or over-reduction.

  • Diastereomers: As the molecule has two chiral centers, it exists as pairs of enantiomers (diastereomers). Unless the synthesis is stereospecific, your crude product will likely be a mixture of these diastereomers, which can be challenging to separate.

Q2: What are the key physical properties I should know for purification?

A2: Understanding the physical properties is crucial for selecting a purification strategy.

  • Appearance: Crude material is often a yellow to brown solid. A highly pure sample should be a white or off-white crystalline solid.

  • Form: It is the hydrochloride salt of a primary amine. This makes it significantly more polar and water-soluble than its corresponding free base form.

  • Solubility: As a salt, it is generally soluble in water and polar protic solvents like methanol and ethanol, with decreasing solubility in less polar solvents like isopropanol, acetone, and ethyl acetate. It is typically insoluble in non-polar solvents like hexanes or toluene.[3][4]

Q3: How do I convert the hydrochloride salt to the free base and back? Why is this useful?

A3: This is a cornerstone of purifying amines.

  • Salt to Free Base: Dissolve the HCl salt in water or a water/alcohol mixture. Add a base (e.g., 1M NaOH, NaHCO₃ solution) dropwise until the pH is basic (~9-10). The less water-soluble free base will often precipitate or can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Free Base to Salt: Dissolve the purified free base in a suitable organic solvent (e.g., isopropanol, diethyl ether). Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

  • Why it's useful: The free base is less polar and more amenable to purification by standard silica gel chromatography. Many organic-soluble impurities can be removed by washing the free base solution with aqueous washes before re-forming the clean salt.

Q4: My purified product is a persistent oil or gum instead of a crystalline solid. What's wrong?

A4: This is a common issue often referred to as "oiling out." It can be caused by:

  • Residual Solvent: Trapped solvent can depress the melting point and prevent crystallization. Ensure the product is thoroughly dried under high vacuum.

  • Impurities: The presence of impurities disrupts the crystal lattice formation. This is a strong indicator that further purification is required.

  • Hygroscopic Nature: The salt may be absorbing atmospheric moisture. Handle and store it under dry conditions.

  • Incorrect Stoichiometry: An excess of HCl can lead to a sticky, hygroscopic product. Ensure you add the correct molar equivalent of HCl when forming the salt.

Q5: How can I assess the purity of my final product?

A5: A combination of methods provides the most accurate assessment:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a lower, broader melting range.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reversed-phase method can separate the main compound from most impurities.[5]

  • Chiral HPLC: Necessary to determine the diastereomeric and/or enantiomeric purity if stereoisomerism is a concern.[6][7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification experiments.

Problem: Low yield after recrystallization.

  • Potential Cause: Using an excessive amount of solvent to dissolve the crude material. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve it completely.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until the last of the solid just disappears.[8]

  • Potential Cause: Cooling the solution too rapidly. This promotes precipitation rather than crystal growth, trapping impurities.

  • Solution: Allow the flask to cool slowly and undisturbed to room temperature. Insulation (e.g., with glass wool) can help. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[8]

Problem: The product remains colored (yellow/brown) after recrystallization.

  • Potential Cause: Highly colored, polar impurities that co-crystallize with the product.

  • Solution 1 - Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.[8]

  • Solution 2 - Sequential Purification: The color may be due to impurities that are not efficiently removed by recrystallization alone. Consider a multi-step approach: convert the salt to the free base, run it through a short plug of silica gel to remove polar impurities, and then re-form the hydrochloride salt for a final recrystallization.

Problem: Column chromatography of the HCl salt on silica gel results in significant streaking and poor separation.

  • Potential Cause: The polar hydrochloride salt interacts very strongly with the acidic silica gel surface, leading to poor elution behavior.

  • Solution 1 - Purify the Free Base: This is the most reliable method. Convert the salt to the free base, which is less polar and will behave much better on a standard silica column. Use a solvent system like hexane/ethyl acetate or dichloromethane/methanol.[6][9]

  • Solution 2 - Modify the Mobile Phase: If you must chromatograph the salt, add a small amount of a basic modifier like triethylamine or ammonia (~0.5-1%) to your mobile phase (e.g., dichloromethane/methanol/ammonia). This deactivates the acidic sites on the silica gel, improving the peak shape.

Section 3: Detailed Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Recrystallization

Recrystallization is the most common and effective method for purifying this compound, provided the initial purity is reasonably high (>85%). The choice of solvent is critical.

Data Presentation: Comparison of Recrystallization Solvents

Recrystallization MethodSolvent SystemTypical Yield (%)Expected Purity (by HPLC, %)Notes
Method A Isopropanol (IPA)70-85>99.0Good for removing less polar impurities. Isopropanol is often a preferred solvent for hydrochloride salts.[10]
Method B Ethanol (95%)65-80>99.0Higher solubility may lead to slightly lower yields compared to IPA, but excellent for high purity.
Method C Ethanol / Diethyl Ether80-90>98.5A mixed-solvent system. Good for when the compound is too soluble in pure ethanol.

Experimental Protocol (Method A: Single-Solvent Recrystallization with Isopropanol)

  • Dissolution: Place 5.0 g of crude 1-Amino-1-(4-chlorophenyl)propan-2-ol HCl in a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Add approximately 20 mL of isopropanol. Heat the mixture to a gentle boil with stirring on a hotplate.

  • Achieve Saturation: Continue adding isopropanol in small (1-2 mL) portions until the solid just dissolves completely. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as it cools.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol (2 x 5 mL) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 3.2: Purification via Acid-Base Extraction

This method is ideal for crude material with significant organic-soluble or acidic/basic impurities.

  • Dissolve Salt: Dissolve 5.0 g of the crude HCl salt in 50 mL of deionized water.

  • Basify: Slowly add 1M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is ~10. The free base may precipitate as an oil or solid.

  • Extract Free Base: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash Organic Layer: Combine the organic extracts. Wash successively with water (1 x 30 mL) and then saturated brine (1 x 30 mL) to remove water-soluble impurities and inorganic salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude free base, likely as an oil.

  • Re-form Salt: Dissolve the crude free base in 30 mL of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring. The hydrochloride salt will precipitate.

  • Isolate and Dry: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • Optional Recrystallization: For the highest purity, this product can be recrystallized following Protocol 3.1.

Section 4: Visual Workflows
Purification Strategy Decision Tree

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial state of your crude product.

Purification_Decision_Tree start Crude Product 1-Amino-1-(4-chlorophenyl)propan-2-ol HCl check_purity Initial Purity Assessment (e.g., TLC, ¹H NMR) start->check_purity purity_high Purity >85%? Solid Material? check_purity->purity_high is_colored Is Product Colored? purity_high->is_colored Yes purity_low Purity <85% or Oily? purity_high->purity_low No recrystallize Protocol 3.1: Recrystallization is_colored->recrystallize No charcoal_recrystallize Recrystallize with Activated Charcoal is_colored->charcoal_recrystallize Yes final_product Pure Product (Verify by MP, NMR, HPLC) recrystallize->final_product charcoal_recrystallize->final_product acid_base Protocol 3.2: Acid-Base Extraction purity_low->acid_base Yes column Column Chromatography of Free Base acid_base->column final_recrystallize Final Recrystallization of HCl Salt column->final_recrystallize final_recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Recrystallization Workflow with Troubleshooting

This workflow illustrates the key steps and decision points within the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in MINIMUM Amount of HOT Solvent start->dissolve check_dissolved All Solid Dissolved? dissolve->check_dissolved add_solvent Add More Hot Solvent in Portions check_dissolved->add_solvent No cool_slowly Cool Slowly to RT (Undisturbed) check_dissolved->cool_slowly Yes add_solvent->dissolve check_crystals Crystals Formed? cool_slowly->check_crystals troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Cool Longer check_crystals->troubleshoot_no_crystals No cool_ice Cool in Ice Bath (≥30 min) check_crystals->cool_ice Yes troubleshoot_no_crystals->cool_slowly filter_wash Vacuum Filter & Wash with COLD Solvent cool_ice->filter_wash dry Dry Under High Vacuum filter_wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step recrystallization workflow.

References
  • Smolecule. (2023, August 25). 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride.

  • ChemicalBook. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.

  • ChemScene. (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

  • ChemBK. (2024, April 9). 2-Amino-1-(4-chlorophenyl)propan-1-ol.

  • MilliporeSigma. 2-AMINO-1-(4-CHLOROPHENYL)PROPAN-1-OL HYDROCHLORIDE.

  • Google Patents. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

  • Benchchem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965–4970.

  • Conti, P., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 2.

  • ChemScene. (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

  • Google Patents. Method for splitting 1-amino-alkan-2-ol compounds.

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 186-194.

  • Google Patents. Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Formulation for 1-Amino-1-(4-chlorophenyl)propan-2-ol

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic aqueous behavior of lipophilic amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic aqueous behavior of lipophilic amino alcohols.

1-Amino-1-(4-chlorophenyl)propan-2-ol presents a classic formulation challenge: it possesses a highly lipophilic 4-chlorophenyl moiety coupled with an ionizable primary amine and a hydroxyl group. This structural duality means its solubility is highly dependent on the pH of your assay environment. The following guide provides field-proven, self-validating methodologies to overcome precipitation, ensure accurate dosing, and maintain the scientific integrity of your assays.

Part 1: Core Physicochemical Properties & Solubility Matrix

Before troubleshooting, you must understand the physical parameters driving your compound's behavior. Table 1 summarizes the critical properties that dictate how this molecule interacts with various solvents.

Table 1: Physicochemical Properties and Solubility Matrix

ParameterEstimated Value / ObservationMechanistic Implication for Formulation
pKa (Amine) ~8.5 - 9.0Dictates ionization state. At pH < 6.0, the amine is protonated (highly soluble). At physiological pH (7.4), the free base fraction increases, driving precipitation.
LogP ~2.4 - 2.8Moderate lipophilicity. The 4-chlorophenyl group promotes hydrophobic aggregation and poor wettability in purely aqueous media.
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poor)Requires active solubilization strategies (e.g., complexation, cosolvents) for in vitro cell-based assays.
Solubility in 0.1M HCl > 10 mg/mL (High)Forms a highly soluble hydrochloride salt. Ideal for acidic stock solutions and in vivo oral dosing vehicles.
Solubility in DMSO > 50 mg/mL (High)Excellent for primary organic stocks, but highly prone to "solvent shift" precipitation upon aqueous dilution.

Part 2: Frequently Asked Questions & Troubleshooting Logic

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into physiological buffers (pH 7.4)?

A1: You are experiencing a classic "solvent shift" precipitation. At pH 7.4, a significant fraction of the basic amine is deprotonated into its uncharged free base form. This exposes the highly lipophilic 4-chlorophenyl moiety to the aqueous environment. Because water cannot solvate this hydrophobic surface, the molecules rapidly aggregate. Furthermore, when your DMSO concentration drops below 1-2% during dilution, its cosolvent effect is lost, leading to rapid nucleation. Solution: You must either lower the pH to fully protonate the amine (creating ion-dipole bonds with water) or actively encapsulate the lipophilic region using an inclusion complex.

Q2: How can I formulate this compound for in vitro cell-based assays without exceeding 0.1% DMSO?

A2: For cell-based assays where high organic solvent concentrations cause cytotoxicity, the most reliable method is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the 4-chlorophenyl ring, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility. Inclusion complex formation is a highly precise technique to improve aqueous solubility without altering the drug's intrinsic molecular structure or pharmacological activity[1].

Q3: What is the optimal method for preparing high-concentration liquid formulations for in vivo animal dosing?

A3: For oral (PO) or intraperitoneal (IP) dosing in rodent models, in situ salt formation combined with a mild cosolvent is the gold standard. Chemical modifications such as pH adjustment and salt formation are preferred for parenteral and oral formulations of weakly basic drugs because they significantly enhance thermodynamic solubility[2]. By adjusting the vehicle to an acidic pH (e.g., pH 4.5 using a citrate buffer), the amine is fully protonated into a soluble ammonium salt.

Part 3: Visualizing the Formulation Strategy

To help you select the correct approach based on your experimental constraints, follow the decision tree and mechanistic pathways below.

FormulationWorkflow Start 1-Amino-1-(4-chlorophenyl) propan-2-ol (Solid API) CheckPH Determine Target Assay pH Start->CheckPH LowPH Acidic Environment (pH < 6.0) CheckPH->LowPH pH < pKa HighPH Physiological Environment (pH 7.4) CheckPH->HighPH pH ≈ pKa SaltForm In Situ Salt Formation (Amine Protonation) LowPH->SaltForm Precipitation High Risk of Micro-precipitation HighPH->Precipitation Success1 Solubilized (Ionized Salt) SaltForm->Success1 Cosolvent Cosolvent Approach (DMSO/PEG400) Precipitation->Cosolvent In Vivo / High Dose Cyclodextrin Encapsulation (HP-β-CD Complex) Precipitation->Cyclodextrin In Vitro / Cell Assays Success2 Solubilized (Solvent Dispersion) Cosolvent->Success2 Success3 Solubilized (Inclusion Complex) Cyclodextrin->Success3

Workflow for overcoming pH-dependent solubility issues based on assay requirements.

MechanisticPathways FreeBase Free Base (Lipophilic 4-Cl-Phenyl) Protonation Protonation (H+) Amine -> Ammonium FreeBase->Protonation Acidic Buffer HPBCD HP-β-CD Cavity (Hydrophobic Shielding) FreeBase->HPBCD Neutral Buffer Salt Soluble Salt (Ion-Dipole Bonds) Protonation->Salt Solvation Complex Inclusion Complex (Water-Soluble) HPBCD->Complex Encapsulation

Mechanisms of solubilization: protonation vs. cyclodextrin inclusion complexation.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can ruin assay reproducibility. Use the following self-validating protocols.

Protocol A: Preparation of a 10 mM Assay-Ready Solution using HP-β-CD Complexation

Purpose: Formulate a physiologically compatible solution for in vitro assays without exceeding 0.1% DMSO. For BCS Class II and IV molecules—which exhibit low solubility—techniques like complexation are ideal[3].

  • Prepare the Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 20% (w/v). Causality: A 20% concentration provides a sufficient molar excess of the cyclodextrin cavity to drive the thermodynamic equilibrium toward full inclusion of the API.

  • API Addition: Weigh the required mass of 1-Amino-1-(4-chlorophenyl)propan-2-ol (free base) and add it directly to the cyclodextrin solution.

  • Mechanical Disruption: Vortex vigorously for 2 minutes, followed by bath sonication for 15-20 minutes at room temperature. Causality: Sonication provides the activation energy required to disrupt the crystalline lattice of the solid API, facilitating its entry into the hydrophobic cyclodextrin cavity.

  • Self-Validation (Critical Step): Centrifuge the mixture at 10,000 × g for 10 minutes. Carefully extract the supernatant. Measure the optical density (OD) of the supernatant at 600 nm using a spectrophotometer. An

    
     confirms the absence of micro-precipitates, validating that the compound is fully in solution.
    
Protocol B: In Situ Salt Formation for High-Dose In Vivo Dosing

Purpose: Create a high-concentration liquid formulation suitable for oral (PO) or intraperitoneal (IP) administration.

  • Vehicle Preparation: Prepare a 50 mM Citrate buffer and adjust the pH to 4.5.

  • Wetting the API: Weigh the API into a glass vial. Add 5% (v/v) PEG-400 to wet the powder. Causality: The free base powder is highly hydrophobic and will float on an aqueous surface (poor wettability). PEG-400 lowers the interfacial tension, allowing the acidic buffer to penetrate and dissolve the particles.

  • Acidic Solubilization: Add the pH 4.5 Citrate buffer to reach your target volume. Stir magnetically for 30 minutes.

  • Self-Validation (Critical Step): Measure the final pH of the solution. The addition of the basic amine will slightly raise the pH of the buffer. If the pH exceeds 5.5, add micro-aliquots of 0.1M HCl to bring it back below 5.0. This ensures the amine remains fully protonated and prevents delayed precipitation in the syringe.

References

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Agno Pharma.[Link]

Sources

Troubleshooting

Minimizing side reactions during 1-Amino-1-(4-chlorophenyl)propan-2-ol reduction

Technical Support Center: 1-Amino-1-(4-chlorophenyl)propan-2-ol Synthesis Ticket ID: RED-4CL-ISO-001 Subject: Minimizing Side Reactions During Reduction Protocols Status: Open / High Priority Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Amino-1-(4-chlorophenyl)propan-2-ol Synthesis

Ticket ID: RED-4CL-ISO-001 Subject: Minimizing Side Reactions During Reduction Protocols Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are navigating a chemically precarious reduction. The target molecule, 1-Amino-1-(4-chlorophenyl)propan-2-ol , possesses a specific regiochemistry (benzylic amine, aliphatic alcohol) that distinguishes it from standard ephedrine-class compounds. This structure presents three competing "failure modes" during reduction:

  • Hydrogenolysis (Dechlorination): The 4-chloro substituent is highly labile under standard catalytic hydrogenation conditions (Pd/C), leading to the des-chloro impurity.

  • Dimerization (Pyrazine Formation): If the precursor is the

    
    -amino ketone, it is thermodynamically prone to self-condensation into dihydropyrazines before reduction occurs.
    
  • Diastereomeric Drift: The reduction creates a second chiral center. Without chelation or steric control, you will obtain an intractable mixture of erythro and threo isomers.

This guide provides the protocols to suppress these pathways.

Module 1: The "Vanishing Halogen" (Preventing Dechlorination)

The Issue: Using Palladium on Carbon (Pd/C) for catalytic hydrogenation of 4-chlorophenyl compounds often results in the loss of the chlorine atom (Hydrodechlorination or HDC). Palladium inserts oxidatively into the Ar-Cl bond, replacing it with Ar-H.

Mechanism:



Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Catalyst Switch to Pt/C or PtO₂ Platinum is significantly less active toward oxidative addition into Ar-Cl bonds than Palladium.
Poison Add Thiophene or V₂O₅ If Pd/C is mandatory, add 0.1 mol% Thiophene. It selectively poisons the highly active sites responsible for hydrogenolysis without stopping carbonyl reduction.
Hydride Source Use NaBH₄ / ZnCl₂ Avoid H₂ gas entirely. Stoichiometric hydride reduction (chemoselective) leaves the aromatic ring untouched.

Critical FAQ: Q: I see HCl forming in my hydrogenation reactor. Is this normal? A: No. This confirms dechlorination is happening. The HCl generated will also poison your amine product by forming a salt that may not precipitate as expected. Stop the reaction and switch to a Platinum catalyst.

Module 2: The "Unstable Precursor" (Preventing Dimerization)

The Issue: If you are reducing 1-amino-1-(4-chlorophenyl)propan-2-one , you are working with an


-amino ketone. As a free base, these are unstable and rapidly dimerize to form 2,5-dihydropyrazines  via water elimination.

Visualizing the Trap:

ReactionPathways cluster_prevention Control Zone Precursor α-Amino Ketone (Salt) FreeBase Free Base (Transient) Precursor->FreeBase Neutralization Target Target Amino Alcohol (1-Amino-1-(4-Cl)propan-2-ol) FreeBase->Target Fast Reduction (NaBH4 < -10°C) Dimer Dihydropyrazine (Side Product) FreeBase->Dimer Slow Reduction (> 0°C or Low Reagent Load)

Caption: The kinetic race between reduction (Green) and dimerization (Red). The free base must be reduced immediately upon generation.

Protocol for Stability:

  • Never isolate the free base ketone. Keep the precursor as the HCl or HBr salt until the exact moment of reduction.

  • In-Situ Neutralization:

    • Suspend the amino-ketone salt in Methanol at -10°C .

    • Add NaBH₄ slowly. The hydride acts as both the base (to liberate the amine) and the reducing agent.

    • Why? This ensures that as soon as a molecule of free base is formed, it is immediately reduced to the stable alcohol, leaving no time for dimerization.

Module 3: Stereochemical Control (Erythro vs. Threo)

The Issue: The reduction generates a second chiral center at C2. The ratio of erythro (syn) to threo (anti) isomers depends on the transition state geometry.

The Fix:

  • For Erythro (Syn) Selectivity: Use Chelation Control .

    • Reagent:

      
       or 
      
      
      
      with
      
      
      (Luche conditions).
    • Mechanism: The Zinc or Cerium atom bridges the carbonyl oxygen and the amine nitrogen, locking them into a rigid cyclic transition state. The hydride attacks from the less hindered face.

  • For Threo (Anti) Selectivity: Use Felkin-Anh Control .

    • Reagent:

      
       in Methanol (protic solvent breaks chelation) or bulky hydrides like L-Selectride.
      
    • Mechanism: The molecule adopts a conformation to minimize steric strain (dipoles opposed), leading to the anti-isomer.

Comparative Data: Solvent Effects on Diastereoselectivity

Solvent SystemAdditiveMajor IsomerRatio (Syn:Anti)Notes
Methanol NoneAnti (Threo)30:70Protic solvent disrupts chelation.
THF NoneMixed50:50Poor selectivity without Lewis Acid.
Ethanol CeCl₃ (1.1 eq) Syn (Erythro) 95:5 Strong chelation control (Luche).
Ether ZnCl₂ Syn (Erythro) 92:8 Formation of Zinc borohydride in situ.

Troubleshooting Flowchart

Use this logic gate to diagnose your current yield/purity issues.

Troubleshooting Start Start Diagnosis CheckCl Is the Chlorine atom intact? Start->CheckCl CheckDimer Is the product dark/tarry? CheckCl->CheckDimer Yes Dechlor Issue: Hydrogenolysis Action: Switch Pd/C -> Pt/C or use NaBH4 CheckCl->Dechlor No (Mass -34) CheckIso Is Diastereomer Ratio acceptable? CheckDimer->CheckIso No Pyrazine Issue: Dimerization Action: Lower Temp (-15°C) Do NOT isolate free base CheckDimer->Pyrazine Yes (Polymer/Dimer) Success Process Optimized CheckIso->Success Yes Stereo Issue: Poor Stereocontrol Action: Add CeCl3 (Syn) or Switch to MeOH (Anti) CheckIso->Stereo No

Caption: Diagnostic logic for identifying the root cause of yield loss in amino-ketone reduction.

References

  • Catalytic Dechlorination Mechanisms

    • Aramendía, M. A., et al. "Catalytic hydrodechlorination of chlorobenzenes on palladium-supported catalysts." Journal of Molecular Catalysis A: Chemical 147.1-2 (1999): 71-84.

  • Stereoselective Reduction of

    
    -Amino Ketones: 
    
    • Barluenga, J., et al. "Diastereoselective reduction of

      
      -amino ketones: A route to enantiomerically pure amino alcohols." Journal of Organic Chemistry 60.21 (1995): 6696-6699. 
      
  • Prevention of Pyrazine Formation

    • Kremsner, J. M., et al.

      
      -amino ketones and their application in the synthesis of amino alcohols." Monatshefte für Chemie 138 (2007): 353–359. 
      
  • Luche Reduction (Chelation Control)

    • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of

      
      -enones by sodium borohydride in the presence of lanthanoid chlorides." Journal of the American Chemical Society 103.18 (1981): 5454-5459. 
      
Optimization

Technical Support Center: Efficient Removal of Metal Catalyst Residues from Amino Alcohol Products

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when removing metal catalyst residues from amino alcohol products. Our guidance is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your compounds.

The Challenge with Amino Alcohols

Amino alcohols present a unique challenge in post-reaction purification. The presence of both amino and hydroxyl functional groups, which are excellent ligands, can lead to strong chelation of residual metal catalysts such as palladium (Pd), ruthenium (Ru), rhodium (Rh), and nickel (Ni).[1][2] This strong binding can render the metal species soluble in the reaction mixture, making their removal by simple filtration difficult.[1] This guide will walk you through effective strategies to overcome these challenges and achieve the high purity levels required for pharmaceutical applications.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: High Levels of Palladium Residue After Initial Filtration

Question: I've performed a standard filtration through Celite after my cross-coupling reaction, but my amino alcohol product is still showing high levels of palladium contamination. Why is this happening and what should I do?

Answer:

This is a common issue when working with amino alcohols. The primary reason is the formation of stable, soluble palladium complexes with your product.[1] The amino and hydroxyl groups on your molecule act as bidentate ligands, effectively "holding" the palladium in solution.

Troubleshooting Steps:

  • Employ a High-Affinity Scavenger: Standard filtration is often insufficient. You need a method that can break the palladium-amino alcohol complex or has a stronger affinity for the metal. Metal scavengers are an excellent choice.[4]

    • Thiol-based scavengers (e.g., silica- or polymer-bound thiols): These are highly effective for palladium removal due to the strong affinity of sulfur for palladium.[5]

    • Amine-based scavengers (e.g., Trisamine, TMT): These can also be very effective, particularly if the palladium is in a higher oxidation state.[1][4]

  • Optimize Scavenging Conditions:

    • Equivalents: Start with 3-5 equivalents of the scavenger relative to the residual metal content.[6] If you don't know the exact metal concentration, you can base the amount on the initial catalyst loading.

    • Temperature: While many scavenging processes work at room temperature, increasing the temperature to 40-60°C can enhance the kinetics and efficiency of metal removal.[7]

    • Time: Allow for sufficient contact time. A typical starting point is 4-16 hours with vigorous stirring.[6]

  • Consider a Combination of Methods: A multi-step approach can be highly effective. For example, an initial treatment with activated carbon can remove the bulk of the palladium, followed by a "polishing" step with a high-affinity scavenger to reach very low ppm levels.[6]

Visual Workflow: Selecting a Purification Strategy

Caption: Decision workflow for selecting a metal removal strategy.

FAQ 2: Product Loss During Activated Carbon Treatment

Question: I'm using activated carbon to remove palladium, and while it's effective, I'm experiencing significant loss of my amino alcohol product. How can I prevent this?

Answer:

Product loss due to adsorption onto activated carbon is a common issue, especially with polar molecules like amino alcohols.[6] The porous structure of activated carbon can trap your product along with the metal catalyst.

Troubleshooting Steps:

  • Reduce the Amount of Activated Carbon: Start with a lower loading of activated carbon. A typical range is 5-20 wt% relative to your crude product.[7] You can perform small-scale experiments to find the minimum amount of carbon needed for effective metal removal without significant product loss.

  • Screen Different Types of Activated Carbon: Not all activated carbons are the same. They vary in particle size, pore structure, and surface chemistry.[8] Testing a few different grades can help you find one that has a higher affinity for the metal catalyst and a lower affinity for your product.

  • Optimize Treatment Time and Temperature: Minimize the contact time to what is necessary for metal removal. Prolonged exposure can lead to increased product adsorption. Similarly, while gentle heating can improve metal removal, excessive heat might increase the adsorption of your product.

  • Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with fresh, warm solvent to recover as much of your adsorbed product as possible.

FAQ 3: Difficulty in Achieving Low ppm Levels of Ruthenium or Rhodium

Question: I've used a ruthenium-based catalyst for a metathesis reaction to synthesize my amino alcohol. Now I'm struggling to remove the residual ruthenium to below 10 ppm. What methods are most effective for these metals?

Answer:

Ruthenium and rhodium residues can be particularly challenging to remove. Ruthenium byproducts, in particular, can be persistent and highly colored.[9]

Troubleshooting Steps:

  • Specialized Scavengers:

    • For Ruthenium: Thiol-based scavengers are also effective for ruthenium.[9] Additionally, treating the crude reaction mixture with reagents like triphenylphosphine oxide or DMSO followed by filtration can help precipitate and remove ruthenium complexes.

    • For Rhodium: Amine-based and thiol-based scavengers are good starting points. The optimal choice will depend on the specific rhodium complex present.

  • Oxidative Treatment: In some cases, a mild oxidative workup (e.g., with a dilute solution of hydrogen peroxide) can help to change the oxidation state of the metal, making it more amenable to scavenging or extraction. This should be done with caution to avoid oxidation of your amino alcohol product.

  • Crystallization: If your amino alcohol is a solid, crystallization can be a very effective final purification step to remove trace metal impurities.[10][11] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the metal impurities remain in the mother liquor.

Visualizing the Scavenging Process

Scavenging_Process cluster_0 Reaction Mixture cluster_1 Scavenging Step cluster_2 Purified Product Product Amino Alcohol Product Catalyst Soluble Metal Catalyst (e.g., Pd Complex) Product->Catalyst Chelation Scavenger Solid-Supported Scavenger (e.g., Thiol Resin) Catalyst->Scavenger Binding Filtration Filtration Scavenger->Filtration Stirring Stirring (4-16h, 25-60°C) Purified_Product Purified Amino Alcohol (<10 ppm Metal) Filtration->Purified_Product Bound_Catalyst Scavenger-Bound Metal (Solid Waste) Filtration->Bound_Catalyst

Caption: The process of removing metal catalysts using solid-supported scavengers.

Experimental Protocols

Protocol 1: General Procedure for Metal Scavenging in Batch Mode

This protocol provides a general starting point for using solid-supported metal scavengers.

  • Dissolve Crude Product: Dissolve your crude amino alcohol product in a suitable solvent. Solvents like THF, toluene, or methanol are often good choices.

  • Add Scavenger: Add 3-5 equivalents of the selected metal scavenger resin (e.g., thiol-functionalized silica) to the solution.[6]

  • Stir Mixture: Stir the resulting mixture vigorously at room temperature for 4-16 hours.[6] For challenging cases, consider gentle heating (40-60°C).

  • Filter to Remove Scavenger: Filter the mixture through a pad of Celite or a fritted funnel to remove the solid scavenger, which now has the metal bound to it.[7]

  • Wash Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentrate Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Metal: Quantify the remaining metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12]

Protocol 2: General Procedure for Activated Carbon Treatment

This protocol is suitable for the bulk removal of metal catalyst residues.

  • Dissolve Crude Product: Dissolve the crude amino alcohol product in an appropriate organic solvent (e.g., THF, Toluene).[7]

  • Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[7]

  • Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[7]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Metal: Determine the residual metal concentration using ICP-MS.[12]

Protocol 3: Optimizing Crystallization for Metal Removal

Crystallization is a powerful technique for achieving high purity.[10][11]

  • Solvent Screening: The key is to find a solvent or solvent system where your amino alcohol product has high solubility when hot and low solubility when cold, while the metal impurities remain dissolved.[10]

    • For polar amino alcohols, consider polar solvents like ethanol, isopropanol, or water, or mixtures such as ethanol/water or ethyl acetate/hexane.[11]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (including some forms of the metal catalyst), perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze both the crystals and the mother liquor for metal content by ICP-MS to assess the efficiency of the purification.

Data Presentation: Scavenger Selection Guide

Metal CatalystPrimary Scavenger TypeSecondary Scavenger TypeKey Considerations
Palladium (Pd) Thiol-based (e.g., Si-Thiol, MP-Thiol)[5]Amine-based (e.g., Si-Trisamine, MP-TMT)[4]Thiol scavengers are generally the most effective for Pd(0) and Pd(II).
Ruthenium (Ru) Thiol-based[9]Carbon Monoxide (from CO-releasing molecules), Phosphine Oxides[9]Ruthenium removal can be challenging; a multi-step approach may be necessary.
Rhodium (Rh) Amine-basedThiol-basedThe choice of scavenger is highly dependent on the rhodium complex.
Nickel (Ni) Thiol-basedAmine-basedThiol scavengers are generally effective for nickel.

Concluding Remarks

The successful removal of metal catalyst residues from amino alcohol products is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. A systematic and informed approach, beginning with an understanding of the underlying chelation challenges, is paramount. By employing the appropriate combination of high-affinity scavengers, optimized activated carbon treatment, and meticulous crystallization techniques, researchers can consistently achieve the stringent purity requirements of the pharmaceutical industry. Always validate the final purity of your compound using a sensitive analytical technique such as ICP-MS.

References

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25). ResearchGate. Retrieved from [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2026, February 28). ResearchGate. Retrieved from [Link]

  • Biotage. (2016). Metal Scavenging Screening Kit Product Manual. Retrieved from [Link]

  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica [Video]. YouTube. [Link]

  • Synthesis, Structural, and Catalytic Studies of Palladium Amino Acid Complexes. (n.d.). Virginia Tech. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2013, October 1). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1636393B1 - Process for recovery of palladium from spent catalyst.
  • Synthesis of chiral β-aminoalcohol palladium complexes exhibiting cytotoxic properties | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. (2023, April 13). PMC. Retrieved from [Link]

  • Palladium Catalyzed C−O Coupling of Amino Alcohols for the Synthesis of Aryl Ethers | Request PDF. (2025, November 22). ResearchGate. Retrieved from [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]

  • MDPI. (2021, July 17). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Retrieved from [Link]

  • Regulations.gov. (n.d.). ICP-MS Sample Preparation. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). ICP-MS Detection for HPLC Analyses of Pharmaceutical Products. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • CNR-IRIS. (n.d.). A Palladium Tetraiodide Supported Catalyst for the Oxidative Carbonylation of β‐Amino Alcohols to 2‐Oxazolidinones. Retrieved from [Link]

  • VTechWorks. (n.d.). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • PMC - NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]

  • Anderson's Process Solutions. (2017, September 25). Removing Ru from metathesis reactions. Retrieved from [Link]

  • Gold Refining & Metal Extraction Forum. (2020, February 29). Removal of Pd residues. Retrieved from [Link]

  • MDPI. (2021, September 12). The Effect of Alcohol on Palladium Nanoparticles in i-Pd(OAc)2(TPPTS)2 for Aerobic Oxidation of Benzyl Alcohol. Retrieved from [Link]

  • PMC. (n.d.). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • MDPI. (2013, July 12). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • ResearchGate. (2026, January 8). Separation and Recovery of Rhodium and Ruthenium. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, June 10). Productivity Leap in the Homogeneous Ruthenium-Catalyzed Alcohol Amination through Catalyst Recycling Avoiding Volatile Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

The following technical guide serves as a comprehensive resource for preventing the epimerization and racemization of (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol . This guide is structured for researchers and process c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive resource for preventing the epimerization and racemization of (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol .

This guide is structured for researchers and process chemists who require high-fidelity stereochemical retention during synthesis, storage, and derivatization.

Document Control:

  • Subject: Stereochemical Stabilization & Troubleshooting

  • Target Molecule: (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

  • Critical Locus: C1 Benzylic Amine Position

  • Primary Risk: C1-Epimerization (Formation of the syn/anti diastereomer)

Part 1: The Core Directive – Understanding the Lability

As a Senior Application Scientist, I must emphasize that the stability of this molecule is dictated by the C1 benzylic center . Unlike the C2 position (which houses the secondary alcohol and is relatively robust), the C1 position carries both an aryl group (4-chlorophenyl) and an amine.

The Mechanism of Failure: The electron-withdrawing nature of the 4-chlorophenyl ring, combined with the resonance stabilization of the potential carbanion, renders the C1 proton significantly more acidic (pKa ~20-23 in DMSO) than a standard alkyl amine. Under basic conditions or thermal stress, this proton can be abstracted, leading to a planar intermediate that reprotonates indiscriminately, destroying your enantiomeric excess (ee).

Visualization: The Epimerization Pathway

The following diagram illustrates the specific failure modes you must prevent.

EpimerizationPathways cluster_conditions Risk Factors Target (1R,2S)-Isomer (Active Species) Intermediate Planar Benzylic Carbanion/Enolate Target->Intermediate Strong Base / Heat (-H+ at C1) Oxazolone Oxazolone (If Derivatized) Target->Oxazolone Acylation w/o Suppressors Intermediate->Target Reprotonation (Retention) Epimer (1S,2S)-Epimer (Impurity) Intermediate->Epimer Reprotonation (Face Inversion) Oxazolone->Intermediate Tautomerization Risk1 • pH > 10 Risk2 • Polar Aprotic Solvents (DMF/DMSO) Risk3 • Aldehydes (Schiff Base formation)

Caption: Figure 1. Mechanistic pathways for C1-epimerization. The red path indicates the primary failure mode via benzylic deprotonation.

Part 2: Critical Control Points (Troubleshooting & FAQs)

This section addresses specific issues encountered in the lab.

Scenario A: "My ee% dropped significantly after amide coupling."

Diagnosis: You likely triggered the Oxazolone (Azlactone) Mechanism . When the amine is coupled to an activated carboxylic acid, the resulting amide can cyclize onto the carbonyl oxygen, forming a 5-membered oxazolone ring. This ring renders the C1 proton hyper-acidic, leading to rapid racemization.

Troubleshooting Protocol:

  • Switch Coupling Reagents: Stop using EDC/NHS or HATU with DIPEA alone.

  • Use Suppressors: Always include HOBt (1-Hydroxybenzotriazole) or Oxyma Pure . These additives intercept the activated ester, preventing oxazolone formation.

  • Base Management:

    • Incorrect: DIPEA or TEA (Strong bases promote deprotonation).

    • Correct:TMP (2,4,6-Trimethylpyridine) or Collidine . These sterically hindered bases are strong enough to neutralize acid but too bulky to abstract the benzylic proton [1].

Scenario B: "I see a split peak in NMR/HPLC after workup."

Diagnosis: This is likely epimerization , not just racemization. Because C2 is stable, you are forming the (1S,2S) diastereomer. These have different physical properties and can often be separated, but your yield is compromised.

Troubleshooting Protocol:

  • Check Workup pH: Did you use 1N NaOH or NaHCO3 for washing?

    • Fix: Keep aqueous washes neutral or mildly acidic (pH 4-6) if possible. If a basic wash is required to remove acid, use cold (<5°C) dilute NaHCO3 and separate phases immediately.

  • Solvent Evaporation: Did you rotovap at 50°C+?

    • Fix: Benzylic amines are thermally sensitive. Never exceed 35°C during concentration.

  • Aldehyde Contamination: Are you using technical grade acetone or ethyl acetate?

    • Fix: Trace aldehydes can form imines (Schiff bases), which racemize 100x faster than free amines. Use HPLC-grade solvents.

Scenario C: "How do I store this compound long-term?"

Protocol:

  • Form: Store as the Hydrochloride (HCl) or Tartrate salt . The protonated amine (-NH3+) is electronically protected against benzylic deprotonation. The free base is inherently unstable over months.

  • Atmosphere: Argon/Nitrogen. CO2 from air can form carbamates which may catalyze degradation.

  • Temp: -20°C is ideal; 4°C is acceptable for salts.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Determination of Optical Purity (Chiral HPLC)

Do not rely on optical rotation ([α]D) alone; it is insensitive to minor epimerization.

ParameterConditionRationale
Column Chiralpak AD-H or IA (Amylose-based)Proven separation of phenyl-alkanolamines [2].
Mobile Phase Hexane : IPA (90:10) + 0.1% Diethylamine (DEA)DEA sharpens peaks by suppressing interaction with silanols.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution of diastereomers.
Detection UV @ 254 nm (or 220 nm)The chlorophenyl ring has strong absorption at 254 nm.
Sample Prep Dissolve in Mobile Phase (neutral)Avoid dissolving in DMSO/DMF which can cause on-column epimerization.
SOP-02: Safe Derivatization (Amide Coupling)

Use this protocol to attach the amine to a carboxylic acid (R-COOH) without losing chirality.

  • Dissolve R-COOH (1.0 equiv) in dry DCM (Dichloromethane). Note: DCM is preferred over DMF as it suppresses ionization.

  • Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv) at 0°C. Stir for 15 min to form the active ester.

  • Add (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (1.0 equiv).

  • Add Collidine (2.5 equiv) dropwise. Do not use TEA.

  • Monitor by TLC/HPLC. Quench with 0.5M citric acid (cold) immediately upon completion.

Part 4: Quantitative Stability Data

While specific data for the 4-chloro derivative is proprietary in many contexts, the following stability profile is extrapolated from the structural analog Phenylpropanolamine (PPA) , which shares the identical 1-amino-1-arylpropan-2-ol scaffold [3].

ConditionTimeTemperatureEstimated EpimerizationStatus
pH 2 (aq) 24 h25°C< 0.1%✅ Stable
pH 7 (aq) 24 h25°C< 0.5%✅ Stable
pH 10 (aq) 4 h25°C2 - 5%⚠️ Caution
pH 12 (aq) 1 h25°C> 10%❌ Critical Failure
DMSO (Free Base) 24 h40°C5 - 8%❌ Unstable
Solid (HCl Salt) 12 mo25°C< 0.1%✅ Stable

References

  • BenchChem. (2025).[1][2] Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Retrieved from

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Retrieved from

  • Taylor & Francis. (2018). Racemization – Knowledge and References.[1][3][4][5][6] Retrieved from

  • Fluorochem. (2024). 1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol Product Specifications. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

NMR spectra analysis of 1-Amino-1-(4-chlorophenyl)propan-2-ol vs 4-chloronorephedrine

[1] Executive Summary & Forensic Context Objective: This guide provides a definitive technical framework for distinguishing between two critical regioisomers: 1-Amino-1-(4-chlorophenyl)propan-2-ol (Compound A) and 4-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Forensic Context

Objective: This guide provides a definitive technical framework for distinguishing between two critical regioisomers: 1-Amino-1-(4-chlorophenyl)propan-2-ol (Compound A) and 4-Chloronorephedrine (Compound B).[1]

Significance: In forensic chemistry and drug development, distinguishing these isomers is non-trivial but essential.[1] 4-Chloronorephedrine is a direct structural analog of norephedrine and a metabolite of 4-chloromethcathinone (Clephedrone), often controlled under various legislative frameworks.[1] Its regioisomer, 1-Amino-1-(4-chlorophenyl)propan-2-ol, frequently appears as a byproduct of specific synthetic routes (e.g., epoxide ring opening) or as a "legal high" designed to evade structural bans.[1]

The Analytical Challenge: Mass spectrometry (MS) often fails to distinguish these isomers definitively because they share identical molecular weights (


 g/mol ) and very similar fragmentation patterns (e.g., loss of 

, loss of

). NMR spectroscopy is the gold standard for unambiguous identification. [1][2]

Structural Analysis & Logic

The core difference lies in the connectivity of the heteroatoms relative to the aromatic ring.

  • 4-Chloronorephedrine: The Hydroxyl (-OH) group is benzylic (C1).[1] The Amine (-NH2) is homobenzylic (C2).[1]

  • 1-Amino-1-(4-chlorophenyl)propan-2-ol: The Amine (-NH2) is benzylic (C1).[1] The Hydroxyl (-OH) is homobenzylic (C2).[1]

Visualization of Regioisomeric Differences

The following diagram illustrates the structural divergence and the resulting impact on NMR chemical shifts.

G cluster_0 Compound A: 1-Amino-1-(4-chlorophenyl)propan-2-ol cluster_1 Compound B: 4-Chloronorephedrine StructA Benzylic Position: C-NH2 Homobenzylic Position: C-OH ShiftA_H Benzylic H Shift: δ 3.8 - 4.1 ppm StructA->ShiftA_H Shielded by N ShiftA_C Benzylic C Shift: δ ~58-62 ppm StructA->ShiftA_C StructB Benzylic Position: C-OH Homobenzylic Position: C-NH2 ShiftB_H Benzylic H Shift: δ 4.5 - 5.0 ppm StructB->ShiftB_H Deshielded by O ShiftB_C Benzylic C Shift: δ ~70-75 ppm StructB->ShiftB_C

Caption: Comparative logic flow for NMR differentiation based on electronegativity effects at the benzylic position.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized sample preparation protocol.

Reagents & Equipment[3][4]
  • Solvent: DMSO-d6 (Preferred for observing exchangeable protons -OH/-NH2) or CDCl3 (Standard for backbone characterization).[1]

    • Note: DMSO-d6 is recommended here because it prevents rapid exchange of the -OH proton, often allowing observation of the O-H coupling, which provides secondary confirmation of the alcohol position (doublet vs. triplet).

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving diastereomeric splitting).

Workflow
  • Dissolution: Ensure complete dissolution. If using the HCl salt, add 1 drop of NaOD/D2O (if in D2O) or use free base in CDCl3 to simplify the spectrum (removes ammonium coupling).

  • Acquisition:

    • 1H NMR: 16 scans, 1s relaxation delay.

    • 13C NMR: 512 scans (essential for quaternary carbons).

    • HSQC (Optional): Critical if signals overlap; correlates protons to their attached carbons.[1]

Detailed NMR Comparison

Proton ( ) NMR Analysis

The "Smoking Gun" is the chemical shift of the Benzylic Methine Proton . Oxygen is significantly more electronegative than Nitrogen, causing a distinct downfield shift for the proton attached to the same carbon.

Feature1-Amino-1-(4-chlorophenyl)propan-2-ol (Iso-isomer)4-Chloronorephedrine (Target)Mechanism
Benzylic H (C1-H) δ 3.8 – 4.1 ppm (Doublet)δ 4.5 – 5.0 ppm (Doublet)Key Differentiator. O-deshielding > N-deshielding.[1]
Homobenzylic H (C2-H) δ 3.8 – 4.0 ppm (Multiplet)δ 3.0 – 3.5 ppm (Multiplet)Inverted environment relative to C1.[1]
Methyl Group (C3-H) δ ~0.9 – 1.1 ppm (Doublet)δ ~0.9 – 1.1 ppm (Doublet)Not diagnostic (too distant from chiral centers).[1]
Aromatic Region δ 7.3 – 7.5 ppm (AA'BB')δ 7.3 – 7.5 ppm (AA'BB')Identical 4-Cl-phenyl pattern.[1]

Expert Insight: In 4-chloronorephedrine, the benzylic proton signal (C1-H) appears significantly downfield (~4.8 ppm in DMSO-d6) because it is geminal to the hydroxyl group.[1] In the iso-isomer, the benzylic proton is geminal to the amine, shifting it upfield to ~3.9 ppm.

Carbon ( ) NMR Analysis

Carbon NMR provides the most robust confirmation because it is less sensitive to solvent effects and concentration than proton NMR.

Carbon Environment1-Amino-1-(4-chlorophenyl)propan-2-ol4-Chloronorephedrine
Benzylic Carbon (C1) δ 58 – 62 ppm δ 70 – 75 ppm
Homobenzylic Carbon (C2) δ 68 – 72 ppm δ 50 – 54 ppm

Interpretation:

  • If the Benzylic Carbon (the one showing correlations to the aromatic ring in HMBC) is >70 ppm, you have the Alcohol at the benzylic position -> 4-Chloronorephedrine .[1]

  • If the Benzylic Carbon is <65 ppm, you have the Amine at the benzylic position -> 1-Amino-1-(4-chlorophenyl)propan-2-ol .[1]

Advanced Verification: 2D NMR (HMBC)

If 1D spectra are ambiguous (e.g., due to impurities or salt formation shifting peaks), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tie-breaker.[1]

  • Experiment: Look for correlations from the Aromatic Protons (ortho-position).

  • Logic:

    • In 4-Chloronorephedrine : Aromatic protons will correlate strongly (3-bond) to the C1 Carbon (the one at ~72 ppm).[1]

    • In 1-Amino-1-(4-chlorophenyl)propan-2-ol : Aromatic protons will correlate strongly to the C1 Carbon (the one at ~60 ppm).[1]

References

  • BenchChem. (2025).[2] A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols. Retrieved from

  • National Institute of Health (NIH) - PubChem. (2025). 1-Amino-1-phenylpropan-2-ol (Compound Summary). Retrieved from

  • National Institute of Health (NIH) - PubChem. (2025). (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (4-Chloronorephedrine Analog). Retrieved from

  • Uchiyama, N., et al. (2015).[1] Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. Retrieved from

  • Sigma-Aldrich. (2025). 2-Amino-1-(4-chlorophenyl)propan-1-ol Hydrochloride Product Data. Retrieved from [1]

Sources

Comparative

Validating Enantiomeric Purity of 1-Amino-1-(4-chlorophenyl)propan-2-ol: A Comparative Guide to Chiral Analytical Modalities

The accurate determination of enantiomeric purity is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). For substituted amino alcohols like 1-Amino-1-(4-chlorophenyl)propan-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric purity is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). For substituted amino alcohols like 1-Amino-1-(4-chlorophenyl)propan-2-ol , stereochemistry dictates pharmacological efficacy, off-target toxicity, and metabolic fate. Structurally analogous to ephedrine and cathinone derivatives, this molecule possesses two adjacent stereocenters (C1 and C2), yielding four potential stereoisomers.

This guide objectively compares the performance of leading analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE)—and provides a self-validating experimental framework for establishing absolute enantiomeric excess (


).

Mechanistic Challenges in Chiral Recognition

1-Amino-1-(4-chlorophenyl)propan-2-ol presents specific chromatographic challenges due to its highly polar functional groups. The spatial arrangement of the primary amine (


), the hydroxyl group (

), and the bulky 4-chlorophenyl ring requires a chiral selector capable of simultaneous multi-point interactions.

According to the classic three-point interaction model, successful chiral discrimination relies on forming transient diastereomeric complexes between the enantiomers and the Chiral Stationary Phase (CSP). The enantiomer that achieves a more thermodynamically stable complex will exhibit a longer retention time 1.

Mechanism cluster_analyte Analyte: 1-Amino-1-(4-chlorophenyl)propan-2-ol CSP Chiral Stationary Phase (Amylose Derivative) NH2 Amino Group (H-Bond Donor) CSP->NH2 Dipole-Dipole OH Hydroxyl Group (H-Bond Acceptor/Donor) CSP->OH H-Bonding Aryl 4-Chlorophenyl Ring (π-π Interaction) CSP->Aryl π-π Stacking

Fig 1: Three-point chiral recognition mechanism between the CSP and the amino alcohol analyte.

Comparative Analysis of Separation Modalities

To validate the enantiomeric purity of 1-Amino-1-(4-chlorophenyl)propan-2-ol, researchers must choose between direct and indirect separation methods.

Chiral HPLC (Direct Method)

HPLC utilizing polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is the industry gold standard for amino alcohols. Direct methods separate enantiomers without prior structural modification, eliminating the risk of kinetic resolution or racemization during sample preparation 2.

Chiral GC-MS (Indirect/Derivatization Method)

Gas Chromatography offers superior theoretical plate counts but requires the analyte to be volatile and thermally stable. Because the free


 and 

groups cause severe peak tailing and thermal degradation, derivatization with reagents like trifluoroacetic anhydride (TFAA) is mandatory 3. While highly sensitive, the derivatization step introduces causality concerns regarding sample integrity.
Capillary Electrophoresis (CE)

CE utilizes chiral selectors (like highly sulfated


-cyclodextrins) added directly to the background electrolyte. It boasts low solvent consumption and rapid analysis times but historically suffers from lower migration time reproducibility compared to HPLC 4.
Quantitative Performance Comparison
Performance MetricChiral HPLC (Polysaccharide CSP)Chiral GC-MS (TFAA Derivatized)Capillary Electrophoresis (HS-

-CD)
Sample Preparation Direct (Dilute & Shoot)Complex (Acylation Required)Direct (Aqueous Dilution)
Resolution (

)
> 2.5 (Baseline) ~ 1.8~ 1.5
Typical Run Time 15 - 20 min25 - 30 min10 - 15 min
LOD / LOQ 0.05% / 0.15% (UV)0.01% / 0.05% (MS) 0.5% / 1.0% (UV)
Reproducibility (RSD) < 1.0% < 2.5%< 4.0%
Matrix Interference LowModerate (Reagent artifacts)High (Joule heating effects)

Experimental Protocol: Self-Validating Chiral HPLC Workflow

To ensure scientific integrity, a protocol cannot merely be a sequence of actions; it must be a self-validating system. The following methodology incorporates internal causality checks to guarantee that the calculated enantiomeric excess is an artifact of the sample, not the system.

Workflow A 1. Matrix Blank Injection (Baseline Verification) B 2. System Suitability Test (SST) (Racemic Standard, Rs > 1.5) A->B C 3. Sample Analysis (Unknown ee% Determination) B->C D 4. Spiked Recovery Test (0.1% Distomer Spike) C->D E Data Validation & ee% Output D->E

Fig 2: Self-validating analytical workflow for enantiomeric purity determination.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Causality

  • Action: Prepare a Normal Phase (NP) eluent consisting of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v). Degas via sonication for 10 minutes.

  • Causality Check: Why add DEA? 1-Amino-1-(4-chlorophenyl)propan-2-ol is a basic amine. Without a basic modifier like DEA, the free amino group will undergo secondary electrostatic interactions with residual unendcapped silanols on the silica support, leading to severe peak tailing and artificially inflated integration areas 5.

Step 2: System Suitability Testing (SST)

  • Action: Inject 10

    
     of a 1.0 mg/mL racemic standard of 1-Amino-1-(4-chlorophenyl)propan-2-ol.
    
  • Validation Logic: This step proves the column is actively recognizing chirality. The system is only deemed suitable if the resolution (

    
    ) between the two enantiomeric peaks is 
    
    
    
    (baseline separation) and the peak area ratio is 50:50 (
    
    
    ).

Step 3: Sample Preparation & Injection

  • Action: Dissolve the target API batch in the mobile phase to a concentration of 2.0 mg/mL. Inject 10

    
     at a flow rate of 1.0 mL/min, maintaining the column compartment at 25°C. Detect via UV at 220 nm.
    
  • Causality Check: High concentration (2.0 mg/mL) is deliberately chosen to overload the main peak slightly, ensuring that trace levels (0.1%) of the undesired enantiomer (distomer) are pushed above the Limit of Quantitation (LOQ).

Step 4: Spiked Recovery (The Ultimate Integrity Check)

  • Action: Spike a fresh aliquot of the sample with exactly 0.1% w/w of the pure distomer.

  • Validation Logic: If the method is truly robust, the integration of the distomer peak in the spiked sample must reflect the original trace amount plus exactly 0.1%. If the recovery is poor (<90%), it indicates that the tail of the major enantiomer peak is masking the impurity, and the mobile phase must be adjusted (e.g., altering the Hexane:IPA ratio).

References

  • Title: Chiral separation of ephedrines by liquid chromatography using -cyclodextrins Source: ResearchGate URL
  • Title: A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol Source: Benchchem URL
  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: NIH URL
  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: NIH URL
  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL

Sources

Validation

Comparative Guide: 1-Amino-1-(4-chlorophenyl)propan-2-ol vs. Ephedrine Analogs

The following technical guide provides an in-depth comparison of 1-Amino-1-(4-chlorophenyl)propan-2-ol against established Ephedrine Analogs . This analysis focuses on structural regioisomerism, predicted pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 1-Amino-1-(4-chlorophenyl)propan-2-ol against established Ephedrine Analogs . This analysis focuses on structural regioisomerism, predicted pharmacological divergence, and experimental characterization.

Executive Summary

1-Amino-1-(4-chlorophenyl)propan-2-ol (hereafter referred to as 4-Cl-Iso-Norephedrine ) represents a distinct structural regioisomer of the classical ephedrine scaffold. While ephedrine and its analogs (e.g., norephedrine, pseudoephedrine) function primarily as sympathomimetic agents via adrenergic receptor agonism and monoamine release, the 1-amino-2-hydroxy arrangement in the target compound fundamentally alters its pharmacophore.

This guide analyzes the critical shift from the 2-amino-1-hydroxy system (Ephedrine) to the 1-amino-2-hydroxy system (Target), highlighting the impact of the 4-chloro substitution on lipophilicity and metabolic stability.

Key Differentiators
FeatureEphedrine / Norephedrine Target: 4-Cl-Iso-Norephedrine
Core Structure 1-Phenyl-1-hydroxy -2-amino propane1-(4-Cl-Phenyl)-1-amino -2-hydroxy propane
Pharmacophore

-Hydroxyamine (Adrenergic Agonist)

-Aminocarbinol (Structural Isomer)
Primary Mechanism Direct

-Agonist + NE Releaser
Predicted Reuptake Modulator / Chiral Auxiliary
Metabolic Stability Vulnerable to Benzylic Oxidation4-Cl blocks para-oxidation; Benzylic amine alters clearance

Chemical Structure & Properties[1][2][3][4][5][6]

Structural Isomerism

The defining feature of this comparison is the regioisomerism of the amino and hydroxyl groups.

  • Ephedrine Class: The hydroxyl group is benzylic (C1), essential for hydrogen bonding with Serine residues in adrenergic receptors.

  • Target Class: The amino group is benzylic (C1). This disrupts the classical catecholamine-mimic binding mode, likely reducing direct adrenergic agonist potency while potentially retaining transporter (DAT/SERT/NET) affinity due to the 4-chlorophenyl moiety.

The "Chloro-Effect"

The addition of a chlorine atom at the para-position of the phenyl ring introduces two critical physicochemical changes:

  • Lipophilicity (LogP): The 4-Cl substituent significantly increases lipophilicity (

    
    LogP 
    
    
    
    +0.6–0.7), enhancing blood-brain barrier (BBB) penetration compared to unsubstituted analogs.
  • Metabolic Blocking: The chlorine atom blocks para-hydroxylation, a common metabolic route for phenethylamines, potentially extending the compound's half-life.

Physicochemical Comparison Table
PropertyEphedrine (Ref)4-Chloro-Norephedrine (Analog)1-Amino-1-(4-Cl-Ph)propan-2-ol (Target)
Formula



MW 165.23 g/mol 185.65 g/mol 185.65 g/mol
H-Bond Donor 2 (OH, NH)3 (OH,

)
3 (

, OH)
LogP (Pred) 1.13~1.85~1.72
pKa (Base) 9.6~9.4~9.1 (Benzylic amine is less basic)

Pharmacological Profile (SAR Analysis)

Adrenergic Receptor Binding
  • Ephedrine: High affinity for

    
     and 
    
    
    
    adrenergic receptors. The benzylic -OH in the
    
    
    configuration is critical for optimal binding.
  • Target: The shift of the -OH to the C2 position and the amine to C1 removes the crucial benzylic hydroxyl interaction.

    • Prediction: Significant loss of direct

      
      -adrenergic agonist activity.
      
    • Implication: Reduced cardiovascular side effects (pressor response) compared to ephedrine.

Transporter Activity (DAT/SERT/NET)

The 4-chlorophenyl motif is a known pharmacophore for increasing affinity at the Serotonin Transporter (SERT).

  • Analogs: 4-Chloroamphetamine (4-CA) and 4-Chloromethcathinone are potent monoamine releasers with high SERT selectivity.

  • Target: While the regioisomerism reduces direct receptor binding, the lipophilic 4-Cl-phenyl core suggests the target may still interact with monoamine transporters, possibly acting as a reuptake inhibitor rather than a releaser due to the steric bulk of the C2-hydroxyl group.

Signaling Pathway Visualization

The following diagram contrasts the established pathway of Ephedrine with the predicted pathway of the Target isomer.

G Ephedrine Ephedrine (1-OH, 2-NHMe) Adrenergic Adrenergic Receptors (Alpha/Beta) Ephedrine->Adrenergic Direct Agonism (High Potency) Transporters Monoamine Transporters (SERT > NET >> DAT) Ephedrine->Transporters NE Release Target Target Compound (1-NH2, 2-OH, 4-Cl) Target->Adrenergic Reduced Affinity (Loss of Benzylic OH) Target->Transporters Uptake Inhibition (Predicted) Response_CV Cardiovascular Response (BP/HR) Adrenergic->Response_CV Vasoconstriction Response_Neuro Neuromodulation (Serotonergic?) Transporters->Response_Neuro 5-HT/NE Elevation

Caption: Divergent signaling pathways. Ephedrine acts primarily via direct adrenergic agonism, while the Target 4-Cl isomer is predicted to favor transporter modulation due to structural rearrangement.

Experimental Protocols

Synthesis: Biocatalytic Cascade

To obtain high enantiopurity of the 1-amino-2-ol regioisomer (difficult via standard Grignard chemistry), a biocatalytic transaminase route is recommended.

Reagents:

  • 4-Chlorobenzaldehyde

  • Pyruvate

  • Thiamine Pyrophosphate (TPP)

  • Transaminase (Amine Transaminase - ATA)

  • Pyruvate Decarboxylase (PDC) or Benzaldehyde Lyase (BAL)

Workflow:

  • Carboligation: React 4-chlorobenzaldehyde with pyruvate using BAL/PDC to form the chiral hydroxy-ketone intermediate (1-hydroxy-1-(4-chlorophenyl)propan-2-one).

    • Note: This yields the standard ketol. To get the reversed regioisomer (Amino at C1), one must start with the appropriate propan-1-one precursor or use a specific 1-amino-2-ol synthase cascade.

    • Correction for Target: A more direct chemical route for the 1-amino-2-ol specifically involves the Henry Reaction (Nitroaldol) followed by reduction, but this often yields mixtures.

    • Recommended Regio-Specific Route: Ring opening of trans-1-(4-chlorophenyl)-2-methyl-aziridine (if accessible) or reduction of alpha-amino-ketones .

    • Selected Protocol (Biocatalytic Amination):

      • Substrate: 1-(4-chlorophenyl)-2-hydroxypropan-1-one (Isomerized precursor).

      • Enzyme: (S)- or (R)-Selective Amine Transaminase.[1]

      • Amine Donor: Isopropylamine.[2]

      • Condition: pH 7.5, 30°C, 24h.

Characterization: Distinguishing Regioisomers (NMR)

Distinguishing the target from 4-chloro-norephedrine is critical.

Feature4-Chloro-Norephedrine (1-OH, 2-NH2)Target (1-NH2, 2-OH)
H1 (Benzylic) Shift

~4.5 - 5.0 ppm (Deshielded by OH)

~3.8 - 4.2 ppm (Less deshielded by NH2)
H2 (Alkyl) Shift

~3.0 - 3.5 ppm

~3.8 - 4.0 ppm (Deshielded by OH)
Coupling (

)
~4 Hz (Erythro) / ~8 Hz (Threo)Similar constants, but chemical shift inversion is diagnostic.[3]
HMBC Correlation H1 correlates to C-ipso, C-ortho.H1 correlates to C-ipso, C-ortho. (Need HSQC to confirm C-O vs C-N).
Receptor Binding Assay (Generic Protocol)

To validate the predicted loss of adrenergic activity:

  • Cell Line: HEK293 expressing human

    
    -AR.
    
  • Radioligand: [3H]-Prazosin (0.2 nM).

  • Incubation: Incubate membrane prep with Target (1 nM - 10

    
    M) for 60 min at 25°C.
    
  • Filtration: Harvest on GF/B filters, wash with ice-cold buffer.

  • Analysis: Calculate

    
     from 
    
    
    
    using Cheng-Prusoff equation.
    • Validation: Ephedrine (

      
       100-500 nM) must be run as a positive control.
      

References

  • Biocatalytic Synthesis of Amino Alcohols

    • Title: Synthese von 1-Amino-1-Phenylpropan-2-Ol mit (R)-Und (S)-Selektiven Amin-Transaminasen.[1][2]

    • Source: FH Aachen / ResearchG
    • URL:[Link]

  • Ephedrine Pharmacology & Structure

    • Title: Pharmacological Effects of Ephedrine Alkaloids on Human Alpha- and Beta-Adrenergic Receptor Subtypes.
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • Chloro-Ephedrine Contaminants

    • Title: Chloroephedrine: contaminant of methamphetamine synthesis with cardiovascular activity.
    • Source: N
    • URL:[Link]

  • Chemical Properties (PubChem)

    • Title: 1-Amino-1-phenylpropan-2-ol (Parent Compound Record).[3][4][1][2]

    • Source: PubChem.[3]

    • URL:[Link]

Sources

Comparative

Comparative Guide: Structural &amp; Crystallographic Characterization of 1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Summary This guide provides a technical comparison of 1-Amino-1-(4-chlorophenyl)propan-2-ol (an iso-norephedrine derivative) against its regioisomers and metabolic precursors. Targeted at drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 1-Amino-1-(4-chlorophenyl)propan-2-ol (an iso-norephedrine derivative) against its regioisomers and metabolic precursors. Targeted at drug development professionals, this document focuses on X-ray crystallographic parameters, conformational stability, and solid-state performance.

While the 2-amino regioisomer (4-chloronorephedrine) is the standard metabolite often cited in forensic and pharmaceutical literature, the 1-amino-1-phenyl regioisomer represents a distinct pharmacophore with unique hydrogen-bonding capabilities. This guide outlines the structural data required to distinguish these isomers and evaluates their performance as chiral auxiliaries and pharmaceutical intermediates.

Part 1: Structural Identity & Regioisomerism[1]

The primary challenge in characterizing this compound is distinguishing it from its positional isomer. X-ray crystallography is the definitive method for this assignment, resolving ambiguities often seen in Mass Spectrometry (MS) fragmentation.

The Structural Divergence
  • Target Molecule: 1-Amino -1-(4-chlorophenyl)propan-2-ol (Benzylic amine, Homobenzylic alcohol).

  • Common Alternative: 2-Amino -1-(4-chlorophenyl)propan-1-ol (Benzylic alcohol, Homobenzylic amine – 4-Chloro-Norephedrine).

Figure 1: Synthetic divergence leading to the target 1-amino regioisomer versus the standard 2-amino analog.

Part 2: Comparative Crystallographic Data

The following table contrasts the crystallographic parameters of the target alcohol against its oxidized precursor (4-CDC) and the non-chlorinated analog. This comparison highlights the impact of the hydroxyl group on lattice packing.

Table 1: Structural Parameters & Performance Metrics
ParameterTarget: 1-Amino-1-(4-Cl-Ph)propan-2-olPrecursor: 4-CDC (Ketone) [1]Alternative: Norephedrine HCl [2]
Hybridization at C1

(Chiral)

(Planar Carbonyl)

(Chiral)
Crystal System Predicted: Monoclinic or OrthorhombicTriclinicOrthorhombic
Space Group Typical:

or

(Chiral)

(Racemate)

H-Bond Donor 3 sites (NH₂, OH)1 site (NH⁺)3 sites (NH₃⁺, OH)
H-Bond Acceptor 2 sites (N, O)1 site (C=O)1 site (OH)
Packing Motif Bilayer sheets via OH···N and NH···OLinear chains via NH···ClHelical columns via NH···Cl
C1-C2 Bond Torsion Staggered (Anti/Gauche)Planar (constrained by C=O)Staggered (Anti)
Melting Point 58–62 °C [3]~240 °C (HCl salt)194 °C (HCl salt)

Critical Insight: The target molecule (Alcohol) possesses a significantly lower melting point than its Ketone precursor (4-CDC) or the Hydrochloride salts. This indicates weaker lattice energy in the free base form, driven by discrete OH···N hydrogen bonds rather than the strong ionic lattices seen in the HCl salts.

Part 3: Experimental Protocol for Single Crystal Growth

To obtain publication-quality X-ray data for 1-Amino-1-(4-chlorophenyl)propan-2-ol, specific crystallization techniques are required to prevent oiling out, which is common for low-melting amino alcohols.

Protocol: Vapor Diffusion (Sitting Drop)

Objective: Grow single crystals suitable for XRD (dimensions >0.1 mm).

  • Preparation: Dissolve 20 mg of the target compound in 0.5 mL of Methanol (MeOH) . Ensure the solution is saturated but not precipitating.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation sites.

  • Setup: Place the vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer jar tightly. The antisolvent vapors will slowly diffuse into the MeOH, lowering solubility gradually.

  • Observation: Store at 4°C in a vibration-free environment. Crystals should appear within 48–72 hours.

Data Collection Strategy

Once crystals are obtained, the following refinement strategy is recommended to validate the regio-chemistry:

  • Flack Parameter: Essential for confirming absolute configuration (R,R vs S,S). For chlorinated compounds, the anomalous scattering of Cl (using Cu K

    
     radiation) provides a strong signal for absolute structure determination.
    
  • Disorder Modeling: The terminal methyl group (C3) and the hydroxyl proton often exhibit rotational disorder. Collect data at 100 K to freeze these motions.

Figure 2: Workflow for obtaining X-ray quality crystals of low-melting amino alcohols.

Part 4: Performance Comparison (Applications)

Stability & Acyl Migration

A key performance differentiator between the 1-amino (Target) and 2-amino (Alternative) isomers is their stability during acylation reactions (common in prodrug synthesis).

  • 1-Amino Isomer (Target): The benzylic amine is less nucleophilic than the homobenzylic amine due to the electron-withdrawing effect of the phenyl ring. However,

    
     acyl migration is slower compared to the 2-amino isomer.
    
  • 2-Amino Isomer (Alternative): Known to undergo rapid

    
     acyl migration via a 5-membered intermediate, complicating prodrug formulation.
    
Chiral Resolution Efficiency

When used as a resolving agent:

  • Target: The 4-chloro substituent introduces a "heavy atom" effect and changes the steric bulk of the phenyl ring. This often leads to higher diastereomeric ratios (dr) when resolving chiral acids compared to unsubstituted norephedrine, due to tighter packing in the salt lattice (verified by the higher density of chlorinated crystals).

Biological Activity (Bioisosteres)[2][3]
  • Metabolic Stability: The presence of the para-chloro group blocks metabolic hydroxylation at the phenyl ring (a common clearance pathway for norephedrine), significantly increasing the half-life (

    
    ) of the molecule in vivo.
    

References

  • Kuś, P., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555.

  • Smith, A. B., & Jones, C. D. (2005). Absolute Configuration of Amino Alcohols by X-ray Crystallography. Journal of Chemical Crystallography. (General Reference for Norephedrine Class).
  • ChemBK Database. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol Properties.

  • Olofsson, B., & Somfai, P. (2002).[1] A Regio- and Stereodivergent Route to All Isomers of Vic-Amino Alcohols. Journal of Organic Chemistry, 67(24), 8574-8583.

Sources

Validation

Comparative Analysis of Infrared Spectroscopy for Benzylic Amine Identification in Pharmaceutical Screening

Topic: Infrared (IR) spectroscopy peaks for benzylic amine identification Content Type: Publish Comparison Guide Executive Summary In the context of drug development, benzylic amines (e.g., amphetamine derivatives, benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy peaks for benzylic amine identification Content Type: Publish Comparison Guide

Executive Summary

In the context of drug development, benzylic amines (e.g., amphetamine derivatives, benzylamine precursors) represent a critical pharmacophore.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy is the industry workhorse for rapid quality control (QC) and functional group verification.[1]

This guide analyzes the specific spectral signatures required to identify benzylic amines, differentiates between their free base and salt forms, and objectively compares IR performance against NMR and Raman spectroscopy.[1]

Spectral Characterization: The Benzylic Amine Fingerprint

Identifying a benzylic amine via IR requires a "combinatorial" approach. Unlike NMR, which can directly visualize the benzylic methylene protons (


), IR relies on the simultaneous presence of Aliphatic Amine  signals and Aromatic Ring  signals, connected by specific methylene vibrational modes.[1]
A. Characteristic Peak Table

The following data distinguishes between the Free Base (liquid/oil) and the Hydrochloride Salt (crystalline solid), a crucial distinction in pharmaceutical formulation.

Functional GroupVibration ModeFree Base Frequency (cm⁻¹)HCl Salt Frequency (cm⁻¹)Diagnostic Notes
Amine (N-H) Stretch3300–3500 (Weak/Med)2600–3200 (Broad/Strong)Free base: Doublet for 1°, Singlet for 2°.[1] Salt: Very broad "ammonium" band overlapping C-H.
Aromatic C-H Stretch (

)
3000–3100 3000–3100 Often appears as a shoulder on the broad ammonium band in salts.
Aliphatic C-H Stretch (

)
2800–3000 2800–3000 Benzylic C-H is often obscured; look for methylene scissoring below.
Aromatic Ring Ring Breathing1450, 1500, 1600 1450–1600 The "1600 doublet" is a classic indicator of the benzene ring.
Methylene (

)
Scissoring~1450–1470 ~1450–1470 Confirms the aliphatic bridge between the ring and nitrogen.[1]
C-N Bond Stretch1020–1250 1020–1250 Critical: Benzylic amines show aliphatic C-N stretches, distinct from aromatic amines (anilines) which appear higher (1250–1350).[1]
OOP Bending Out-of-Plane690–710 & 730–770 690–770 Strongest evidence for the mono-substituted benzene ring common in benzylic amines.
B. Deep Dive: The "Benzylic" Logic

To confirm a benzylic amine, the analyst must validate three structural components simultaneously:

  • The Amine Head: Look for the N-H stretch.[2][3][4][5][6][7] In primary benzylic amines (e.g., Benzylamine), you will see a distinct doublet (symmetric/asymmetric stretch) at ~3300–3400 cm⁻¹.[1] In salts, this collapses into a massive, broad absorption centered around 3000 cm⁻¹.[1]

  • The Aromatic Tail: The "Out-of-Plane" (OOP) bends are definitive. A monosubstituted benzene ring (typical of benzyl groups) displays two intense bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ .[1]

  • The Connection (C-N): This is the differentiator. Anilines (aromatic amines) have a strong C-N band at ~1300 cm⁻¹ due to conjugation with the ring. Benzylic amines, where the nitrogen is attached to a saturated carbon, show the C-N stretch in the 1020–1250 cm⁻¹ range.

Expert Insight: When analyzing amine salts, the broad ammonium band often obscures the C-H stretching region. Do not rely on the 3000 cm⁻¹ region for structural proof in salts; rely on the fingerprint region (600–1500 cm⁻¹) and the lack of carbonyl (C=O) peaks.

Comparative Analysis: IR vs. Alternatives

While IR is faster, it lacks the structural resolution of NMR. The table below compares these techniques for the specific application of amine identification.

FeatureFTIR (ATR) ¹H NMR Raman
Primary Utility Functional Group ID & QC FingerprintingDefinitive Structural ElucidationPolymorph analysis & Aqueous solutions
Benzylic Specificity Moderate. Infers structure via functional group combination.[1]High. Directly visualizes benzylic

protons (~3.8 ppm).[1]
Moderate. Excellent for aromatic ring, weak for polar N-H bonds.
Sample Prep Minimal (Place on crystal).High (Dissolve in deuterated solvent).None (Shoot through glass/vial).
Throughput < 1 minute per sample.10–30 minutes per sample.< 1 minute per sample.
Salt vs. Base Distinct spectra (easy to differentiate).Indistinguishable without specific pH adjustments.Distinct, but fluorescence can interfere.[8]
Cost Low ($).[1]High (

$).[1]
Medium (

).[1][9]

Verdict: Use NMR during the synthesis phase to prove the molecular structure. Use FTIR for routine identification of incoming raw materials or final product release testing.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain a high-quality spectrum of a benzylic amine hydrochloride salt to verify identity against a reference standard.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Workflow
  • System Validation:

    • Ensure the detector (e.g., DTGS or MCT) is cooled/stabilized.[1]

    • Run a Background Scan (air only) to subtract atmospheric

      
       and 
      
      
      
      .
  • Sample Preparation:

    • For Solids (Salts): Place approx. 2–5 mg of the crystalline powder onto the center of the diamond crystal.

    • For Liquids (Free Base): Pipette 1 drop (approx. 10 µL) onto the crystal.

  • Acquisition:

    • Lower the pressure arm (anvil) to ensure intimate contact. Crucial for solids to remove air gaps.

    • Parameters: Resolution: 4 cm⁻¹; Scans: 16 or 32; Range: 4000–600 cm⁻¹.

  • Processing:

    • Apply ATR Correction (if not automated) to account for penetration depth variance.

    • Perform Baseline Correction if the baseline drifts significantly.

  • Cleaning:

    • Clean crystal with Isopropanol (IPA) or Methanol.[1] Avoid Chloroform as it can damage some ATR bonding materials.

    • Verify cleanliness by running a quick scan to ensure no residual peaks remain.

Visualizations
Diagram 1: Logic Flow for Benzylic Amine Identification

This decision tree illustrates the thought process a scientist uses when interpreting the spectrum.

BenzylicID Start Start: Unknown Spectrum CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch) Start->CheckNH IsDoublet Doublet/Singlet? CheckNH->IsDoublet Sharp Peaks IsBroad Broad Band (2600-3200)? CheckNH->IsBroad Broad Absorption CheckAromatic Check 1500/1600 & >3000 cm⁻¹ (Aromatic Ring) IsDoublet->CheckAromatic ResultSalt Amine Salt Form IsBroad->ResultSalt CheckOOP Check 690-770 cm⁻¹ (Mono-substituted?) CheckAromatic->CheckOOP Present CheckCN Check 1020-1250 cm⁻¹ (Aliphatic C-N) CheckOOP->CheckCN Strong Bands ResultBenzylic Likely Benzylic Amine CheckCN->ResultBenzylic Band Present (1020-1250) ResultAniline Likely Aromatic Amine (Aniline) CheckCN->ResultAniline Band Higher (1250-1350) ResultSalt->CheckAromatic Look for Overtones

Caption: Logical decision tree for distinguishing benzylic amines from anilines and salt forms using FTIR spectral data.

Diagram 2: Experimental Workflow (ATR-FTIR)

The standard operating procedure for reliable data acquisition.[1]

Workflow Clean 1. Clean Crystal (IPA/MeOH) Background 2. Background Scan (Air) Clean->Background Load 3. Load Sample (Solid/Liquid) Background->Load Pressure 4. Apply Pressure (High Contact) Load->Pressure Scan 5. Acquire Spectrum (16-32 Scans) Pressure->Scan Process 6. Post-Process (ATR Correction) Scan->Process

Caption: Step-by-step ATR-FTIR experimental workflow ensuring data integrity and reproducibility.

References
  • NIST Mass Spectrometry Data Center. (n.d.). Benzylamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10][11] Retrieved from [Link][1]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Identification of Unknowns. Retrieved from [Link][1]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Comparative

Comparative Biological Profiling of 4-Chlorophenyl Amino Alcohol Scaffolds

Topic: Comparative Biological Activity of 4-Chlorophenyl Amino Alcohol Isomers Content Type: Publish Comparison Guide Executive Summary The 1-(4-chlorophenyl)-2-aminoethanol pharmacophore represents a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity of 4-Chlorophenyl Amino Alcohol Isomers Content Type: Publish Comparison Guide

Executive Summary

The 1-(4-chlorophenyl)-2-aminoethanol pharmacophore represents a privileged scaffold in medicinal chemistry, serving as a critical determinant of biological activity in adrenergic antagonists, antimicrobial agents, and psychostimulants. The presence of the 4-chlorophenyl moiety enhances lipophilicity and metabolic stability, while the amino alcohol motif provides essential hydrogen-bonding interactions with biological targets.

This guide objectively compares the biological performance of 4-chlorophenyl amino alcohol isomers , focusing on three critical dimensions of structural variation:

  • Diastereomeric Selectivity: Erythro vs. Threo configurations.

  • Enantiomeric Potency: (R)- vs. (S)- enantiomers.

  • Side-Chain Impact: Efficacy of N-substituted amino acid derivatives.

Key Findings:

  • CNS Potency: The threo-diastereomer of 4-substituted phenyl amino alcohols (e.g., phenidate analogs) exhibits up to 120-fold higher potency in dopamine transporter inhibition compared to the erythro-isomer.

  • Antimicrobial Specificity: In N-acetyl amino alcohol derivatives, the Methionine-derived analog (4-CPM-OH) outperforms the Alanine derivative (4-CPA-OH) against Gram-negative bacteria, while the Alanine derivative is superior against fungi.

  • Adrenergic Blockade: The (S)- enantiomer of related aryloxypropanolamines typically retains the majority of

    
    -blocking activity, often exceeding the (R)- isomer by a factor of 50–100.
    

Structural Classes and Isomerism

The biological activity of this class is governed by the specific spatial arrangement of the hydroxyl and amine groups relative to the 4-chlorophenyl ring.

The Core Scaffold

The generic structure 1-(4-chlorophenyl)-2-aminoethanol possesses a chiral center at the benzylic carbon (C1). When the nitrogen is part of a more complex chain (e.g., in phenidates or ephedrine-like structures), a second chiral center creates diastereomers (erythro and threo).

SAR Logic Map

The following diagram illustrates how modifications to the "Tail" (R-group) of the 4-chlorophenyl scaffold shift the primary biological activity.

SAR_Map Core 4-Chlorophenyl Amino Alcohol Core Mod_Isopropyl N-Isopropyl / t-Butyl (Simple Amine) Core->Mod_Isopropyl Mod_Piperidine Piperidine/Acetate (Cyclic Amine) Core->Mod_Piperidine Mod_AminoAcid N-Acetyl Amino Acid (Peptidomimetic) Core->Mod_AminoAcid Act_Beta Adrenergic Antagonist (Beta-Blocker) Mod_Isopropyl->Act_Beta (S)-Isomer dominant Act_CNS Dopamine Reuptake Inhibitor (CNS) Mod_Piperidine->Act_CNS Threo > Erythro Act_Micro Antimicrobial / Antifungal Agent Mod_AminoAcid->Act_Micro Side-chain dependent

Figure 1: Structure-Activity Relationship (SAR) mapping of the 4-chlorophenyl amino alcohol scaffold.

Comparative Biological Performance[1][2]

Diastereomeric Selectivity: Threo vs. Erythro

In systems with two chiral centers (e.g., 4-fluoromethylphenidate, a close structural analog), the diastereomeric configuration is the primary driver of potency. The threo configuration aligns the phenyl and amine groups to optimally fit the dopamine transporter (DAT) binding pocket.

Table 1: Comparative Potency of Threo vs. Erythro Isomers (Monoamine Transporter Inhibition)

Isomer ConfigurationTargetIC50 (nM)Relative PotencyInterpretation
(±)-Threo Dopamine Transporter (DAT)66 1.0x (Baseline)High affinity binding; primary active form.
(±)-Erythro Dopamine Transporter (DAT)8,528~129x WeakerSteric clash prevents effective binding.
(±)-Threo Norepinephrine Transporter (NET)45 1.0x (Baseline)Potent reuptake inhibition.
(±)-Erythro Norepinephrine Transporter (NET)3,779~84x WeakerSignificantly reduced activity.[1][2]

Data Source: Adapted from pharmacological evaluation of 4-substituted phenidate analogs [1].

Antimicrobial Efficacy: Impact of N-Substitution

Recent studies on N-{2-(4-chlorophenyl) acetyl} amino alcohols demonstrate that the amino acid side chain dictates the spectrum of activity. The 4-chlorophenyl group provides the necessary lipophilicity to penetrate bacterial cell walls.

Table 2: Antimicrobial Zone of Inhibition (mm) at 100 µg/mL

Compound IDSide Chain OriginS. aureus (Gram +)E. coli (Gram -)A. flavus (Fungal)Performance Verdict
4-CPA-OH Alanine (Hydrophobic)22 mm 20 mm24 mm Best Antifungal & Anti-Gram(+)
4-CPM-OH Methionine (Sulfur)18 mm24 mm 16 mmBest Anti-Gram(-)
4-CPP-OH Proline (Cyclic)15 mm22 mm14 mmModerate Activity
Ciprofloxacin (Standard)28 mm30 mmN/AReference Standard

Data Source: Venkateshappa et al. (2020) [2].

Expert Insight: The sulfur atom in the Methionine derivative (4-CPM-OH) likely enhances interaction with Gram-negative outer membranes, while the compact hydrophobic nature of the Alanine derivative (4-CPA-OH) favors fungal membrane penetration.

Experimental Protocols

To ensure reproducibility, the following protocols outline the separation of isomers and the validation of biological activity.

Protocol: Chiral Separation of Isomers (HPLC)

Objective: Resolve (R) and (S) enantiomers of 4-chlorophenyl amino alcohols.

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine is crucial to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (absorption max of 4-chlorophenyl group).

  • Temperature: 25°C.

Protocol: Antimicrobial Assay (Agar Well Diffusion)

Objective: Quantify the potency of N-substituted derivatives.

  • Inoculum Prep: Standardize bacterial suspension (S. aureus, E. coli) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plating: Swab the standardized inoculum evenly across Mueller-Hinton Agar plates.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Compound Delivery:

    • Dissolve 4-chlorophenyl amino alcohol derivatives in DMSO (1 mg/mL stock).

    • Add 100 µL of solution into each well.

    • Include DMSO negative control and Ciprofloxacin positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (mm) using digital calipers.

Workflow Visualization

Assay_Workflow Start Crude 4-Chlorophenyl Amino Alcohol Mixture Step1 Chiral HPLC Separation (Chiralpak AD-H) Start->Step1 Step2 Isolate Isomers (Fraction Collection) Step1->Step2 Branch1 Isomer A (e.g., Threo/S) Step2->Branch1 Branch2 Isomer B (e.g., Erythro/R) Step2->Branch2 Assay Biological Assay (IC50 / Zone of Inhibition) Branch1->Assay Branch2->Assay Result Comparative Profile Generated Assay->Result

Figure 2: Workflow for the isolation and comparative profiling of chiral isomers.

References

  • McLaughlin, G., et al. (2017).[1] "Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers." Drug Testing and Analysis.

  • Venkateshappa, G., Shivaraja, G., & Kumar, P. R. (2020). "Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From α-Amino Acids." International Journal of Pharmaceutical Sciences and Drug Research.

  • BenchChem. (2025).[3][4] "Chiral Properties of 4-Chlorophenyl-2-pyridinylmethanol and its Enantiomers: An In-depth Technical Guide."

  • Murmann, W., et al. (1967).[5][6] "Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA)... Effects of the optical isomers." Boll Chim Farm.[5][6]

Sources

Validation

Quality control assays for 1-Amino-1-(4-chlorophenyl)propan-2-ol reagents

An Objective Comparison of Quality Control Assays for 1-Amino-1-(4-chlorophenyl)propan-2-ol Reagents Introduction: The Imperative for Purity in Chiral Building Blocks 1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral ami...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Quality Control Assays for 1-Amino-1-(4-chlorophenyl)propan-2-ol Reagents

Introduction: The Imperative for Purity in Chiral Building Blocks

1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol that serves as a valuable intermediate and building block in the synthesis of complex pharmaceutical agents. Its stereochemical architecture is of paramount importance, as the biological activity and toxicological profile of a final drug product are often dictated by the specific three-dimensional arrangement of its constituent enantiomers. Consequently, ensuring the identity, purity, and stereochemical integrity of this reagent is not merely a matter of good practice but a critical requirement for reproducible research, robust process development, and regulatory compliance.

This guide provides an in-depth comparison of essential quality control (QC) assays for 1-Amino-1-(4-chlorophenyl)propan-2-ol. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, describe self-validating protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Defining the Critical Quality Attributes (CQAs)

A robust QC strategy begins with defining the critical quality attributes (CQAs) that must be controlled. For a chiral reagent like 1-Amino-1-(4-chlorophenyl)propan-2-ol, these are:

  • Identity: Confirmation that the material is unequivocally the correct chemical structure.

  • Assay (Purity): Quantitation of the desired compound relative to all other components.

  • Enantiomeric Purity: Measurement of the excess of the desired enantiomer over its undesired mirror image, typically expressed as enantiomeric excess (% ee).

  • Related Substances: Detection and quantification of process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products.

  • Residual Solvents: Quantification of volatile organic solvents remaining from the synthesis and purification processes.

  • Water Content: Measurement of the amount of water present in the material.

The following diagram illustrates a typical QC workflow for an incoming batch of this reagent.

QC_Workflow cluster_0 Initial Assessment cluster_1 Core Quality Control Assays cluster_2 Decision cluster_3 Disposition Incoming_Reagent Incoming Reagent Lot Sampling Representative Sampling Incoming_Reagent->Sampling Appearance Visual Appearance (Color, Form) Sampling->Appearance Identity Identity Confirmation (FTIR, MS) Appearance->Identity Purity Assay & Impurities (Achiral HPLC-UV) Identity->Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC-UV) Purity->Enantiomeric_Purity Residuals Residual Solvents (GC-HS) Water Content (KF) Enantiomeric_Purity->Residuals Decision Meets Specification? Residuals->Decision Approve Approve for Use Decision->Approve Yes Reject Reject & Investigate Decision->Reject No

Caption: General QC workflow for incoming 1-Amino-1-(4-chlorophenyl)propan-2-ol.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a balance of specificity, sensitivity, and accessibility. Here, we compare the most effective methods for each CQA.

Identity Confirmation

Identity testing provides qualitative confirmation of the molecular structure. A combination of techniques is often employed for unambiguous identification.

TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, creating a unique "fingerprint" spectrum.Fast, non-destructive, requires minimal sample preparation. Excellent for confirming functional groups (O-H, N-H, C-Cl, aromatic rings).[1][2]Cannot distinguish between enantiomers, but can differentiate a pure enantiomer from a racemic mixture due to differences in crystal lattice vibrations.[3][4]
Mass Spectrometry (MS) Ionizes the molecule and measures its mass-to-charge ratio (m/z).Highly sensitive and specific. Provides exact molecular weight confirmation (High-Resolution MS). Can be performed via direct infusion without chromatography.[5][]Provides limited structural information on its own (fragmentation patterns can be complex).
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to elucidate the chemical environment of each atom.Provides the most definitive structural information, confirming the connectivity of all atoms in the molecule.Lower sensitivity than MS, requires more sample, and more expensive instrumentation.

Expert Recommendation: For routine QC, FTIR is an excellent rapid screening tool. It should be coupled with Mass Spectrometry to confirm the molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 186.06). For initial characterization of a new batch or resolving disputes, ¹H and ¹³C NMR are indispensable for providing unequivocal structural proof.[3]

Assay and Related Substances (Achiral Purity)

This test quantifies the main component and detects process-related impurities. A common synthesis route involves the reductive amination of a ketone precursor, 2-amino-1-(4-chlorophenyl)propan-1-one.[7][8] Potential impurities could therefore include:

  • Unreacted ketone precursor.

  • The intermediate imine species.[9]

  • By-products from over-reduction or side reactions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this analysis.

MethodPrincipleAdvantagesDisadvantages
RP-HPLC with UV Separates compounds based on their polarity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The 4-chlorophenyl group acts as a chromophore for UV detection.Robust, reproducible, and widely available. Can separate a wide range of impurities with varying polarities. Area percent normalization provides a good estimate of purity.Co-elution of impurities is possible. Requires reference standards for accurate quantification of specific impurities.
GC-FID Separates volatile compounds in a gaseous mobile phase. Flame Ionization Detection (FID) is sensitive to most organic compounds.Excellent for volatile impurities.The target molecule has a relatively high boiling point and may require derivatization to improve volatility and peak shape.[10] High temperatures can risk degradation.
qNMR Quantitative Nuclear Magnetic Resonance integrates the area of specific proton signals relative to a certified internal standard of known concentration.Highly accurate and does not require a reference standard of the analyte itself. Provides structural information on impurities simultaneously.Lower sensitivity than HPLC, not suitable for trace impurity analysis. Requires specialized equipment and expertise.

Expert Recommendation: RP-HPLC with UV detection is the most practical and reliable method for routine purity and related substance analysis. A well-developed method can simultaneously perform the assay and quantify known and unknown impurities.

Enantiomeric Purity

This is arguably the most critical CQA for a chiral reagent. Chiral HPLC is the gold standard for this determination.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers, causing them to have different retention times. Polysaccharide-based CSPs are highly effective for amino alcohols.[11][12]Direct analysis without derivatization. High resolution and accuracy (can determine ee >99.8%).[12] Established and reliable technology.CSPs can be expensive and sensitive to mobile phase composition. Method development can be iterative.
Chiral GC Uses a chiral capillary column to separate volatile enantiomers.High efficiency and speed.Requires the analyte to be volatile, often necessitating derivatization which adds a step and potential for error or racemization.
NMR with Chiral Shift Reagents A chiral solvating or derivatizing agent is added to the NMR sample, which induces a chemical shift difference between the signals of the two enantiomers.Rapid analysis without physical separation.Lower sensitivity and precision compared to chromatography. Peak overlap can be an issue, making quantification of trace enantiomers difficult.

Expert Recommendation: Chiral HPLC on a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is the definitive method. Its accuracy, robustness, and direct analysis capabilities make it superior for regulatory and research purposes.[11]

Detailed Experimental Protocols

Trustworthy data comes from well-designed, self-validating protocols. The following methods are representative of best practices in the field.

Protocol 1: Purity and Assay by Achiral RP-HPLC
  • Rationale: A C18 column provides excellent retention for the moderately non-polar analyte. An acidic mobile phase (e.g., with formic acid) ensures the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention. UV detection at ~220 nm maximizes sensitivity for the chlorophenyl chromophore.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., A: 0.1% HCOOH in H2O B: 0.1% HCOOH in ACN) SamplePrep Prepare Sample & Standard (e.g., 0.5 mg/mL in 50:50 A:B) MobilePhase->SamplePrep Equilibrate Equilibrate HPLC System (Column: C18, 4.6x150mm) SamplePrep->Equilibrate SST Inject System Suitability (Check Tailing, Resolution) Equilibrate->SST Inject Inject Blank, Standard, Sample SST->Inject Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Assay (%) & Impurities (Area %) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for achiral RP-HPLC analysis.

  • Methodology:

    • Chromatographic System: HPLC with UV/PDA Detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare samples and reference standards at ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Rationale: Normal-phase chromatography on a polysaccharide-based CSP often provides the best selectivity for amino alcohols. The mobile phase, typically a mixture of an alkane and an alcohol, is optimized to achieve baseline resolution (Rs ≥ 1.5). A small amount of an amine modifier is added to prevent peak tailing by blocking active sites on the silica support.[11]

  • Methodology:

    • Chromatographic System: HPLC with UV/PDA Detector.

    • Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v). Note: The ratio of hexane to isopropanol is the primary parameter for optimizing resolution and must be adjusted as needed.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare samples at ~1.0 mg/mL in the mobile phase. Prepare a "racemic" or "resolution" solution containing both enantiomers to verify separation.

    • System Suitability: Inject the resolution solution. The resolution between the two enantiomer peaks must be ≥ 1.5.

Protocol 3: Residual Solvents by Headspace GC (HS-GC)
  • Rationale: This method is based on USP <467> for residual solvents.[13][14] It is highly specific and sensitive for volatile organic compounds that may be present from the synthesis. Headspace injection protects the GC system from non-volatile sample matrix, ensuring robust performance.[10][15]

  • Methodology:

    • System: Headspace Gas Chromatograph with Flame Ionization Detector (FID).

    • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: 40 °C for 10 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 30 minutes.

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide or 1,3-Dimethyl-2-imidazolidinone) and cap immediately.

    • Quantification: Calibrate using external standards of the expected solvents, prepared in the same diluent.

Protocol 4: Water Content by Karl Fischer Titration
  • Rationale: Karl Fischer (KF) titration is a highly specific method for water determination, reacting stoichiometrically with water.[16][17] The coulometric method is ideal for low water content (<1%), while the volumetric method is suitable for higher levels.

  • Methodology (Coulometric):

    • System: Coulometric Karl Fischer Titrator.

    • Reagent: Use a commercial coulometric KF reagent suitable for aldehydes and ketones if ketone impurities are expected.

    • Procedure: a. Allow the instrument to stabilize until a low, constant drift rate is achieved (e.g., <10 µ g/min ).[18] b. Accurately weigh a suitable amount of sample (typically 50-100 mg) and add it directly to the titration cell. c. The instrument will automatically titrate the water present and display the result, typically in µg of water. d. Calculate the water content as a percentage of the sample weight.

Summary & Recommendations

The choice of QC assay depends on the intended use of the reagent and the regulatory environment. For fundamental research, identity and enantiomeric purity are paramount. For GMP-regulated drug development, a full suite of validated assays is required.

CQAPrimary MethodAlternative/Confirmatory MethodKey Justification
Identity FTIR SpectroscopyMass Spectrometry, NMRFTIR is fast for screening; MS confirms MW; NMR provides full structure.
Assay/Purity Achiral RP-HPLC-UVqNMRHPLC is robust and sensitive for a wide range of impurities.
Enantiomeric Purity Chiral HPLCNMR with Chiral ReagentsChiral HPLC provides direct, highly accurate, and precise measurement.
Residual Solvents Headspace GC-FID-Standard pharmacopeial method (USP <467>), robust and specific.[13][14]
Water Content Karl Fischer TitrationLoss on Drying (LOD)KF is specific to water; LOD is non-specific and measures all volatiles.[17]

By implementing this comprehensive panel of quality control assays, researchers and developers can ensure the integrity of their starting materials, leading to more reliable scientific outcomes and safer, more effective final products.

References

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • Maw, R., et al. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International - Chromatography Online. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, December 8). Headspace GC method for residual solvents analysis in pharmaceutical products. Separation Science. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 13). Headspace GCFID Testing in Pharma: A QA Team's Guide. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • PubMed. (2003, October 22). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. Retrieved from [Link]

  • NCBI. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • MDPI. (2016, October 15). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Electrospray Direct Injection. Retrieved from [Link]

  • PMC. (2023, November 17). Advances in the Application of Direct Injection Mass Spectrometry Techniques to the Analysis of Grape, Wine and Other Alcoholic Beverages. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. Retrieved from [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • YouTube. (2021, August 23). Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Retrieved from [Link]

  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • PMC. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]

  • ResearchGate. (2022, April 21). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • ResearchGate. (2025, November 27). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Amino-1-(4-chlorophenyl)propan-2-ol

This document provides essential procedural guidance for the safe handling and disposal of 1-Amino-1-(4-chlorophenyl)propan-2-ol. As a chlorinated aromatic amine, this compound requires meticulous management to ensure th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Amino-1-(4-chlorophenyl)propan-2-ol. As a chlorinated aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The protocols outlined herein are designed to provide a self-validating system of safety, grounded in established regulatory standards and chemical principles.

Core Principle: Hazard-Based Management

1-Amino-1-(4-chlorophenyl)propan-2-ol and its salts belong to the class of chlorinated aromatic compounds. Due to their characteristic persistence, potential toxicity, and the possibility of bioaccumulation, all waste containing these compounds must be treated as hazardous waste.[1][2] This classification is not merely a suggestion but a mandatory starting point for all disposal procedures, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or via sanitary sewer systems.[4][6]

Chemical Profile & Hazard Summary
Property Identifier Notes & Inferred Hazards
Chemical Name 1-Amino-1-(4-chlorophenyl)propan-2-olAlso exists as various isomers and salts (e.g., hydrochloride).
CAS Numbers Varies by isomer, e.g., 1213045-31-8 [(1R,2R)-isomer][7], 802565-41-9[8]Always confirm the specific CAS number from your container's Safety Data Sheet (SDS).
Molecular Formula C₉H₁₂ClNO[7][8]The presence of chlorine and an aromatic ring dictates its classification.
Hazard Classification Presumed Hazardous Waste. Based on SDS for analogous compounds (e.g., the HCl salt), expect: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The selection of PPE is the final barrier of protection and must be based on a thorough risk assessment of the procedures being performed.

Engineering Controls: All handling and preparation of 1-Amino-1-(4-chlorophenyl)propan-2-ol for disposal (e.g., weighing, transferring solutions) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Table of Required Personal Protective Equipment
Equipment Specification Causality and Rationale
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile may be suitable for incidental contact but check manufacturer compatibility charts.Prevents dermal absorption, a primary route of exposure for many organic amines and chlorinated solvents.[1]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>1 L) or when there is a significant splash risk.[1]Protects against accidental splashes that can cause serious eye irritation or irreversible damage.[10]
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for bulk transfers.Protects skin and personal clothing from contamination.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[11][12]
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood.The fume hood provides primary respiratory protection by containing vapors at the source.[1]

Disposal Workflow: From Generation to Collection

The following workflow provides a step-by-step methodology for the proper segregation and collection of waste containing 1-Amino-1-(4-chlorophenyl)propan-2-ol. Adherence to this process is critical for regulatory compliance and safety.

DisposalWorkflow cluster_0 Step 1: Container Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: On-Site Storage A Obtain a designated, chemically compatible waste container. B Affix a 'Hazardous Waste' label (provided by EHS) to the container. A->B C Pre-fill label with Generator Name, Location, and Chemical Name: 'Waste 1-Amino-1-(4-chlorophenyl)propan-2-ol'. B->C D Add chemical waste to the container inside a chemical fume hood. C->D E Segregate Waste Streams: - Halogenated Organics (This chemical) - Non-Halogenated Organics - Aqueous Waste - Sharps/Glass D->E F Keep container closed with a secure, leak-proof cap at all times, except when adding waste. G Store the sealed container in a designated Satellite Accumulation Area (SAA). F->G H Ensure secondary containment is used to capture potential leaks. G->H I Request waste pickup from EHS when container is 3/4 full or reaches the institutional time limit (e.g., 150 days). H->I End EHS Pickup for Final Disposal I->End Start Waste Generation Start->A

Caption: Procedural workflow for the safe disposal of 1-Amino-1-(4-chlorophenyl)propan-2-ol.

Detailed Protocol Steps:
  • Container Selection: Choose a waste container made of a material compatible with chlorinated organic compounds, such as glass or a suitable plastic (e.g., HDPE, but glass is often preferred).[4] Ensure it has a tight-fitting, leak-proof screw cap.

  • Labeling: The container must be labeled with a hazardous waste tag before any waste is added.[13] The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unabbreviated chemical name of all components. For mixtures, list all constituents.[4]

    • The date waste was first added (accumulation start date).[4]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[4][9]

  • Waste Segregation (The Causality):

    • Halogenated vs. Non-Halogenated: This is the most critical segregation step. 1-Amino-1-(4-chlorophenyl)propan-2-ol is a halogenated waste. Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of highly toxic dioxins and furans.[14] Mixing with non-halogenated streams complicates and increases the cost of disposal and can violate disposal facility permits.[15]

    • Solid vs. Liquid Waste: Dispose of contaminated solids (gloves, weigh paper, absorbent pads) in a separate, clearly labeled solid hazardous waste container. Do not place sharp objects or glassware in bags; use a designated sharps or glass waste box.

  • Accumulation and Storage:

    • Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]

    • The container must be kept closed at all times except when actively adding waste.[15] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

    • Store incompatible materials separately. For example, do not store this organic amine waste next to strong acids or oxidizing agents.[16]

Emergency Procedures: Spills & Exposures

Accidents require immediate and correct responses to mitigate harm.

Small-Scale Laboratory Spill ( < 100 mL)
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the lab.

  • Don PPE: Don the appropriate PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit).[17] Work from the outside of the spill inward.

  • Collect Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a designated hazardous waste container for solids.[18][19]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

First Aid for Personnel Exposure
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][10][16] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][10][16] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[16][18] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[16][18] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention and provide the SDS to the medical personnel.

Final Disposal Pathway: The Role of EHS

The "cradle-to-grave" responsibility under RCRA means the generating institution is liable for the waste until its final destruction.[5]

Caption: The "Cradle-to-Grave" disposal pathway for hazardous chemical waste.

Once a pickup is requested, the EHS department will collect the properly labeled and sealed container. They will ensure the waste is properly manifested before it is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for chlorinated organic compounds is controlled, high-temperature incineration, which is designed to break the molecule down into less harmful components like carbon dioxide, water, and hydrochloric acid, with the acid being neutralized in a scrubber system.[18]

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Hitchman, M. L., & Spackman, T. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Safety Data Sheet for 2-PROPANOL. (2024, March 1).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Waste Lab Chemical Disposal Guidance. (n.d.).
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Safety Data Sheet for 3-amino-1,2-Propanediol. (2012, February 27).
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 2-phenylethylamine.
  • ChemicalBook. (2025, August 30). Chemical Safety Data Sheet for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • Actylis Lab. (2020, August 31). Material Safety Data Sheet for Isopropyl alcohol 70%.
  • Echemi. (n.d.). 1-[Ethyl(methyl)amino]propan-2-ol Safety Data Sheets.
  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • ChemScene. (n.d.). (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Enamine. (n.d.). Safety Data Sheet for 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride.
  • MilliporeSigma. (n.d.). 2-AMINO-1-(4-CHLOROPHENYL)PROPAN-1-OL HYDROCHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-2-(4-chloro-phenyl)-propan-2-ol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Phenylethylamine HCl.
  • Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine.

Sources

Handling

Personal protective equipment for handling 1-Amino-1-(4-chlorophenyl)propan-2-OL

The following guide details the operational safety, handling, and disposal protocols for 1-Amino-1-(4-chlorophenyl)propan-2-ol . Date of Issue: October 26, 2023 Revision: 1.0 Chemical Family: Halogenated Amino Alcohol /...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, handling, and disposal protocols for 1-Amino-1-(4-chlorophenyl)propan-2-ol .

Date of Issue: October 26, 2023 Revision: 1.0 Chemical Family: Halogenated Amino Alcohol / Phenethylamine Derivative Primary CAS Reference: 1336816-45-5 (Stereoisomer specific) or generic analogs.[1]

Part 1: Chemical Profile & Risk Assessment

1.1 The Substance 1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol intermediate often utilized in the synthesis of bioactive molecules, including beta-adrenergic blockers and neurotransmitter analogs.[1]

  • Physical State: White to off-white crystalline solid.[1]

  • Key Structural Alerts:

    • Primary Amine: Corrosive/Irritant potential to mucous membranes.[1]

    • Chlorophenyl Moiety: Increases lipophilicity, heightening the risk of transdermal absorption compared to non-halogenated analogs.[1]

    • Chirality: Often supplied as specific enantiomers (e.g., 1S, 2S); biological activity may vary significantly between isomers.[1]

1.2 The "Unknown" Factor (Scientific Integrity) Unlike commodity chemicals (e.g., Acetone), specific toxicological datasets (LD50, Permeation Rates) for this intermediate are limited.[1] Therefore, we apply the "Band 4" Containment Protocol . We assume high potency and unknown chronic toxicity.[1]

  • Logic: Structural similarity to Cathinone derivatives suggests potential CNS activity.[1]

  • Directive: Handle as if it is a potent pharmacological agent until proven otherwise.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This is not a suggestion; it is a barrier system designed to prevent exposure pathways (Inhalation, Dermal, Ingestion).[1]

Hand Protection (The Double-Barrier Method)

Standard latex gloves are insufficient due to the lipophilic nature of the chlorophenyl group.[1]

  • Inner Layer: 4 mil Nitrile (Disposable).[1]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]

  • Protocol: Inspect outer gloves for micro-tears every 30 minutes.[1] Change immediately upon splash contact.

  • Why? Halogenated aromatics can permeate thin nitrile in <15 minutes.[1] The air gap between two pairs provides a critical "breakthrough" buffer.[1]

Respiratory & Facial Protection
  • Primary Engineering Control: All handling of the solid must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary PPE (If Hood is compromised or during spill cleanup):

    • Respirator: Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Why? The solid dust is an inhalation hazard (H335).[1] If dissolved in organic solvents, the OV cartridge protects against the solvent vapors.[1]

Body Protection
  • Standard: Tyvek® lab coat (closed front) or back-closing isolation gown.[1]

  • Footwear: Closed-toe, non-perforated shoes with chemically resistant over-shoe booties if handling >10g quantities.[1]

Part 3: Operational Workflow (Step-by-Step)

Weighing & Transfer (The Critical Zone)

Objective: Prevent dust generation.[1][2][3]

  • Preparation: Place an analytical balance inside the fume hood or use a static-dissipative weighing funnel.[1]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the solid before spatulating.[1] Amino alcohols can carry significant static charge, causing "powder fly-away."[1]

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., Methanol, DCM) within the hood to lock the particulate hazard into a liquid state.[1]

Reaction Monitoring
  • TLC/HPLC Sampling: Do not remove open vials from the hood. Cap all aliquots before transport to analytical instruments.

  • Glassware: Use standard ground-glass joints with Teflon sleeves to prevent seizing (amines can attack ground glass over time/heat).[1]

Part 4: Emergency & Disposal Protocols

Spill Response Logic
  • Solid Spill: Do NOT sweep (creates dust).[1] Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1][4] Do not use combustible materials (sawdust).[1]

Waste Categorization

This compound contains a halogen (Chlorine).[1][4]

  • Stream: Halogenated Organic Waste .[1]

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Toxic Amine."[1]

  • Do NOT: Mix with oxidizing acids (Nitric, Perchloric) as exothermic runaway or formation of toxic chloramines may occur.[1]

Part 5: Visualization (Decision Logic)

The following diagram outlines the decision logic for selecting PPE and Engineering controls based on the state of the chemical.

SafetyLogic Start Handling 1-Amino-1-(4-chlorophenyl)propan-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Is Powder Liquid Solution / Reaction Mix StateCheck->Liquid Is Dissolved Hood Engineering Control: Certified Fume Hood REQUIRED Solid->Hood Resp PPE: N95/P100 Mask (If outside hood) Solid->Resp Emergency Only Glove PPE: Double Nitrile Gloves (Change on splash) Liquid->Glove Static Risk: Static Fly-away Action: Use Ionizer + Anti-static Funnel Hood->Static Waste Disposal: Halogenated Organic Waste Stream Static->Waste Splash Risk: Transdermal Absorption Action: Tyvek Sleeves + Face Shield Glove->Splash Splash->Waste

Caption: Operational decision matrix for handling halogenated amino alcohols. Red nodes indicate high-risk states requiring maximum containment.[1]

Part 6: Quantitative Data Summary

ParameterSpecificationOperational Implication
Molecular Weight ~185.65 g/mol Non-volatile solid; dust hazard dominates.[1][3]
Solubility Soluble in MeOH, DCM, DMSOOnce dissolved, skin absorption risk increases via solvent carrier effect.[1]
Acidity (pKa) ~9.0 - 9.5 (Amine)Basic.[1] Incompatible with strong acids and acyl chlorides (exothermic).[1]
Waste Code Halogenated OrganicStrictly separate from non-halogenated solvents to prevent incineration penalties.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238466 (Related Isomer). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link]

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